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  • Product: Cholate

Core Science & Biosynthesis

Foundational

Advanced Methodologies in Cholate Compound Synthesis and Supramolecular Characterization

Introduction: The Amphiphilic Paradigm of Cholic Acid Cholic acid (CA) and its naturally occurring derivatives (e.g., deoxycholic acid, lithocholic acid) represent a highly versatile class of facially amphiphilic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Amphiphilic Paradigm of Cholic Acid

Cholic acid (CA) and its naturally occurring derivatives (e.g., deoxycholic acid, lithocholic acid) represent a highly versatile class of facially amphiphilic building blocks. Characterized by a rigid tetracyclic steroid backbone, a hydrophilic α-face (bearing hydroxyl groups at the C3, C7, and C12 positions), and a hydrophobic β-face, cholate compounds are uniquely suited for advanced supramolecular chemistry.

By selectively modifying these functional groups, researchers can engineer complex architectures such as 1[1], 2 [2], and 3 [3]. This whitepaper details the mechanistic rationale, synthesis protocols, and characterization frameworks required to develop these advanced cholate systems.

Mechanistic Rationale in Regioselective Derivatization

The structural asymmetry of cholic acid necessitates precise regioselective strategies. The functionalization hierarchy strictly follows the steric accessibility of its reactive sites: C24 (carboxylic acid) > C3 (equatorial hydroxyl) > C7 (axial hydroxyl) > C12 (axial hydroxyl) .

  • C24 Modification: The terminal carboxylic acid is highly reactive and free from the steric bulk of the steroid nucleus. It is the primary site for amidation or esterification, often used to attach polymerizable groups (e.g., methacrylates) or hydrophilic scaffolds (e.g., polyamines).

  • C3/C7/C12 Modification: The hydroxyl groups dictate the molecule's facial amphiphilicity. Modifying the C3 position often requires protection of the C24 acid. Because the C12 hydroxyl is highly sterically hindered by the C18 methyl group, selective functionalization of C3 and C7 can be achieved without protecting C12, provided the reaction conditions are carefully controlled.

CholateFunctionalization CA Cholic Acid Core (Facial Amphiphile) C24 C24 Carboxylic Acid (High Reactivity) CA->C24 Scaffold Attachment Hydroxyls C3, C7, C12 Hydroxyls (Steric Hindrance) CA->Hydroxyls Amphiphilicity Tuning Amidation Amidation / Esterification C24->Amidation CuAAC CuAAC Click Chemistry Hydroxyls->CuAAC Azide/Alkyne Mod Umbrellas Molecular Umbrellas Amidation->Umbrellas Cholaphanes Cholaphanes & Hosts CuAAC->Cholaphanes

Fig 1. Regioselective functionalization pathways of cholic acid for supramolecular architectures.

Synthesis Workflows and Self-Validating Protocols

Protocol 1: Click-Mediated Synthesis of Triazole-Linked Cholate Dimers

To construct rigid, predictable supramolecular architectures, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly effective. The resulting 4 [4].

Step-by-Step Methodology:

  • Propargyl Esterification: React cholic acid with propargyl alcohol in the presence of p-toluenesulfonic acid (p-TSA) under Dean-Stark reflux conditions (toluene) to yield the C24 propargyl ester.

    • Causality: p-TSA acts as a mild acid catalyst that drives the esterification without causing elimination or rearrangement of the sensitive steroid hydroxyls.

  • Azidation: Convert the C3 hydroxyl of a separate cholic acid equivalent to an azide. This is typically achieved via mesylation of the C3-OH followed by nucleophilic substitution (NaN₃ in DMF at 80°C).

    • Causality: Direct substitution ensures inversion of stereochemistry (3α to 3β). If retention is required, a double-inversion Mitsunobu protocol must be employed.

  • CuAAC Coupling: Dissolve the alkyne-cholate and azide-cholate (1:1 molar ratio) in a t-BuOH/H₂O (1:1 v/v) mixture. Add CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%). Stir at room temperature for 12 hours.

    • Causality: Sodium ascorbate is critical; it reduces Cu(II) to the catalytically active Cu(I) in situ, preventing oxidative homocoupling of the alkynes (Glaser coupling). The t-BuOH/H₂O solvent system ensures simultaneous solvation of the highly hydrophobic steroid backbones and the aqueous catalytic salts.

  • Self-Validation: The reaction is self-validating via FT-IR and ¹H-NMR. Successful coupling is confirmed by the complete disappearance of the azide stretching band at ~2100 cm⁻¹ in FT-IR, and the emergence of the distinct triazole proton singlet at ~7.8 ppm in ¹H-NMR.

Protocol 2: RAFT Polymerization of Cholate Copolymers for Drug Delivery

Incorporating cholate into polymeric micelles enhances membrane permeability.3 [3] allows for precise control over the molecular weight and architecture of amphiphilic block copolymers.

Step-by-Step Methodology:

  • Monomer Synthesis: Synthesize MAECA by reacting cholic acid with 2-hydroxyethyl methacrylate (HEMA) using DCC/DMAP coupling in anhydrous dichloromethane.

  • RAFT Copolymerization: In a Schlenk flask, combine MAECA, polyethylene glycol methyl ether methacrylate (PEGMA), 4-cyanopentanoic acid dithiobenzoate (CTP) as the RAFT agent, and AIBN as the initiator in DMF.

    • Causality: CTP is specifically chosen because its dithiobenzoate moiety provides optimal chain transfer constants for methacrylate monomers, ensuring a living polymerization process with a low polydispersity index (PDI).

  • Degassing and Polymerization: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen (which quenches radicals). Heat the sealed flask at 70°C for 5 hours.

  • Purification and Self-Assembly: Terminate the reaction by rapid cooling and exposure to air. Precipitate the polymer in cold diethyl ether. To induce micelle formation, dissolve the copolymer in THF and dialyze against deionized water for 48 hours.

  • Self-Validation: Gel Permeation Chromatography (GPC) must yield a unimodal peak with a PDI < 1.2, confirming controlled chain growth. Dynamic Light Scattering (DLS) of the dialyzed solution will validate self-assembly, typically showing micellar hydrodynamic diameters of 20–50 nm.

RAFTPolymerization MAECA MAECA Monomer (Cholate Pendant) Copolymer P(MAECA-co-PEGMA) Block Copolymer MAECA->Copolymer 70°C, DMF RAFT RAFT Agent (CTP) + AIBN Initiator RAFT->Copolymer Controlled Kinetics Micelle Self-Assembled Micelle (Aqueous Media) Copolymer->Micelle Dialysis vs H2O

Fig 2. RAFT polymerization of MAECA monomers and subsequent aqueous self-assembly into micelles.

Quantitative Characterization Data

To benchmark the efficacy of synthesized cholate derivatives, rigorous physicochemical characterization is required. The table below summarizes the target quantitative metrics for various advanced cholate architectures based on established literature standards.

Compound ArchitecturePrimary Modification SiteKey Physicochemical PropertyAnalytical Validation Method
Cholaphane 3c C3, C24 (Macrocyclization)Binding Affinity (

) = 600–1560 M⁻¹ (for octyl β-D-glucoside)
¹H-NMR Titration
1,2,3-Triazole Dimer C3 (Azide), C24 (Alkyne)High structural rigidity; Yield > 85%ESI-MS, FT-IR, ¹H-NMR
P(MAECA-co-PEGMA) C24 (Methacryloyl ester)CMC ~ 0.015 mg/mL; PDI < 1.2GPC, Fluorescence Spectroscopy
Molecular Umbrellas C24 (Polyamine scaffold)Passive liposomal membrane transportVesicle Leakage Assay

Table 1: Summary of quantitative characterization metrics for engineered cholate compounds.

Conclusion

The derivatization of cholic acid demands a deep understanding of its stereochemical constraints and facial amphiphilicity. By employing controlled methodologies like CuAAC click chemistry and RAFT polymerization, researchers can reliably synthesize complex supramolecular hosts and highly uniform nanocarriers. Continuous validation through orthogonal analytical techniques (NMR, GPC, DLS) ensures the structural integrity and functional efficacy of these advanced biomaterials.

References

  • A New Generation of “Cholaphanes”: Steroid-Derived Macrocyclic Hosts with Enhanced Solubility and Controlled Flexibility The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Bioconjugate-Based Molecular Umbrellas Bioconjugate Chemistry - ACS Publications URL:[Link]

  • Synthesis via RAFT polymerization of thermo- and pH-responsive random copolymers containing cholic acid moieties and their self-assembly in water Polymer Chemistry - RSC Publishing URL:[Link]

  • Synthesis and spectroscopic studies of new bile acid derivatives linked by a 1,2,3-triazole ring Tetrahedron Letters - ResearchGate URL:[Link]

Sources

Exploratory

Mechanism of Action of Cholate: A Technical Guide

Executive Summary Cholate (Cholic Acid) is a primary bile acid and a potent facial amphiphile critical to lipid homeostasis, drug delivery, and metabolic regulation.[1] Beyond its classical role as a biological detergent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cholate (Cholic Acid) is a primary bile acid and a potent facial amphiphile critical to lipid homeostasis, drug delivery, and metabolic regulation.[1] Beyond its classical role as a biological detergent facilitating lipid emulsification, Cholate functions as a signaling hormone, activating the nuclear Farnesoid X Receptor (FXR) and the membrane G-protein-coupled bile acid receptor (TGR5). This guide dissects the physicochemical and molecular mechanisms of Cholate, providing actionable protocols for its use in membrane protein solubilization and critical micelle concentration (CMC) determination.

Part 1: Physicochemical Mechanism

Facial Amphiphilicity and Detergency

Unlike linear alkyl detergents (e.g., SDS) that possess a polar head and a non-polar tail, Cholate exhibits facial amphiphilicity .[1][2][3][4][5][6][7] The steroid nucleus forms a rigid planar structure where:

  • Hydrophilic Face (Concave): Contains three hydroxyl groups (

    
    ) and the carboxyl side chain.[1]
    
  • Hydrophobic Face (Convex): Consists of the steroid backbone (

    
    -face) methyl groups (
    
    
    
    ).[1]

This unique structure allows Cholate to aggregate into primary micelles (back-to-back hydrophobic stacking) and secondary micelles (hydrogen-bonded stacks), enabling the solubilization of hydrophobic molecules (lipids, hydrophobic drugs) into the micellar core while maintaining water solubility.

Critical Micelle Concentration (CMC)

The CMC of Cholate is higher than many synthetic detergents, necessitating higher working concentrations for effective solubilization.

ParameterValue / CharacteristicNotes
CMC (Water, 25°C) 13 – 15 mM Values decrease with increasing ionic strength.[1]
Aggregation Number 2 – 4 (Primary); >10 (Secondary)Highly dependent on [Na+] concentration.[1]
Micelle Type Mixed MicellesForms mixed micelles with phospholipids (e.g., phosphatidylcholine).[1]
pKa ~5.0 (Unconjugated)Conjugation with Glycine/Taurine lowers pKa significantly.[1]

Part 2: Molecular Mechanism (Receptor Signaling)

Cholate acts as an endogenous ligand for two primary receptors, orchestrating a feedback loop that regulates bile acid synthesis and glucose metabolism.[1]

Nuclear Receptor Signaling: FXR (Farnesoid X Receptor)

Cholate binds to the Ligand Binding Domain (LBD) of FXR, inducing a conformational change in Helix 12 (AF-2) .[1]

  • Binding Pocket Residues: The interaction is stabilized by hydrogen bonds with Arg328, Ser329, Tyr366, and His444 . Hydrophobic interactions involve Met262, Met287, and Ile332 .[1]

  • Transcriptional Effect:

    • SHP Induction: FXR activation upregulates Small Heterodimer Partner (SHP).[1]

    • CYP7A1 Repression: SHP binds to LRH-1, repressing the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis (Negative Feedback).

    • BSEP Upregulation: Promotes bile salt efflux pump expression to clear bile acids from hepatocytes.[1]

Membrane Receptor Signaling: TGR5 (GPBAR1)

TGR5 is a G


-coupled GPCR activated by Cholate (though less potently than Lithocholic Acid).[1]
  • Mechanism: Ligand binding triggers GDP-GTP exchange on G

    
    , activating Adenylyl Cyclase (AC).[1][2]
    
  • Downstream Cascade: cAMP accumulation activates Protein Kinase A (PKA), leading to CREB phosphorylation.[1]

  • Physiological Outcome: In enteroendocrine L-cells, this pathway stimulates GLP-1 secretion , improving insulin sensitivity.[1]

Part 3: Technical Protocols

Protocol A: Determination of CMC via Fluorescence Pyrene Probe

Objective: Accurately determine the CMC of Sodium Cholate using the vibronic fine structure of pyrene fluorescence.

Reagents:

  • Sodium Cholate (highly purified).[1]

  • Pyrene (recrystallized).[1]

  • Methanol (spectroscopic grade).[1]

  • Phosphate Buffer (10 mM, pH 7.4).[1]

Workflow:

  • Probe Preparation: Prepare a 1 mM stock solution of Pyrene in methanol.

  • Aliquot: Add 10 µL of Pyrene stock to empty vials. Evaporate methanol under

    
     stream (Final [Pyrene] will be ~1 µM).[1]
    
  • Detergent Dilution: Prepare a serial dilution of Sodium Cholate in buffer ranging from 0.1 mM to 50 mM .[1]

  • Equilibration: Add 2.0 mL of each Cholate dilution to the pyrene-coated vials. Sonicate for 10 mins and incubate in the dark at 25°C for 4 hours.

  • Measurement:

    • Excitation: 334 nm.

    • Emission Scan: 350–450 nm.[1]

    • Data Point: Record intensities at peak 1 (

      
       nm) and peak 3 (
      
      
      
      nm).[1]
  • Analysis: Plot the ratio

    
     vs. 
    
    
    
    . The CMC is the intersection point of the two linear regression lines (low vs. high concentration slopes).
Protocol B: Membrane Protein Solubilization

Objective: Solubilize an integral membrane protein while maintaining native conformation using Cholate.[1]

Workflow:

  • Membrane Prep: Isolate membranes and suspend in solubilization buffer (20 mM Tris-HCl, 150 mM NaCl, 10% Glycerol, pH 7.5) to a protein concentration of 5 mg/mL .

  • Detergent Addition: Add 10% (w/v) Sodium Cholate stock to the membrane suspension.

    • Target Ratio: A Detergent:Protein (w/w) ratio of 3:1 is a standard starting point.[1]

    • Final Concentration: Ensure Cholate concentration is

      
       mM (above CMC).[1]
      
  • Incubation: Rotate gently at 4°C for 1 hour. Do not vortex.

  • Separation: Centrifuge at 100,000 x g for 45 minutes at 4°C.

  • Validation: Collect supernatant (solubilized fraction) and pellet. Analyze via SDS-PAGE or Western Blot to calculate Solubilization Efficiency (

    
    ).[1]
    

Part 4: Visualization (Graphviz Diagrams)

Diagram 1: Cholate-Mediated Signaling Pathways

This diagram illustrates the dual signaling mechanism of Cholate via Nuclear (FXR) and Membrane (TGR5) receptors.[1]

CholateSignaling cluster_Membrane Plasma Membrane cluster_Nucleus Nucleus Cholate Cholate (Ligand) TGR5 TGR5 (GPCR) Cholate->TGR5 Binds FXR FXR (Nuclear Receptor) Cholate->FXR Diffuses & Binds AC Adenylyl Cyclase TGR5->AC Activates Gs cAMP cAMP AC->cAMP Increases RXR RXR FXR->RXR Heterodimerizes SHP SHP Gene FXR->SHP Upregulates BSEP BSEP FXR->BSEP Upregulates Efflux CYP7A1 CYP7A1 Gene SHP->CYP7A1 Represses (Feedback Inhibition) PKA PKA cAMP->PKA Activates GLP1 GLP1 PKA->GLP1 Secretion (L-Cells)

Caption: Dual signaling mechanism of Cholate activating TGR5 (membrane) for metabolic control and FXR (nuclear) for feedback inhibition of bile acid synthesis.[1]

Diagram 2: Micelle Formation & Solubilization Logic

This diagram visualizes the physicochemical transition from monomers to mixed micelles.

MicelleFormation Monomers Cholate Monomers (< CMC) CMC_Point Critical Micelle Concentration (~14 mM) Monomers->CMC_Point Concentration Increase PrimaryMicelle Primary Micelle (Hydrophobic Back-to-Back) CMC_Point->PrimaryMicelle Self-Assembly MixedMicelle Mixed Micelle (Protein-Lipid-Cholate Complex) PrimaryMicelle->MixedMicelle Detergent Insertion LipidBilayer Lipid Bilayer (Membrane Protein Embedded) LipidBilayer->MixedMicelle Solubilization

Caption: Physicochemical progression of Cholate from monomers to mixed micelles required for membrane protein solubilization.[1]

References

  • FDA Label (Cholbam). Mechanism of Action: Cholic Acid.[1] U.S. Food and Drug Administration.[1] [Link]

  • Mi, L. Z., et al. (2003). Structural Basis for Bile Acid Binding and Activation of the Nuclear Receptor FXR.[5][8] Molecular Cell, 11(4), 1093-1100.[1][4] [Link][1]

  • Sato, H., et al. (2008). Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure-Activity Relationships, and Molecular Modeling Studies.[1] Journal of Medicinal Chemistry, 51(6), 1831-1841.[1] [Link][1]

  • Garidel, P., & Hildebrand, A. (2005). Thermodynamic properties of sodium cholate micelles.[1] Chemical Physics Letters.[1] [Link][1]

  • Dojindo. Detergent Sodium Cholate (Purified) Technical Manual. Dojindo Molecular Technologies.[1] [Link][1]

Sources

Foundational

Cholate: From Metabolic Surfactant to Endocrine Signaling

Technical Guide & Biological Activity Profile Executive Summary Cholate (Cholic Acid; CA) is often reduced to its classical role as a digestive surfactant. However, contemporary lipidomics and endocrinology have reclassi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Biological Activity Profile

Executive Summary

Cholate (Cholic Acid; CA) is often reduced to its classical role as a digestive surfactant. However, contemporary lipidomics and endocrinology have reclassified CA as a potent signaling hormone with systemic regulatory authority over glucose homeostasis, energy expenditure, and immune modulation.

This guide provides a technical deep-dive into the biological activity of cholate, distinguishing its specific receptor affinities (FXR vs. TGR5) from other bile acids, detailing its microbial biotransformation into cytotoxic secondary metabolites, and outlining rigorous analytical protocols for its quantification in biological matrices.

Biosynthesis and Homeostatic Regulation

Cholic acid (


) is a primary bile acid synthesized in the liver from cholesterol.[1] Unlike chenodeoxycholic acid (CDCA), the other primary bile acid, CA synthesis requires the specific activity of Sterol 12

-hydroxylase (CYP8B1)
.[2]
The Determining Branch Point

The ratio of CA to CDCA is determined by the activity of CYP8B1. This ratio is physiologically significant because CA is more hydrophilic and less cytotoxic than CDCA.

  • CYP7A1 (Cholesterol 7

    
    -hydroxylase):  The rate-limiting step for total bile acid synthesis.[1][2][3]
    
  • CYP8B1: The branch-point enzyme. High CYP8B1 activity shifts the pool toward Cholate; low activity shifts it toward Chenodeoxycholate.

Feedback Inhibition Mechanisms

CA regulates its own synthesis via a negative feedback loop involving the Farnesoid X Receptor (FXR) in the liver and intestine.

  • Hepatic Loop: CA binds FXR

    
     induces Small Heterodimer Partner (SHP) 
    
    
    
    SHP represses CYP7A1 and CYP8B1 transcription.
  • Intestinal Loop: CA binds intestinal FXR

    
     induces FGF15/19 secretion 
    
    
    
    FGF15/19 binds hepatic FGFR4/
    
    
    -Klotho complex
    
    
    activates JNK/ERK pathway
    
    
    represses CYP7A1.

Receptor Pharmacology: Signal Transduction

Cholate acts as a ligand for both nuclear receptors and G-protein coupled receptors, though with distinct potency profiles compared to hydrophobic bile acids like CDCA or Lithocholic Acid (LCA).

Comparative Potency Data

Researchers must account for the lower affinity of CA compared to secondary bile acids when designing dose-response experiments.

ReceptorTypePrimary LigandCholate (CA) Potency (

)
Mechanism of Action
FXR (NR1H4)Nuclear ReceptorCDCA~50 - 100

M
Transcriptional activation of SHP, BSEP, OST

.
TGR5 (GPBAR1)GPCR (Membrane)LCA / DCA~7.7

M

coupling

cAMP

PKA activation.
PXR (NR1I2)Nuclear ReceptorLCANegligibleXenobiotic clearance (CYP3A4 induction).
Pathway Visualization

The following diagram illustrates the dual signaling nature of Cholate, highlighting the divergence between genomic (FXR) and non-genomic (TGR5) effects.

CholateSignaling cluster_Nuclear Hepatocyte / Enterocyte Nucleus cluster_Membrane Cell Membrane (Kupffer/L-Cells) CA Cholic Acid (CA) FXR FXR (NR1H4) CA->FXR Low Affinity (~50uM) TGR5 TGR5 (GPBAR1) CA->TGR5 Agonist (~7.7uM) RXR RXR FXR->RXR Heterodimerize SHP SHP (NR0B2) RXR->SHP Induction BSEP BSEP (Efflux) RXR->BSEP Upregulation CYP7A1 CYP7A1 (Synthesis) SHP->CYP7A1 Repression AC Adenylate Cyclase TGR5->AC Gs Coupling cAMP cAMP AC->cAMP Increase GLP1 GLP-1 Secretion cAMP->GLP1 L-Cell Response

Figure 1: Divergent signaling pathways of Cholate. Note the higher concentration required for FXR activation compared to TGR5.

The Microbiome Interface: 7 -Dehydroxylation

A critical variable in in vivo cholate research is the rapid biotransformation of CA by the gut microbiota. CA is converted into Deoxycholic Acid (DCA) , a secondary bile acid with significantly higher cytotoxicity and hydrophobicity.

The bai Operon Mechanism

This conversion is restricted to a small subset of anaerobes (e.g., Clostridium scindens, C. hylemonae) possessing the bile acid inducible (bai) operon.

Mechanism:

  • Import: CA enters the bacterium via BaiG.

  • Ligation: BaiB ligates CoA to CA.

  • Oxidation: BaiA/BaiCD oxidizes the 3-OH and 7-OH groups.

  • Elimination: BaiE (7

    
    -dehydratase) removes the 7-hydroxyl group, creating the 3-oxo- 
    
    
    
    4 intermediate.[4]
  • Reduction: Sequential reduction yields DCA.

Research Implication: When treating animals with CA, you are effectively treating them with CA + DCA unless the microbiome is depleted (germ-free or antibiotic-treated).

Experimental Protocol: LC-MS/MS Quantification

To accurately study Cholate biological activity, one must distinguish it from its conjugates (Tauro-CA, Glyco-CA) and isomers. The following protocol is a validated, self-checking workflow for serum or plasma analysis.

Protocol Specifications
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Shimadzu LCMS-8050 or equivalent).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .[5]

  • Internal Standard (IS):

    
    -Cholic Acid (Deuterated).
    
Step-by-Step Workflow
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50

      
      L of serum/plasma.
      
    • Add 10

      
      L of Internal Standard solution (
      
      
      
      -CA, 1
      
      
      M).
    • Add 150

      
      L of ice-cold Methanol  (1:3 v/v ratio is critical for optimal protein crash without precipitating bile salts).
      
    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes (enhances precipitation).

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Transfer supernatant to LC vial.

  • Chromatography (LC Conditions):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

      
      m).
      
    • Mobile Phase A: Water + 0.01% Formic Acid + 5mM Ammonium Acetate.

    • Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.01% Formic Acid.[5][6]

    • Gradient: 30% B to 95% B over 10 minutes.

  • Mass Spectrometry Settings (MRM):

AnalytePrecursor (

)
Product (

)
Collision Energy (V)
Cholic Acid (CA) 407.3407.3 (Sim) / 343.3-15
Tauro-CA 514.380.0 (Sulfate)-60
Glyco-CA 464.374.0 (Glycine)-50

-CA (IS)
411.3411.3 / 347.3-15
Workflow Diagram

LCMS_Workflow Sample Serum/Plasma (50uL) IS_Add Add Internal Std (d4-CA) Sample->IS_Add Precip Protein Precip (150uL MeOH, -20°C) IS_Add->Precip Spin Centrifuge (15,000xg, 15min) Precip->Spin LC LC Separation (C18, 10min Gradient) Spin->LC Supernatant MS MS/MS Detection (ESI Negative, MRM) LC->MS Data Quantification (Area Ratio vs IS) MS->Data

Figure 2: Validated LC-MS/MS workflow for Cholate quantification.

Pharmaceutical Applications: Permeation Enhancement

Beyond its endogenous role, Cholic Acid is utilized in drug delivery systems (DDS) as a permeation enhancer. Its amphiphilic steroid nucleus allows it to disrupt biological barriers reversibly.

Mechanism of Action
  • Paracellular Transport: CA extracts membrane proteins and calcium ions from tight junctions, loosening the intercellular space.

  • Transcellular Transport: At concentrations above the Critical Micelle Concentration (CMC ~10-12 mM), CA solubilizes hydrophobic drugs into micelles, facilitating transport across the lipid bilayer.

  • Bilosomes: CA-stabilized liposomes ("bilosomes") are resistant to gastric digestion, making them ideal for oral vaccine or peptide delivery.

Formulation Considerations
  • Safety Window: While CA enhances permeability, high concentrations (>20 mM) can cause mucosal toxicity. Derivatives like Sodium Cholate are often used for better solubility.

  • Prodrugs: Acyclovir-Cholate conjugates have demonstrated 8-fold higher antiviral activity due to interactions with the apical sodium-dependent bile acid transporter (ASBT).

References

  • Chiang, J. Y. L. (2009). Bile acids: regulation of synthesis. Journal of Lipid Research, 50(10), 1955–1966. [Link]

  • Kawamata, Y., et al. (2003). A G protein-coupled receptor responsive to bile acids.[7] Journal of Biological Chemistry, 278(11), 9435–9440. [Link]

  • Ridlon, J. M., Kang, D. J., & Hylemon, P. B. (2006). Bile salt biotransformations by human intestinal bacteria. Journal of Lipid Research, 47(2), 241–259.[8] [Link]

  • Shimadzu Corporation. (2020). LC/MS/MS Method Package for Bile Acids Ver. 2. Shimadzu Application News. [Link]

  • Moghimipour, E., et al. (2015).[9] Bile acids and their derivatives: properties and applications in medicine and drug delivery. Journal of Molecular and Genetic Medicine, 9(1). [Link]

Sources

Exploratory

In Vitro Effects of Cholate on Cell Lines: A Technical Guide

Executive Technical Summary Sodium Cholate (NaC) is a primary bile salt derived from cholic acid, characterized by its amphiphilic steroid structure. Unlike hydrophobic bile acids (e.g., deoxycholate, lithocholate) which...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Sodium Cholate (NaC) is a primary bile salt derived from cholic acid, characterized by its amphiphilic steroid structure. Unlike hydrophobic bile acids (e.g., deoxycholate, lithocholate) which are potent cytotoxic agents, cholate acts as a relatively mild surfactant and a specific signaling molecule.

In in vitro models, Cholate is primarily utilized to:

  • Assess Hepatotoxicity: As a model for cholestasis when used at supraphysiological concentrations.

  • Study Transporter Kinetics: Specifically measuring uptake via NTCP (Sodium-taurocholate cotransporting polypeptide) in hepatocytes.

  • Modulate Permeability: Enhancing paracellular transport in intestinal models (Caco-2) via Tight Junction (TJ) modulation.

  • Activate Signaling: Serving as a ligand for the nuclear receptor FXR (Farnesoid X Receptor) and membrane receptor TGR5 .

Key Physiochemical Parameters
ParameterValue / CharacteristicRelevance to In Vitro Work
Molecular Weight 430.55 g/mol Calculation of molar concentrations.
CMC (Water) ~14 mMAbove this, micelles form; membrane solubilization begins.
CMC (PBS/Media) ~6–10 mMIonic strength of media lowers CMC; toxicity increases near this threshold.
pKa ~5.0Critical: Precipitates in acidic media (pH < 6.0).
Solubility >100 mg/mL (Water)Highly soluble at neutral/alkaline pH.

Physiochemical Handling & Preparation

Expert Insight: The most common failure mode in bile acid experiments is pH-induced precipitation or unintended micellar lysis due to concentration errors.

Stock Solution Preparation[1][2]
  • Solvent: Dissolve Sodium Cholate in sterile, deionized water or 100 mM Tris-HCl (pH 8.0). Avoid dissolving directly in acidic cell culture media (e.g., DMEM without bicarbonate) as it may cause immediate turbidity.

  • Concentration: Prepare a 100 mM master stock.

  • Filtration: Sterilize using a 0.22 µm PES (Polyethersulfone) filter. Do not use nylon filters if working near CMC, as micelles can clog them or adsorb.

  • Storage: Stable at 4°C for 1 month or -20°C for 6 months.

The "CMC Cliff"

In cell culture, the Critical Micelle Concentration (CMC) acts as a toxicity threshold.

  • < 5 mM (Monomeric Phase): Cholate acts as a signaling molecule and transporter substrate. Minimal cytotoxicity.[1][2][3]

  • > 10 mM (Micellar Phase): Cholate acts as a detergent. Rapid membrane solubilization, lysis, and necrosis occur.

Mechanisms of Action

Cholate exerts effects through three distinct pathways depending on concentration and cell type.

Pathway A: Transporter-Mediated Uptake (Hepatocytes)

In liver cells (HepG2, HepaRG), Cholate is actively transported via NTCP (SLC10A1). This is sodium-dependent.[4] Accumulation leads to intracellular signaling or, in overload, mitochondrial toxicity.

Pathway B: Receptor Signaling (FXR/TGR5)

Cholate is a ligand for FXR . Upon binding, FXR translocates to the nucleus, heterodimerizes with RXR, and regulates genes like SHP (represses bile acid synthesis) and BSEP (promotes efflux).

Pathway C: Membrane Perturbation (General)

At high concentrations, Cholate inserts into the lipid bilayer, altering fluidity and disrupting Tight Junctions (TJs) in epithelial monolayers (Caco-2), increasing paracellular permeability.

CholatePathways Cholate_Ext Extracellular Cholate NTCP NTCP Transporter (SLC10A1) Cholate_Ext->NTCP Active Transport (Na+ dependent) Membrane Cell Membrane (Lysis/Permeability) Cholate_Ext->Membrane > CMC (Detergent Effect) FXR_Cyto FXR (Cytosolic) NTCP->FXR_Cyto Intracellular Accumulation Mito Mitochondria NTCP->Mito Overload FXR_Nuc FXR-RXR (Nucleus) FXR_Cyto->FXR_Nuc Translocation SHP Target Genes (SHP, BSEP) FXR_Nuc->SHP Transcription ROS ROS Production (Apoptosis) Mito->ROS Oxidative Stress

Caption: Figure 1. Dual mechanism of Cholate: Receptor-mediated signaling (FXR) at physiological levels vs. membrane/mitochondrial toxicity at supraphysiological levels.

Cell Line Specificity & Toxicity Profile[3][5][8]

Unlike hydrophobic bile acids (DCA, CDCA), Cholate is less cytotoxic . Researchers often mistake the high IC50 of Cholate for lack of efficacy; however, it simply requires higher concentrations to induce necrosis.

Cell LineTissue OriginPrimary ApplicationIC50 / Toxicity ThresholdKey Mechanism
HepG2 Liver (Hepatoma)Uptake & Toxicity> 5 - 10 mM (24h)Apoptosis via ROS; NTCP-mediated accumulation.
HepaRG Liver (Progenitor)Metabolism/Induction> 2 - 5 mM More sensitive than HepG2 due to higher NTCP expression.
Caco-2 IntestinePermeability> 10 mM (Cytotoxicity)~5 mM (TEER reduction)TJ disruption (Occludin/Claudin modulation).
HEK293 KidneyTransfection Host> 15 mM General membrane lysis (lacks specific transporters unless transfected).

Note: IC50 values are approximate and highly dependent on serum content (FBS binds bile acids, reducing free concentration).

Detailed Experimental Protocols

Protocol A: NTCP-Mediated Cholate Uptake Assay

Purpose: To quantify active transport of Cholate, crucial for drug-interaction studies (DDI).

Reagents:

  • Buffer: HBSS (Hank's Balanced Salt Solution) with Ca2+/Mg2+.

  • Substrate: [3H]-Taurocholate (preferred surrogate) or Fluorescent Bile Acid (NBD-Cholate).

  • Inhibitor: Sodium Free Buffer (Choline-chloride substituted) or 10 µM Cyclosporin A.

Step-by-Step:

  • Seeding: Plate HepG2 or NTCP-transfected HEK293 cells in 24-well plates (Poly-D-Lysine coated) at 1.5 x 10^5 cells/well. Culture for 48h.

  • Equilibration: Wash cells 2x with warm HBSS (37°C).

  • Dosing: Add 200 µL of Uptake Buffer containing 1 µM [3H]-Taurocholate (or 10 µM Cold Sodium Cholate for competition assays).

    • Control: Parallel wells receive Na+-free buffer (measures passive diffusion).

  • Incubation: Incubate for exactly 10 minutes at 37°C.

    • Expert Note: Uptake is linear only for the first 10-15 mins. Longer incubations measure equilibrium, not rate.

  • Termination: Aspirate buffer and immediately wash 3x with Ice-Cold PBS containing 0.2% BSA (removes surface-bound ligand).

  • Lysis: Add 200 µL 0.1N NaOH / 1% SDS. Shake for 30 mins.

  • Quantification: Perform Liquid Scintillation Counting (LSC).

  • Calculation: Net Uptake = (Uptake in Na+ Buffer) - (Uptake in Na-free Buffer).

Protocol B: Cytotoxicity & Apoptosis Profiling (MTT)

Purpose: To determine the "safe window" for signaling studies.

Step-by-Step:

  • Seeding: Seed HepG2 cells at 1 x 10^4 cells/well in a 96-well plate. Adhere overnight.

  • Preparation: Prepare Cholate dilutions in serum-free media (0, 0.1, 0.5, 1, 5, 10, 20 mM).

    • Why Serum-Free? Albumin in FBS binds Cholate, shifting the IC50 curve significantly to the right.

  • Exposure: Incubate cells for 24 hours .

  • Assay: Add MTT reagent (0.5 mg/mL final). Incubate 3h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570 nm.

ExperimentalWorkflow cluster_conditions Parallel Conditions Start Start: HepG2 Monolayer (48h Post-Seeding) Wash Wash 2x with HBSS (37°C) Start->Wash Cond_Na Na+ Buffer + Cholate (Active + Passive) Wash->Cond_Na Cond_NoNa Na-free Buffer + Cholate (Passive Diffusion Only) Wash->Cond_NoNa Stop Stop: Ice-Cold PBS/BSA Wash (Prevents Efflux) Cond_Na->Stop Cond_NoNa->Stop Lysis Lysis (NaOH/SDS) & Counting Stop->Lysis Data Calculate Net Uptake: (Na+) - (Na-free) Lysis->Data

Caption: Figure 2. Workflow for Sodium-Dependent Uptake Assay to isolate active transport from passive diffusion.

References

  • Vaz, F. M., & Ferdinandusse, S. (2017). Bile acid analysis in human disorders of bile acid biosynthesis. Molecular Aspects of Medicine, 56, 10-24.

  • Gándola, Y., et al. (2020). Concentration-dependent effects of sodium cholate and deoxycholate bile salts on breast cancer cells proliferation and survival. Molecular Biology Reports, 47, 5101–5111.

  • Hildebrand, A., et al. (2021). Concentration of Na+-taurocholate-cotransporting polypeptide expressed after in vitro-transcribed mRNA transfection determines susceptibility of hepatoma cells for hepatitis B virus. Scientific Reports, 11, 19688.

  • Miyata, M., et al. (2011). Role of farnesoid X receptor in the enhancement of canalicular bile acid output and excretion of unconjugated bile acids: a mechanism for protection against cholic acid-induced liver toxicity. Journal of Pharmacology and Experimental Therapeutics, 336(1), 134-141.

  • Dojindo Laboratories. (n.d.). Detergent Sodium Cholate Properties and CMC.[5]

Sources

Foundational

In Vivo Studies of Cholate: A Technical Guide for Animal Models

This guide serves as a technical blueprint for implementing Cholate (Cholic Acid/CA) in in vivo animal models. It synthesizes physiological mechanisms with practical experimental protocols, designed for researchers requi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for implementing Cholate (Cholic Acid/CA) in in vivo animal models. It synthesizes physiological mechanisms with practical experimental protocols, designed for researchers requiring high-fidelity reproducibility in metabolic and toxicological studies.

Executive Summary

Cholate (Cholic Acid) is not merely a dietary supplement; it is a potent physiological switch used to manipulate bile acid homeostasis, lipid metabolism, and hepatobiliary integrity in rodent models. Its utility spans three distinct research domains:

  • Atherosclerosis & Hyperlipidemia: Suppressing bile acid synthesis to force cholesterol accumulation.

  • Cholestasis & Hepatotoxicity: Overwhelming hepatic transporters to model liver injury.

  • Drug Delivery: Acting as a permeation enhancer for oral macromolecule absorption.[1][2]

This guide details the mechanistic rationale, precise dosing strategies, and validation metrics required to use Cholate effectively while avoiding confounding toxicity.

Part 1: Physiological & Pharmacological Context

The Mechanistic "Switch"

In wild-type mice (e.g., C57BL/6), Cholate acts as a negative regulator of cholesterol catabolism. Unlike humans, mice are naturally resistant to atherosclerosis due to high HDL levels and efficient conversion of cholesterol to bile acids. Cholate overrides this protection via the FXR-SHP-CYP7A1 axis .

Key Pathway Dynamics:
  • Activation: Exogenous Cholate binds to the Farnesoid X Receptor (FXR) in the liver.[3]

  • Suppression: Activated FXR induces the Small Heterodimer Partner (SHP).

  • Blockade: SHP inhibits the transcription of Cyp7a1 (Cholesterol 7

    
    -hydroxylase), the rate-limiting enzyme converting cholesterol to bile acids.
    
  • Result: Hepatic cholesterol pools expand, LDL receptors are downregulated, and dietary cholesterol is shunted into the plasma (VLDL/LDL), mimicking a "human-like" lipid profile.

Visualization: The Cholate-Lipid Axis

The following diagram illustrates how Cholate feeding disrupts homeostasis to induce pathology.

CholateMechanism Diet Dietary Cholate Intestine Intestine (Absorption) Diet->Intestine Ingestion Diet->Intestine Facilitates Lipid Uptake Liver Hepatocyte Nucleus Intestine->Liver Portal Vein Transport FXR FXR Activation Liver->FXR Ligand Binding SHP SHP Induction FXR->SHP Upregulation CYP7A1 CYP7A1 Gene SHP->CYP7A1 Transcriptional Repression Cholesterol Hepatic Cholesterol Cholesterol->CYP7A1 Normal Conversion (Blocked) PlasmaLipids Plasma LDL/VLDL (Atherosclerosis) Cholesterol->PlasmaLipids Accumulation & Secretion

Figure 1: The Cholate-FXR-CYP7A1 negative feedback loop driving hyperlipidemia.

Part 2: Animal Models & Experimental Design

Selecting the correct model requires balancing the induction of pathology against systemic toxicity.

Comparative Model Table
Model TypeTarget PathologyCholate DoseCo-FactorsDurationKey Readouts
Atherosclerosis (Paigen Diet) Aortic plaque, Hypercholesterolemia0.5% (w/w) 1.25% Cholesterol, 15% Fat12–24 WeeksAortic root lesion area, Plasma LDL/VLDL, Macrophage infiltration.
Cholestasis (Dietary) Liver fibrosis, Bile duct proliferation0.5% – 1.0% Standard Chow (or Abcb11-/- mice)1–4 WeeksSerum ALT/ALP, Total Bile Acids (TBA), Liver histology (H&E).
NASH (Metabolic) Steatohepatitis, Insulin resistance0.1% – 0.5% 40-60% High Fat, Cholesterol8–16 WeeksHepatic triglycerides, Fibrosis (Sirius Red), Glucose tolerance.
Permeation Enhancer Oral drug bioavailability10–20 mM Co-administered with drug (PO)Acute (Hours)Plasma drug concentration (PK), TEER (ex vivo).
The "Paigen Diet" Standard

The gold standard for diet-induced atherosclerosis in C57BL/6 mice is the Paigen Diet .

  • Composition: 1.25% Cholesterol, 0.5% Sodium Cholate, 15% Fat (Cocoa butter).

  • Why Cholate? Without Cholate, C57BL/6 mice on a high-cholesterol diet will upregulate Cyp7a1 to excrete the excess cholesterol as bile acids, preventing hyperlipidemia. Cholate blocks this escape route.

Part 3: Methodologies & Protocols

Protocol A: Diet-Induced Atherosclerosis/Injury

Objective: Induce hyperlipidemia or cholestatic injury via dietary supplementation.

Phase 1: Diet Preparation & Storage

  • Sourcing: Purchase custom-formulated chow (e.g., Research Diets, Teklad). Do not attempt to top-dress standard chow pellets, as dosing will be inconsistent.

  • Storage: Cholate diets are lipid-rich and prone to oxidation. Store at 4°C (short-term) or -20°C (long-term). Change cage food hoppers every 2–3 days to prevent rancidity.

Phase 2: Acclimatization & Dosing

  • Baseline: Acclimatize mice (C57BL/6, age 8 weeks) to the facility for 1 week on standard chow.

  • Grouping: Randomize based on body weight.

    
     per group is recommended to account for variability in lesion formation.
    
  • Induction: Switch to Cholate-supplemented diet.

    • Note: Monitor weight daily for the first week. Cholate can be unpalatable or induce rapid weight loss due to toxicity (dehydration/diarrhea).

  • Maintenance: Weigh mice weekly. If weight loss >15%, provide wet mash of the diet or saline support (subcutaneous).

Phase 3: Sample Collection (Terminal)

  • Fasting: Fast mice for 4–6 hours prior to sacrifice to normalize lipid/bile acid levels.

  • Blood: Collect via cardiac puncture. Separate serum for lipid panel (Total Chol, HDL, LDL) and liver enzymes (ALT, AST).

  • Liver:

    • Lobe 1 (Left): Fix in 10% neutral buffered formalin (Histology).

    • Lobe 2 (Median): Snap freeze in liquid nitrogen (RNA/Protein analysis).

    • Gallbladder: Aspirate bile for bile acid composition analysis (HPLC-MS/MS).

Protocol B: Intestinal Permeation Enhancement (PK Study)

Objective: Assess sodium cholate (NaC) as an absorption enhancer for a macromolecule (e.g., FITC-Dextran or Peptide).

  • Preparation: Dissolve NaC (10 mM – 50 mM) with the target drug in PBS.

    • Control: Drug in PBS without NaC.

  • Administration: Oral gavage (PO) volume: 10 mL/kg.

  • Sampling: Serial tail vein bleeds at

    
     min.
    
  • Analysis: Quantify drug plasma concentration. Calculate

    
     and 
    
    
    
    .

Part 4: Data Interpretation & Troubleshooting

Experimental Workflow Diagram

This workflow ensures data integrity from acclimatization to analysis.

CholateWorkflow Start Acclimatization (1 Week, Chow) Baseline Baseline Data (Weight, Blood) Start->Baseline DietSwitch Diet Induction (0.5% Cholate) Baseline->DietSwitch Monitor Monitoring Phase (Weekly Weight/Food) DietSwitch->Monitor Toxicity Toxicity Check (>15% Wt Loss?) Monitor->Toxicity Toxicity->Monitor Yes (Intervention) Endpoint Terminal Endpoint (Serum, Liver, Bile) Toxicity->Endpoint No

Figure 2: Standard workflow for Cholate-supplemented diet studies.

Critical Quality Attributes (CQAs)
  • Liver Injury Markers:

    • ALT/AST: Mild elevation (2-3x) is expected in atherosclerosis models. Massive elevation (>10x) indicates severe cholestatic injury, which may confound lipid data.

    • Bilirubin: Elevated direct bilirubin suggests biliary obstruction or severe transporter failure (e.g., BSEP inhibition).

  • Gene Expression Controls (qPCR):

    • Cyp7a1: Should be strongly suppressed (>80% reduction) in Cholate-fed groups.

    • Shp (Nr0b2): Should be upregulated.

    • Bsep (Abcb11): Upregulated (compensatory mechanism to export bile acids).

Troubleshooting Toxicity
  • Issue: Rapid weight loss (>20% in 3 days).

    • Cause: Cholate aversion or severe dehydration from diarrhea.

    • Solution: Switch to a lower dose (0.25%) or mix diet with water to form a dough. Ensure hydration.

  • Issue: No hyperlipidemia observed.

    • Cause: Diet oxidation or strain resistance.

    • Solution: Verify Cyp7a1 suppression via qPCR. Ensure diet was stored at 4°C.

References

  • Russell, D. W. (2003). The enzymes, regulation, and genetics of bile acid synthesis. Annual Review of Biochemistry, 72(1), 137-174. Link

  • Vergara-Jimenez, M., et al. (2000). Dietary cholic acid lowers plasma levels of mouse and human apolipoprotein A-I primarily via a transcriptional mechanism.[4] Journal of Lipid Research, 41(10), 1658-1666. Link

  • Wang, L., et al. (2003). Severe cholestasis induced by cholic acid feeding in knockout mice of sister of P-glycoprotein.[5] Hepatology, 38(6), 1489-1499. Link

  • Getz, G. S., & Reardon, C. A. (2006). Diet and Murine Atherosclerosis.[4][6] Arteriosclerosis, Thrombosis, and Vascular Biology, 26(2), 242-249. Link

  • Song, K. H., et al. (2015). Bile acids initiate cholestatic liver injury by triggering a hepatocyte-specific inflammatory response.[7] JCI Insight, 2(5), e91534. Link

  • White, K. A., et al. (2021). Intestinal permeation enhancers enable oral delivery of macromolecules up to 70 kDa in size.[2] European Journal of Pharmaceutics and Biopharmaceutics, 170, 70-76.[2] Link

Sources

Exploratory

Pharmacokinetics and pharmacodynamics of Cholate

Title: The Pharmacokinetics and Pharmacodynamics of Cholate: A Technical Guide to the Enterohepatic Axis Executive Summary Cholate (Cholic Acid, CA) is a primary bile acid synthesized from cholesterol in the liver, repre...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Pharmacokinetics and Pharmacodynamics of Cholate: A Technical Guide to the Enterohepatic Axis

Executive Summary

Cholate (Cholic Acid, CA) is a primary bile acid synthesized from cholesterol in the liver, representing a critical component of the human bile acid pool.[1][2][3][4][5] Unlike xenobiotic drugs where pharmacokinetics (PK) are defined by linear elimination, Cholate PK is governed by a highly conserved, non-linear enterohepatic circulation . Its pharmacodynamics (PD) extend beyond lipid emulsification to act as a signaling hormone via the Farnesoid X Receptor (FXR) and TGR5, regulating metabolic homeostasis.[6][7] This guide analyzes the mechanistic pathways of Cholate, providing researchers with actionable protocols for quantification and kinetic modeling.

Physicochemical Properties & Formulation

Cholate (


) is a trihydroxy bile acid. Its amphipathic nature—possessing both a hydrophobic steroid nucleus and hydrophilic hydroxyl groups/side chain—dictates its behavior in biological matrices.
ParameterValue/DescriptionRelevance to Protocol
Molecular Weight 408.57 g/mol Critical for MS/MS transition settings.
pKa ~5.0 (unconjugated)At physiological pH (7.4), it exists as the ionized cholate anion, requiring active transport across membranes.
Solubility Low in water (acid form); High as salt (Na-Cholate)Formulation requires neutralization (e.g., NaOH) to form soluble bile salts.
CMC 9–15 mM (Critical Micelle Concentration)Above this concentration, CA forms micelles, altering absorption kinetics and dissolution testing.

Pharmacokinetics: The Enterohepatic Cycle

The PK of Cholate is defined by its conservation. The body maintains a pool size of approximately 2–4 g, with a fractional turnover rate of ~20–30% per day.

Absorption (The Ileal Checkpoint)

Oral Cholate is rapidly absorbed, but the mechanism depends on conjugation status:

  • Unconjugated CA: Absorbed passively along the entire small intestine and colon due to higher lipophilicity.

  • Conjugated CA (Glyco-/Tauro-): Requires the Apical Sodium-dependent Bile Acid Transporter (ASBT/SLC10A2) located exclusively in the terminal ileum.

    • Mechanism: Electro-chemical gradient driven by

      
      -ATPase.
      
    • Efflux:[5] Exits the enterocyte basolaterally via the heteromeric organic solute transporter OST

      
      /OST
      
      
      
      .
Distribution & Hepatic Transport

Once in the portal blood, Cholate is bound to albumin (>95%). The liver extracts Cholate with high efficiency (First-Pass Effect >80%), maintaining low systemic serum concentrations (typically < 1–2


M in healthy adults) while portal concentrations can reach 60 

M post-prandially.
  • Uptake: Mediated by NTCP (SLC10A1) (Sodium-Taurocholate Cotransporting Polypeptide) at the hepatocyte basolateral membrane.[8]

  • Efflux: Secreted into bile canaliculi via the BSEP (ABCB11) (Bile Salt Export Pump), an ATP-dependent process that constitutes the rate-limiting step of bile formation.[5]

Metabolism (Conjugation & Biotransformation)
  • Conjugation: Inside the hepatocyte, CA is conjugated with Glycine (75%) or Taurine (25%) by Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT). This lowers the pKa (~2–4), preventing passive re-absorption in the biliary tree and preventing precipitation.

  • Microbial Transformation: In the colon, gut microbiota (specifically Clostridium species) express 7

    
    -dehydroxylase, converting Cholic Acid (Primary) into Deoxycholic Acid (DCA)  (Secondary). DCA is more hydrophobic and cytotoxic.
    
Excretion
  • Fecal: The primary route of elimination (0.2–0.6 g/day ). Represents the net loss of cholesterol from the body.[1]

  • Renal: Negligible in healthy states. In cholestasis, sulfation increases water solubility, facilitating urinary excretion.

Visualization: Enterohepatic Circulation & Transporters

EnterohepaticCirculation cluster_Liver Liver (Hepatocyte) cluster_Intestine Intestine (Terminal Ileum & Colon) cluster_Portal Portal Circulation Cholesterol Cholesterol CA Cholic Acid (CA) Cholesterol->CA CYP7A1 (Rate Limiting) Conj_CA Tau/Gly-CA CA->Conj_CA BAAT (Conjugation) BSEP BSEP (Output) Conj_CA->BSEP Biliary Secretion NTCP NTCP (Input) NTCP->Conj_CA Portal Uptake Lumen_CA Luminal CA BSEP->Lumen_CA Bile Duct ASBT ASBT (Uptake) Lumen_CA->ASBT Active Transport Microbiota Microbiota (7a-dehydroxylase) Lumen_CA->Microbiota Portal_Vein Portal Vein (Albumin Bound) ASBT->Portal_Vein OSTa/b Efflux DCA Deoxycholic Acid (DCA) Microbiota->DCA Biotransformation DCA->Lumen_CA Passive Diffusion Portal_Vein->NTCP

Figure 1: The Enterohepatic Circulation of Cholate. Key transporters (NTCP, BSEP, ASBT) regulate the flux between the liver and intestine, maintaining the bile acid pool.

Pharmacodynamics: Receptor Signaling

Cholate is not merely a detergent; it is a ligand for nuclear and membrane receptors.

Farnesoid X Receptor (FXR)

CA is a weak agonist of FXR compared to Chenodeoxycholic Acid (CDCA).

  • Potency Rank: CDCA > DCA > LCA > CA .

  • Mechanism: CA binds FXR in the nucleus

    
     Heterodimerizes with RXR 
    
    
    
    Binds to Bile Acid Response Elements (BAREs).
  • Effect: Induces SHP (Small Heterodimer Partner) , which represses CYP7A1 . This is the negative feedback loop that limits bile acid synthesis when the pool is sufficient.

TGR5 (GPBAR1)

CA activates the membrane-bound TGR5 receptor, though less potently than Lithocholic Acid (LCA).

  • Pathway:

    
     coupling 
    
    
    
    Adenylate Cyclase
    
    
    cAMP
    
    
    PKA.
  • Physiological Outcome: Stimulates GLP-1 secretion from intestinal L-cells (improving glucose tolerance) and increases energy expenditure in brown adipose tissue.

Visualization: Signaling Pathways

Signaling cluster_Nucleus Nucleus (Hepatocyte) cluster_Membrane Cell Membrane (L-Cell) CA Cholic Acid FXR FXR CA->FXR Weak Activation TGR5 TGR5 (GPCR) CA->TGR5 Binding SHP SHP (Repressor) FXR->SHP Induction CYP7A1_Gene CYP7A1 Gene SHP->CYP7A1_Gene Inhibition cAMP cAMP / PKA TGR5->cAMP GLP1 GLP-1 Secretion cAMP->GLP1

Figure 2: Pharmacodynamic Signaling. CA modulates its own synthesis via the FXR-SHP axis and influences metabolism via TGR5.

Experimental Protocol: LC-MS/MS Quantification

To accurately assess Cholate PK, distinguishing it from its isomers (Deoxycholic Acid, Chenodeoxycholic Acid) and conjugates is mandatory.

Methodology: Isotope Dilution LC-MS/MS

1. Materials:

  • Analyte: Cholic Acid (CA).[7][9][10][11]

  • Internal Standard (IS): Cholic Acid-d4 (Deuterated).

  • Matrix: Plasma (charcoal-stripped for calibration curves to remove endogenous bile acids).[12]

2. Sample Preparation (Protein Precipitation):

  • Step 1: Aliquot 50

    
    L of plasma into a 96-well plate.
    
  • Step 2: Add 10

    
    L of Internal Standard solution (1 
    
    
    
    g/mL CA-d4 in methanol).
  • Step 3: Add 150

    
    L of ice-cold Acetonitrile (1% Formic Acid) to precipitate proteins.
    
  • Step 4: Vortex for 1 min; Centrifuge at 4,000 x g for 15 min at 4°C.

  • Step 5: Transfer supernatant to analysis vial. Note: Evaporation and reconstitution is optional but recommended if sensitivity < 10 ng/mL is required.

3. LC Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

    
    m). Critical: Must resolve CA from CDCA and DCA (isomers).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Alkaline pH improves ionization in negative mode.

  • Mobile Phase B: Methanol/Acetonitrile (50:50).

  • Gradient: 30% B to 95% B over 8 minutes.

4. MS/MS Parameters (Negative Electrospray Ionization - ESI-):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Cholic Acid 407.3

343.335
CA-d4 (IS) 411.3

347.335
Taurocholic Acid 514.3

80.0 (Sulfate)50
Glycocholic Acid 464.3

74.0 (Glycine)40

5. Self-Validation Check:

  • Retention Time Lock: CA must elute distinctly from CDCA and DCA. If peaks overlap, adjust gradient slope or column temperature (lower temp improves selectivity).

  • Matrix Effect: Compare IS peak area in matrix vs. solvent. Deviation >20% requires matrix-matched calibration.

Therapeutic Context

FDA-Approved Use (Cholbam):

  • Indication: Bile acid synthesis disorders due to single enzyme defects (e.g., CYP7B1, 3

    
    -HSD deficiency).
    
  • Dosing: 10–15 mg/kg/day.[13][14][15]

  • Monitoring: Serum transaminases (ALT/AST) and bilirubin. Paradoxically, overdose can cause hepatotoxicity due to accumulation of hydrophobic metabolites if transport is impaired.

References

  • Hofmann, A. F. (1999). The continuing importance of bile acids in liver and intestinal disease.[1][16] Archives of Internal Medicine, 159(22), 2647–2658. Link

  • Chiang, J. Y. (2009). Bile acids: regulation of synthesis. Journal of Lipid Research, 50(10), 1955–1966. Link

  • FDA Prescribing Information. (2015).[14] CHOLBAM (cholic acid) capsules, for oral use.[13][15] U.S. Food and Drug Administration. Link

  • Kullak-Ublick, G. A., et al. (2004). Enterohepatic bile salt transporters in normal physiology and liver disease. Gastroenterology, 126(1), 322–342. Link

  • Bathena, S. P., et al. (2013). LC-MS/MS analysis of bile acids in biological fluids and tissues.[12] Journal of Chromatography B, 942, 53-62. Link

Sources

Foundational

Cholate: From Physiological Detergent to Precision Therapeutic

The following technical guide details the discovery, biosynthesis, industrial production, and therapeutic application of Cholic Acid (Cholate). A Technical Guide to Discovery, Synthesis, and Clinical Application Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, biosynthesis, industrial production, and therapeutic application of Cholic Acid (Cholate).

A Technical Guide to Discovery, Synthesis, and Clinical Application

Executive Summary

Cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) is a primary bile acid synthesized in the liver from cholesterol.[1][2][3][4][5][6] Historically regarded merely as a digestive surfactant, it has emerged as a critical signaling molecule regulating metabolic homeostasis via the Farnesoid X Receptor (FXR) and TGR5. Today, it serves a dual role in the pharmaceutical industry: as a life-saving Active Pharmaceutical Ingredient (API) for inborn errors of bile acid synthesis (e.g., Cholbam) and as a functional excipient enhancing the bioavailability of lipophilic drugs through micellar solubilization.

The Heroic Age: Isolation and Structural Elucidation

The characterization of cholic acid is inextricably linked to the birth of modern steroid chemistry.

Isolation (1848)

Adolph Strecker first isolated cholic acid from ox bile in 1848.[7][8] Unlike previous attempts that yielded amorphous mixtures, Strecker utilized a rigorous purification protocol involving saponification and fractional crystallization to isolate the acid in its pure, crystalline form. This established the empirical formula, though the structural arrangement remained a mystery for nearly a century.

The Nobel Era of Structural Determination (1910s–1930s)

The structural elucidation of the steroid nucleus was one of the most complex puzzles in organic chemistry history, driven by Heinrich Wieland and Adolf Windaus .

  • Wieland’s Contribution: He focused on the degradation of cholic acid, converting it into cholanic acid. His work earned him the Nobel Prize in Chemistry in 1927.

  • The Windaus Correction: Initially, the steroid ring system was believed to be a distinct structure. However, X-ray crystallographic data from J.D. Bernal (1932) suggested the molecule was flat and lath-shaped, contradicting Wieland’s proposed structure. Windaus re-evaluated the chemical evidence and correctly proposed the cyclopentanoperhydrophenanthrene ring system (tetracyclic core) in 1932.

Biosynthetic Machinery: The CYP Enzyme Cascade

Cholic acid synthesis represents the primary pathway for cholesterol catabolism in humans.[9] It is a tightly regulated process occurring exclusively in the liver, involving a cascade of cytochrome P450 enzymes.

The Neutral (Classic) Pathway

This pathway accounts for >90% of bile acid synthesis in healthy humans.

  • Initiation (Rate-Limiting Step): Cholesterol is converted to 7α-hydroxycholesterol by CYP7A1 (Cholesterol 7α-hydroxylase).[2][10][11] This enzyme is the primary control point, negatively regulated by FXR activation (feedback inhibition).

  • Ring Modification: The 3β-hydroxyl group is isomerized to 3-oxo-Δ4, followed by 12α-hydroxylation via CYP8B1 .

    • Critical Insight:CYP8B1 determines the ratio of Cholic Acid (CA) to Chenodeoxycholic Acid (CDCA).[2][10] High CYP8B1 activity shifts the pool toward CA.

  • Side Chain Oxidation: The steroid side chain is oxidized by CYP27A1 , followed by cleavage to release propionyl-CoA, resulting in the C24 cholic acid structure.

Pathway Visualization

The following diagram illustrates the enzymatic logic, highlighting the divergence between Cholic Acid and Chenodeoxycholic Acid.

Biosynthesis Cholesterol Cholesterol (C27) Hydroxy7 7α-Hydroxycholesterol Cholesterol->Hydroxy7 Hydroxylation CYP7A1 CYP7A1 (Rate Limiting) Cholesterol->CYP7A1 C4 7α-hydroxy-4-cholesten-3-one (C4) Hydroxy7->C4 Isomerization Diol12 7α,12α-dihydroxy-4-cholesten-3-one C4->Diol12 12α-Hydroxylation CDCA Chenodeoxycholic Acid (CDCA) C4->CDCA No 12α-OH (Alternative Path) HSD3B7 HSD3B7 C4->HSD3B7 CYP8B1 CYP8B1 (CA Determinant) C4->CYP8B1 Triol 5β-cholestane-3α,7α,12α-triol Diol12->Triol Reduction CholicAcid Cholic Acid (C24) Triol->CholicAcid Side Chain Oxidation & Cleavage (CYP27A1) CYP7A1->Hydroxy7 HSD3B7->C4 CYP8B1->Diol12 CYP27A1 CYP27A1

Figure 1: The Classic Biosynthetic Pathway of Cholic Acid. Note the critical role of CYP8B1 in determining the Cholic Acid vs. CDCA fate.

Industrial Manufacturing: Extraction & Purification

While total synthesis is possible, it is economically unviable. Industrial production relies on the isolation of cholic acid from bovine bile, a byproduct of the meat processing industry.

The "Saponification-Precipitation" Protocol

This process exploits the differential solubility of bile acids at varying pH levels.

Step 1: Saponification Bovine bile (containing Taurocholic and Glycocholic acid) is treated with sodium hydroxide (NaOH) and heated (approx. 100°C for 12–18 hours).

  • Mechanism:[6][12][13] This hydrolyzes the amide bond between the steroid core and the amino acid (glycine/taurine), releasing free Cholic Acid as its sodium salt.

Step 2: Acidification & Fractionation The saponified mixture is acidified with mineral acid (HCl) to pH ~3.0.

  • Causality: At this pH, cholic acid becomes protonated and insoluble in water, precipitating out as a "bile acid tar."

Step 3: Solvent Crystallization The crude precipitate is dissolved in a specific solvent system (often Ethanol or Ethyl Acetate).

  • Purification Logic: Cholic acid crystallizes readily from alcohol, whereas impurities (desoxycholic acid, pigments) remain in the mother liquor or require different solvent ratios.

Step 4: Polishing Recrystallization and treatment with activated carbon remove bilirubin pigments, yielding a white crystalline powder (>98% purity).

Production Bile Raw Bovine Bile (Conjugated Salts) Sapon Saponification (NaOH, Heat) Bile->Sapon Hydrolysis Acid Acidification (pH 3.0) Sapon->Acid Protonation Crude Crude Precipitate (Bile Acid Tar) Acid->Crude Precipitation Cryst Crystallization (Ethanol/EtOAc) Crude->Cryst Selective Solvation Pure Cholic Acid API (>98% Pure) Cryst->Pure Polishing

Figure 2: Industrial workflow for the isolation of Cholic Acid from bovine bile.

Clinical Pharmacology & Therapeutics

The FDA approval of Cholbam (Cholic Acid capsules) in March 2015 marked a pivotal moment, transitioning cholic acid from a supplement to a regulated orphan drug.

Indications and Mechanism of Action

Indications:

  • Bile Acid Synthesis Disorders (BASD): Single enzyme defects (e.g., CYP7A1, 3β-HSD deficiency).

  • Peroxisomal Disorders: Zellweger spectrum disorders.[14][15][16][17]

Mechanism of Action (MoA):

  • Replacement: Exogenous cholic acid restores the bile acid pool, essential for lipid absorption and fat-soluble vitamin uptake (A, D, E, K).

  • Feedback Inhibition: By activating the hepatic FXR nuclear receptor, cholic acid suppresses the endogenous production of toxic bile acid intermediates (which accumulate due to the enzyme block) by downregulating CYP7A1.

Clinical Efficacy Data

The pivotal trials for Cholbam relied on non-traditional endpoints due to the rarity of the diseases.

ParameterPre-Treatment StatusPost-Treatment OutcomeClinical Significance
Urinary Bile Acids High levels of atypical/toxic intermediatesNormalized profileIndicates restoration of feedback loop and clearance of hepatotoxic metabolites.
Liver Function (ALT/AST) Significantly ElevatedReduced/NormalizedReduction in hepatocellular injury.
Growth (Height/Weight) Failure to ThriveCatch-up Growth observedImproved nutrient absorption (lipids/vitamins).
Survival High mortality in untreated infants64% response rate (3+ year survival)Life-extending therapy for severe defects.

Advanced Pharmaceutical Applications (Excipient)

Beyond its role as an API, cholic acid is a "privileged scaffold" in drug delivery systems.

Permeation Enhancement

Cholic acid acts as a permeation enhancer for oral and transdermal delivery of hydrophilic macromolecules (peptides/proteins).

  • Mechanism: It transiently disrupts the lipid bilayer structure and opens tight junctions in the intestinal epithelium, allowing paracellular transport.

Mixed Micelles

In formulation science, sodium cholate is used to form mixed micelles with phospholipids. These structures solubilize highly lipophilic drugs (Class II/IV compounds) that are otherwise insoluble in aqueous media, significantly improving oral bioavailability.

References

  • Strecker, A. (1848). Untersuchung der Ochsengalle. Annalen der Chemie und Pharmacie.

  • Wieland, H. (1928). The Chemistry of the Bile Acids. Nobel Lecture.

  • Russell, D. W. (2003). The Enzymes, Regulation, and Genetics of Bile Acid Synthesis. Annual Review of Biochemistry.

  • FDA Drug Approval Package. (2015). Cholbam (Cholic Acid) Capsules.[16][18] U.S. Food and Drug Administration.[12][16][17][19]

  • Heubi, J. E., et al. (2017). Inborn Errors of Bile Acid Metabolism. Seminars in Liver Disease.

  • Moghimipour, E., et al. (2015).[16] Bile acids and their derivatives: Properties and applications in drug delivery. Journal of Advanced Pharmaceutical Technology & Research.

Sources

Exploratory

Structural Analogues of Cholate: Properties, Mechanisms, and Applications

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, and Medicinal Chemists Executive Summary Cholic acid (Cholate), a primary bile acid synthesized from cholesterol, serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, and Medicinal Chemists

Executive Summary

Cholic acid (Cholate), a primary bile acid synthesized from cholesterol, serves as a versatile scaffold in modern drug discovery. Beyond its physiological role in lipid emulsification, the cholane steroid nucleus offers a unique "facial amphiphilicity"—a convex hydrophobic face and a concave hydrophilic face. This structural duality allows for the engineering of analogues that function as potent nuclear receptor agonists (FXR/TGR5), permeation enhancers for biologics, and molecular transporters (PROTACs).

This guide provides a technical deep-dive into the structural analogues of cholate, quantifying their physicochemical properties, detailing their structure-activity relationships (SAR), and providing validated experimental protocols for their characterization.

Structural Landscape & Classification

The cholanoid scaffold allows for precise modification at three key loci: the steroid nucleus hydroxyls (C3, C7, C12), the side chain (C24), and the alkyl substitution on the rings (e.g., C6).

Natural vs. Synthetic Analogues[1]
Analogue ClassKey ExamplesStructural ModificationPrimary Characteristic
Primary Bile Acids Cholic Acid (CA)

-OH
High solubility, moderate CMC.
Chenodeoxycholic Acid (CDCA)

-OH
Potent endogenous FXR agonist.
Secondary Bile Acids Deoxycholic Acid (DCA)

-OH
Lacks C7-OH; more hydrophobic/toxic.
Lithocholic Acid (LCA)

-OH
Highly hydrophobic; TGR5 agonist.
Tertiary/Hydrophilic Ursodeoxycholic Acid (UDCA)

-OH
Epimer of CDCA; cytoprotective.
Synthetic Agonists Obeticholic Acid (OCA)

-ethyl-CDCA
100x potent FXR agonist vs CDCA.
INT-777

-ethyl-23(S)-methyl-CA
Selective TGR5 agonist.[1]
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how specific structural modifications shift the biological profile from simple detergency to specific receptor agonism.

BileAcidSAR Scaffold Cholanoid Scaffold C6_Alkyl C6-α Ethyl Group (Steric Bulk) Scaffold->C6_Alkyl C7_Epimer C7-β Hydroxyl (Orientation) Scaffold->C7_Epimer C23_Methyl C23(S)-Methyl (Side Chain) Scaffold->C23_Methyl Dehydroxyl Remove C7/C12-OH (Hydrophobicity) Scaffold->Dehydroxyl FXR_Potency High FXR Potency (e.g., OCA) C6_Alkyl->FXR_Potency Stabilizes Helix 12 Cytoprotection Cytoprotection/Low Toxicity (e.g., UDCA) C7_Epimer->Cytoprotection Reduces detergency TGR5_Selectivity TGR5 Selectivity (e.g., INT-777) C23_Methyl->TGR5_Selectivity Steric fit in GPCR Dehydroxyl->TGR5_Selectivity LCA is potent TGR5 agonist Toxicity Increased Cytotoxicity (e.g., LCA) Dehydroxyl->Toxicity Membrane disruption

Caption: SAR map showing how specific chemical modifications to the cholanoid scaffold dictate receptor selectivity and toxicity profiles.[1]

Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The amphiphilic nature of bile acids is quantified by their Critical Micelle Concentration (CMC) and Hydrophobicity Index. These parameters are critical for predicting drug solubilization capacity and membrane permeability.

Comparative Properties Table
AnalogueHydroxylsCMC (mM)*LogP (Est.)Hydrophobicity Index**Primary Utility
Cholic Acid (CA) 3 (

)
9 – 151.10 (Reference)Permeation Enhancer
Chenodeoxycholic (CDCA) 2 (

)
3 – 62.3+0.56FXR Agonist
Deoxycholic (DCA) 2 (

)
2 – 52.5+0.72Detergent/Toxic
Ursodeoxycholic (UDCA) 2 (

)
19 – 222.2-0.45Cholestasis Therapy
Lithocholic (LCA) 1 (

)
< 24.0+1.0TGR5 Agonist (Toxic)
Obeticholic (OCA) 2 (

) + 6-Et
~2 – 43.5High (>CDCA)PBC/NASH Therapy

*CMC values in water/saline at 25°C. Values vary based on ionic strength and counter-ion (Na+). **Hydrophobicity Index based on Heuman’s scale where positive values indicate higher hydrophobicity than Cholate.

Key Insight: The


-epimerization in UDCA significantly increases CMC and reduces hydrophobicity, correlating directly with its lack of cytotoxicity compared to CDCA. Conversely, the addition of the ethyl group in OCA increases hydrophobicity, necessitating careful dosing to manage potential pruritus and lipid profile alterations.

Biological Interfaces & Mechanisms

Nuclear Receptor Modulation (FXR)

The Farnesoid X Receptor (FXR) is the master regulator of bile acid homeostasis.

  • Mechanism: Bile acids bind to the ligand-binding domain (LBD) of FXR, inducing a conformational change that stabilizes Helix 12. This recruits coactivators (e.g., SRC-1) and releases corepressors.

  • Selectivity: The

    
    -ethyl group in Obeticholic Acid fills a hydrophobic pocket in the FXR LBD that is empty when CDCA binds, resulting in ~100-fold higher potency.
    
Membrane Receptor Modulation (TGR5)

TGR5 (GPBAR1) is a G-protein coupled receptor involved in energy expenditure and GLP-1 secretion.

  • Mechanism: Activation leads to cAMP accumulation.

  • SAR: Hydrophobic bile acids (LCA > DCA) are potent natural agonists. Methylation at C23 (INT-777) prevents efficient conjugation and enterohepatic recirculation, restricting action to the intestine and systemic circulation, thereby enhancing TGR5 selectivity over FXR.

Experimental Protocols

Protocol A: Determination of CMC via Pyrene Fluorescence

This method is superior to surface tensiometry for bile acids due to their gradual aggregation behavior.

Principle: Pyrene is a hydrophobic fluorescent probe. Its emission spectrum changes based on the polarity of its environment. The ratio of the first (


, ~373 nm) to third (

, ~384 nm) vibronic peak drops significantly as pyrene partitions into the hydrophobic core of micelles.

Materials:

  • Pyrene (stock 1 mM in ethanol).

  • Bile acid analogue (Sodium salt).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Fluorescence Spectrophotometer.[2][3]

Step-by-Step Workflow:

  • Preparation: Prepare a series of bile acid solutions in PBS ranging from 0.1 mM to 50 mM (ensure 15-20 data points).

  • Probe Addition: Add pyrene stock to each vial to a final concentration of

    
     M. Note: Keep ethanol concentration < 1% to avoid affecting micellization.
    
  • Equilibration: Incubate samples in the dark at 25°C for 12 hours (shaking is optional but recommended for hydrophobic analogues).

  • Measurement:

    • Excitation: 335 nm.

    • Emission Scan: 360–400 nm.

    • Record intensities at

      
       (373 nm) and 
      
      
      
      (384 nm).
  • Analysis: Plot

    
     ratio (y-axis) vs. Log[Concentration] (x-axis). The CMC is the intersection point of the two linear regression lines (the low concentration plateau and the steep descent).[2]
    
Protocol B: FXR Coactivator Recruitment Assay (TR-FRET)

A cell-free system to validate direct binding and activation.

Materials:

  • Recombinant Human FXR-LBD (GST-tagged).

  • Biotinylated SRC-1 peptide.

  • Europium-labeled anti-GST antibody.

  • Streptavidin-APC (Allophycocyanin).

Workflow:

  • Mix: Combine FXR-LBD (5 nM), Eu-anti-GST, and Biotin-SRC-1 in assay buffer.

  • Dose: Add serial dilutions of the Cholate analogue.

  • Incubate: 1 hour at Room Temperature.

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Excitation: 340 nm.

    • Emission: 615 nm (Eu) and 665 nm (APC).

  • Result: High FRET signal indicates successful recruitment of the coactivator, confirming agonism.

Therapeutic Applications

Drug Delivery Systems
  • Permeation Enhancers: Unconjugated bile acids (CA, DCA) reversibly disrupt tight junctions, enhancing the oral bioavailability of hydrophilic macromolecules (e.g., insulin, heparin).

  • Bilosomes: Vesicles stabilized by bile salts (instead of phospholipids alone) resist gastric acid digestion, making them ideal for oral vaccine delivery.

Metabolic Disease[1][4][13][14]
  • Primary Biliary Cholangitis (PBC): OCA is approved for patients intolerant to UDCA.

  • NASH: FXR agonists reduce hepatic steatosis and fibrosis by inhibiting lipogenesis (SREBP-1c downregulation) and inflammation (NF-κB inhibition).

Safety & Toxicity Profile

Cytotoxicity Hierarchy:



  • Mechanism: Hydrophobic bile acids insert into lipid bilayers, causing non-specific membrane permeabilization, mitochondrial depolarization, and ROS generation.

  • Mitigation:

    • Natural:[1][4][5][6][7] The liver conjugates bile acids with Glycine or Taurine to increase water solubility and reduce passive diffusion across membranes.

    • Therapeutic:[8][9] Co-administration of UDCA can displace toxic hydrophobic bile acids from the pool, protecting hepatocyte membranes.

References

  • Pellicciari, R., et al. (2002). "6α-Ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity." Journal of Medicinal Chemistry. Link

  • Hofmann, A. F., & Hagey, L. R. (2008). "Bile acids: chemistry, pathochemistry, biology, pathobiology, and therapeutics." Cellular and Molecular Life Sciences. Link

  • Mihalj, P., et al. (2007). "Determination of critical micellar concentrations of cholic acid and its keto derivatives." Colloids and Surfaces B: Biointerfaces. Link

  • Sato, H., et al. (2008). "Novel potent and selective bile acid derivatives as TGR5 agonists: biological screening, structure-activity relationships, and molecular modeling studies." Journal of Medicinal Chemistry. Link

  • Heuman, D. M. (1989). "Quantitative estimation of the hydrophilic-hydrophobic balance of mixed bile salt solutions." Journal of Lipid Research. Link

  • BenchChem. (2025). "A Comparative Guide to Determining Critical Micelle Concentration: Fluorescence Spectroscopy vs. Surface Tensiometry." Link

Sources

Foundational

Technical Review: Cholate – From Physicochemical Fundamentals to Pharmaceutical Application

Executive Summary Cholate (the salt of Cholic Acid) has evolved from a simple biological detergent to a critical reagent in liposomal formulation, membrane protein solubilization, and a potent signaling molecule in metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cholate (the salt of Cholic Acid) has evolved from a simple biological detergent to a critical reagent in liposomal formulation, membrane protein solubilization, and a potent signaling molecule in metabolic disease research. This guide synthesizes the physicochemical behavior of cholate with its biological mechanisms, offering researchers a validated roadmap for its application in drug delivery and experimental biology.

Part 1: Physicochemical Architecture

Structural Determinants of Function

Cholic acid (


) is a primary bile acid synthesized from cholesterol.[1] Its utility as a pharmaceutical excipient stems from its unique facial amphiphilicity . Unlike linear surfactants (e.g., SDS) with a polar head and non-polar tail, cholate possesses a rigid steroid nucleus with a hydrophilic concave face (bearing three hydroxyl groups at C3, C7, and C12) and a hydrophobic convex face.

This structure dictates its aggregation behavior. Cholate does not form spherical micelles immediately; it forms "primary" aggregates (2–4 monomers) driven by hydrophobic back-to-back stacking, followed by larger "secondary" micelles at higher concentrations.

Critical Micelle Concentration (CMC)

For formulation scientists, the CMC is the single most critical parameter. It dictates the concentration required to solubilize lipids and the dialysis conditions needed to remove the detergent.

Table 1: Comparative Physicochemical Properties of Bile Salts

Bile SaltHydroxyl GroupsHydrophobicity IndexCMC (in H₂O)CMC (in 0.15M Na⁺)
Sodium Cholate 3 (3α, 7α, 12α)0.613 – 15 mM 9 – 10 mM
Sodium Deoxycholate2 (3α, 12α)0.724 – 6 mM2 – 3 mM
Sodium Chenodeoxycholate2 (3α, 7α)0.764 – 6 mM2 – 3 mM

Note: CMC values are sensitive to ionic strength. In physiological saline (0.15M), the CMC drops due to charge shielding of the carboxylate headgroup, facilitating aggregation. [1]

Part 2: Physiological Mechanisms & Signaling[2]

Cholate is no longer viewed merely as a digestive solvent. It is a bioactive hormone activating nuclear and G-protein-coupled receptors. Understanding this is vital for researchers developing bile acid analogues or studying metabolic pathways.

The FXR and TGR5 Axis[3][4]
  • FXR (Farnesoid X Receptor): A nuclear receptor primarily expressed in the liver and intestine.[1] Cholate binding activates FXR, which suppresses CYP7A1 (the rate-limiting enzyme in bile acid synthesis), creating a negative feedback loop.

  • TGR5 (GPBAR1): A membrane-bound receptor.[2][3][4] Its activation promotes GLP-1 secretion from intestinal L-cells, linking bile acid pools to glucose homeostasis.[3][5]

Visualization: The Enterohepatic Signaling Loop

The following diagram illustrates the feedback mechanism regulating Cholate synthesis and its systemic effects.

G cluster_0 Hepatic Synthesis cluster_1 Intestinal Signaling Cholesterol Cholesterol CYP7A1 CYP7A1 Enzyme (Rate Limiting) Cholesterol->CYP7A1 Precursor Liver Liver Hepatocyte Liver->CYP7A1 Inhibits Expression (Negative Feedback) Cholate Cholic Acid / Cholate CYP7A1->Cholate Synthesis Cholate->Liver Reabsorption (95%) Intestine Intestine / Ileum Cholate->Intestine Biliary Secretion FXR FXR Receptor Intestine->FXR Activates FGF19 FGF15/19 (Signaling Protein) FXR->FGF19 Induces Expression FGF19->Liver Portal Circulation

Figure 1: The Enterohepatic Feedback Loop. Cholate regulates its own synthesis via FXR-mediated inhibition of CYP7A1.

Part 3: Pharmaceutical Applications[7][8][9][10][11]

Permeation Enhancement

Cholate is used to improve the oral and mucosal bioavailability of hydrophilic drugs (e.g., peptides).

  • Mechanism: At sub-CMC concentrations, Cholate incorporates into the lipid bilayer of epithelial cells, increasing membrane fluidity. At concentrations >CMC, it can extract membrane lipids and proteins, temporarily opening tight junctions (paracellular transport).

  • Critical Consideration: The therapeutic window is narrow. High concentrations (>20 mM) can cause irreversible mucosal damage. [2]

Mixed Micelles & Liposome Preparation

Sodium Cholate is the "gold standard" detergent for preparing liposomes via the detergent dialysis method .

  • Why Cholate? It has a high CMC (approx. 10-15 mM). This high CMC allows Cholate to be easily removed by dialysis, unlike Triton X-100 (CMC ~0.24 mM), which is nearly impossible to dialyze out efficiently.

Part 4: Validated Experimental Protocols

Protocol A: Determination of CMC via Pyrene Fluorescence

To validate the quality of a new Cholate lot or buffer system.

Principle: Pyrene is a hydrophobic probe. Its fluorescence vibrational fine structure (I1/I3 ratio) changes dramatically when it moves from an aqueous environment to the hydrophobic core of a micelle.

Materials:

  • Sodium Cholate (highly pure).

  • Pyrene (dissolved in acetone).

  • Fluorescence Spectrophotometer.

Step-by-Step:

  • Probe Preparation: Evaporate a specific volume of pyrene/acetone solution in a series of vials to leave a thin film (Final [Pyrene] should be ~6 × 10⁻⁷ M).

  • Serial Dilution: Prepare Sodium Cholate solutions ranging from 0.1 mM to 50 mM in the target buffer.

  • Equilibration: Add 2 mL of each Cholate concentration to the pyrene-coated vials. Vortex and incubate at 25°C for 12 hours (protected from light) to ensure equilibrium.

  • Measurement: Excite at 334 nm. Scan emission from 350–450 nm.

  • Analysis: Measure intensities of Peak 1 (~373 nm) and Peak 3 (~384 nm). Plot the I1/I3 ratio vs. log[Cholate].

  • Result: The inflection point of the sigmoidal curve indicates the CMC.

Protocol B: Preparation of Mixed Micelles (Drug Delivery)

For creating stable, optically clear vehicles for hydrophobic drug delivery.

Rationale: We use a "film hydration" method followed by detergent solubilization to ensure homogeneous incorporation of the drug.

Protocol Step1 Lipid/Drug Film (Evaporation) Step2 Hydration (+ Buffer) Step1->Step2 Step3 Add Na-Cholate (>CMC, e.g. 20mM) Step2->Step3 Step4 Equilibration (Clear Solution) Step3->Step4 Step5 Dialysis (Optional for Liposomes) Step4->Step5 If removing detergent

Figure 2: Workflow for Mixed Micelle/Liposome Preparation.

Procedure:

  • Film Formation: Dissolve Phosphatidylcholine (PC) and the hydrophobic drug in Chloroform/Methanol (2:1). Evaporate under N₂ stream to form a thin film. Vacuum desiccate for 4 hours.

  • Hydration: Hydrate the film with PBS (pH 7.4). This will form a turbid suspension (Multilamellar Vesicles).

  • Solubilization: Add Sodium Cholate stock solution to achieve a final concentration of 20 mM (must be >CMC).

  • Clarification: Vortex and incubate for 30 mins. The solution should turn optically clear, indicating the formation of Mixed Micelles (disk-like structures containing lipid, drug, and cholate).

  • Storage: Filter sterilize (0.22 µm). These mixed micelles are stable.

    • Note: If liposomes are desired, proceed to dialysis against PBS for 24 hours to remove the cholate.

Part 5: Toxicology & Safety Profile

While Cholate is endogenous, it is cytotoxic at high concentrations.

  • Hepatotoxicity: Accumulation leads to cholestasis and mitochondrial damage.

  • Cell Culture: When using Cholate to solubilize proteins for cell assays, the final concentration on cells must be diluted below 0.5 mM (cell-type dependent) to avoid membrane lysis.

  • Hemolysis: Cholate is hemolytic. Intravenous formulations must ensure free cholate levels are negligible.

References

  • Coaló, M., et al. (2020). Physicochemical properties of bile salts and their applications in pharmaceutical formulations.[6] Journal of Pharmaceutical Sciences.

  • Moghimipour, E., et al. (2015). Absorption-Enhancing Effects of Bile Salts.[1][6] Molecules.[1][3][7][6][8][9][10][11][12][13][14][15]

  • Chiang, J. Y. L. (2009). Bile acids: regulation of synthesis.[3] Journal of Lipid Research.

  • Hofmann, A. F. (1999). The continuing importance of bile acids in liver and intestinal disease. Archives of Internal Medicine.

  • PubChem. (n.d.).[1][10] Cholic Acid Compound Summary. National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Note: Cholic Acid – Biosynthetic Assay and Chemical Isolation Protocols

Introduction & Scope In the context of modern pharmaceutical research, "Cholate synthesis" refers to two distinct but critical workflows: Biosynthetic Reconstruction (Metabolic Assay): The in vitro enzymatic conversion o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

In the context of modern pharmaceutical research, "Cholate synthesis" refers to two distinct but critical workflows:

  • Biosynthetic Reconstruction (Metabolic Assay): The in vitro enzymatic conversion of cholesterol to cholic acid (CA) using liver microsomes. This is the gold standard for evaluating drug impacts on bile acid metabolism (e.g., FXR agonist development).

  • Chemical Isolation (Semi-Synthesis): The laboratory-scale purification of high-grade Cholic Acid from biological sources (bile) to serve as a scaffold for drug delivery systems (e.g., lipid nanoparticles) or steroid derivatization.

Note: Total chemical synthesis of Cholic Acid from non-steroidal precursors, while historically achieved (Woodward, R.B., et al.), is economically and practically obsolete for routine laboratory application. This guide focuses on the two industry-standard protocols described above.

Part 1: In Vitro Enzymatic Synthesis (Microsomal Assay)

Principle

This protocol reconstructs the "Classic (Neutral) Pathway" of bile acid synthesis. The rate-limiting step is the conversion of Cholesterol to 7ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-Hydroxycholesterol by the cytochrome P450 enzyme CYP7A1 .[1] Subsequent steps involving CYP8B1  determine the ratio of Cholic Acid to Chenodeoxycholic Acid.[2]
Pathway Visualization

The following diagram illustrates the enzymatic cascade targeted in this assay.

BileAcidPathway Cholesterol Cholesterol OH_Chol 7α-Hydroxycholesterol Cholesterol->OH_Chol CYP7A1 (Rate Limiting) C4 7α-hydroxy-4-cholesten-3-one (C4) OH_Chol->C4 HSD3B7 Diol 7α,12α-dihydroxy-4-cholesten-3-one C4->Diol CYP8B1 (Determines CA/CDCA Ratio) CDCA Chenodeoxycholic Acid (CDCA) C4->CDCA CYP27A1 (Alternative Branch) CholicAcid Cholic Acid (CA) Diol->CholicAcid AKR1D1 / CYP27A1

Figure 1: The Classic Bile Acid Biosynthetic Pathway.[2][1][3][4] CYP7A1 initiates the cascade, while CYP8B1 directs the flux specifically toward Cholic Acid synthesis.[1]

Materials & Reagents[5][6][7][8][9][10][11][12][13][14]
  • Enzyme Source: Human or Rat Liver Microsomes (20 mg/mL protein concentration).

  • Substrate: Cholesterol (solubilized in 45% hydroxypropyl-

    
    -cyclodextrin).
    
  • Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 1 mM EDTA.

  • Stop Solution: Ice-cold Acetonitrile containing deuterated internal standard (d4-Cholic Acid).

Experimental Protocol
  • Pre-Incubation:

    • Thaw liver microsomes on ice.

    • Dilute microsomes to 1.0 mg/mL in Potassium Phosphate buffer.

    • Add Cholesterol substrate (final concentration 50

      
      M).
      
    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add the NADPH Regenerating System to initiate the reaction.

    • Control: Prepare a "Zero-Time" control by adding Stop Solution before NADPH.

  • Incubation:

    • Incubate at 37°C with gentle shaking (400 rpm) for 30–60 minutes.

    • Note: Time linearity must be established for your specific microsome batch; 30 minutes is standard for CYP7A1 kinetics.

  • Termination & Extraction:

    • Add 2 volumes of Ice-cold Acetonitrile (with Internal Standard) to quench the reaction.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 15,000

      
       g for 10 minutes at 4°C to pellet precipitated proteins.
      
  • Analysis (LC-MS/MS):

    • Inject the supernatant onto a C18 reverse-phase column.

    • Monitor MRM transitions (see Data Analysis section).

Part 2: Chemical Isolation & Purification (Laboratory Scale)

Principle

For chemical applications, Cholic Acid is isolated from Ox bile. The core challenge is separating Cholic Acid from fatty acids (lipids) and other bile acids (Deoxycholic acid).[5] This protocol utilizes the Barium Chloride Precipitation Method , exploiting the fact that barium salts of fatty acids (soaps) are insoluble in water, while barium cholate remains soluble.

Workflow Visualization

PurificationProtocol CrudeBile Crude Ox Bile Paste Saponification Saponification (NaOH, 15-18h Reflux) CrudeBile->Saponification BaCl2_Step Barium Chloride Treatment (Precipitation of Impurities) Saponification->BaCl2_Step Filtration Filtration BaCl2_Step->Filtration Precipitate Precipitate: Barium Soaps (Fatty Acids) & Pigments Filtration->Precipitate Discard Filtrate Filtrate: Soluble Cholate Filtration->Filtrate Keep Acidification Acidification (HCl, pH 3-4) Filtrate->Acidification CrudeCA Crude Cholic Acid Precipitate Acidification->CrudeCA Crystallization Recrystallization (Ethanol/Toluene) CrudeCA->Crystallization FinalProduct Pure Cholic Acid Crystals Crystallization->FinalProduct

Figure 2: Isolation workflow. The critical purification step is the Barium Chloride treatment, which selectively removes fatty acid contaminants.

Materials
  • Raw Material: Ox Bile (dehydrated or paste).

  • Reagents: Sodium Hydroxide (NaOH), Barium Chloride (BaCl

    
    
    
    
    
    2H
    
    
    O), Hydrochloric Acid (HCl), Ethanol (95%), Toluene.
Experimental Protocol
  • Saponification:

    • Dissolve 100g of Ox Bile in 500 mL of 10% NaOH solution.

    • Reflux for 18 hours. This hydrolyzes bile conjugates (Tauocholate/Glycocholate) into free Cholic Acid and cleaves neutral fats into fatty acids.

  • Impurity Precipitation (The Barium Step):

    • While the solution is hot, add 200 mL of 20% w/v Barium Chloride solution.

    • Boil for an additional 15 minutes.

    • Mechanism:[3][6][7][8][9][10][11] Barium ions react with fatty acids (stearate, palmitate) to form insoluble Barium Soaps. Barium Cholate remains soluble.[12]

    • Cool the mixture and filter through Celite. Discard the waxy precipitate (impurities).

  • Acid Precipitation:

    • Take the clear filtrate (containing Cholate) and slowly add 10% HCl with stirring until pH reaches 3.0–4.0.

    • Cholic Acid will precipitate as a gummy or amorphous solid.

    • Let stand for 12 hours at 4°C to harden the precipitate.

    • Filter and wash with cold water.

  • Crystallization (Polymorph Control):

    • Dissolve the crude solid in minimal hot Ethanol (approx. 5 mL per gram).

    • Add warm Toluene until the solution turns slightly turbid.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Collect crystals via vacuum filtration.

Part 3: Data Analysis & Validation

Quantitative Parameters
ParameterMicrosomal Assay (Biosynthesis)Chemical Isolation (Purification)
Primary Output Reaction Rate (pmol/min/mg protein)Yield (% w/w from crude bile)
Typical Yield N/A (Analytical Scale)40–60% recovery
Purity Target N/A>98% (HPLC)
Key Contaminant Endogenous CholesterolDeoxycholic Acid, Fatty Acids
Mass Spectrometry Identification (LC-MS/MS)

For validating the synthesized or isolated Cholic Acid, use the following Negative Ion Mode transitions:

  • Precursor Ion (Q1): m/z 407.3 [M-H]

    
    
    
  • Product Ions (Q3):

    • m/z 407.3

      
       343.3 (Loss of H
      
      
      
      O + HCOOH) - Quantifier
    • m/z 407.3

      
       289.3 (Ring cleavage) - Qualifier
      

References

  • Chiang, J. Y. L. (2009). "Bile acids: regulation of synthesis." Journal of Lipid Research, 50(10), 1955–1966. [Link]

  • Hofmann, A. F., & Hagey, L. R. (2014). "Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades." Journal of Lipid Research, 55(8), 1553–1595. [Link]

  • Honda, A., et al. (2000). "Regulation of 25- and 27-hydroxylation side chain cleavage pathways for cholic acid biosynthesis in humans." Journal of Lipid Research, 41(11), 1758-1766. [Link]

  • Cortese, F. (1937). "Biosynthesis and Isolation of Cholic Acid." Journal of the American Chemical Society, 59(12), 2532–2534. (Foundational protocol for Barium precipitation method). [Link]

  • Norlin, M., & Wikvall, K. (2007). "Enzymes in the conversion of cholesterol into bile acids."[2][4] Current Molecular Medicine, 7(2), 199–218. [Link]

Sources

Application

How to use Cholate in cell culture experiments

Application Note: Cholate (Sodium Cholate) in Cell Culture Systems Abstract & Strategic Utility Cholate (typically utilized as Sodium Cholate) is a primary bile salt derived from cholesterol. In cell culture applications...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cholate (Sodium Cholate) in Cell Culture Systems

Abstract & Strategic Utility

Cholate (typically utilized as Sodium Cholate) is a primary bile salt derived from cholesterol. In cell culture applications, it serves a dualistic role: as a biological stressor to model cholestatic liver injury and as a biochemical tool for non-denaturing membrane protein extraction. Unlike aggressive detergents (e.g., SDS) or highly hydrophobic bile acids (e.g., Lithocholic Acid), Cholate is relatively mild. This unique physicochemical profile allows researchers to fine-tune experimental conditions from physiological signaling (transporter uptake) to pathophysiological stress (apoptosis) and finally to physical lysis (micellar solubilization).

This guide provides high-fidelity protocols for using Sodium Cholate in HepG2/HepaRG culture systems and NTCP transporter assays, grounded in mechanistic causality.

Physicochemical Properties & Preparation

Critical Distinction: Researchers often confuse Cholic Acid with Sodium Cholate.

  • Cholic Acid: Poorly soluble in water; requires pH adjustment (NaOH) to dissolve.

  • Sodium Cholate: Freely soluble in water.[1] Recommended for cell culture. [2]

Stock Solution Protocol

To maintain osmotic balance and sterility, follow this self-validating preparation method.

ParameterSpecification
Target Concentration 100 mM (Stock)
Solvent Sterile PBS (pH 7.4) or Ultra-pure Water
Solubility Limit ~500 mM (in water)
Critical Micelle Conc. (CMC) ~14 mM (in PBS/Water); 2–5 mM (high ionic strength)
Storage -20°C (Stable for 6 months); Avoid freeze-thaw cycles.

Step-by-Step Preparation:

  • Weighing: Weigh 430.5 mg of Sodium Cholate (MW: ~430.55 g/mol ).

  • Dissolution: Add to 8 mL of sterile PBS. Vortex until clear.

  • Volume Adjustment: Bring final volume to 10 mL with PBS.

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use nylon filters as they may bind amphipathic molecules.

  • Aliquot: Dispense into 1 mL aliquots in sterile cryovials.

Application I: In Vitro Cholestasis & Hepatotoxicity Model

Objective: Induce controlled hepatocellular stress to mimic cholestasis (bile acid overload) in HepG2 or HepaRG cells.

Mechanistic Insight: Sodium Cholate is hydrophilic compared to toxic hydrophobic bile acids (e.g., DCA, LCA). Therefore, it requires higher concentrations to induce toxicity. The mechanism involves oxidative stress (ROS generation) leading to mitochondrial permeability transition (MPT) , cytochrome c release, and subsequent caspase-dependent apoptosis.[3]

Experimental Protocol

Phase 1: Cell Seeding

  • Cell Line: HepG2 (ATCC HB-8065) or differentiated HepaRG.

  • Density: Seed at

    
     cells/well in a 96-well plate.
    
  • Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment and monolayer formation.

Phase 2: Cholate Treatment (Dose-Response)

  • Preparation: Dilute 100 mM Stock in serum-free media (e.g., DMEM) to create a working range.

  • Dosing Matrix:

    • Physiological Uptake Control: 10 – 50 µM

    • Mild Stress (Sub-lethal): 100 – 500 µM

    • Toxic/Apoptotic (Model Onset): 1 mM – 10 mM

  • Application: Aspirate spent media and apply 100 µL of Cholate-containing media.

  • Duration: Incubate for 24 to 48 hours . Note: 24h is sufficient for ROS markers; 48h is preferred for LDH leakage/Cell viability endpoints.

Phase 3: Readout Validation

  • Viability: MTT or CCK-8 Assay.

  • Apoptosis: Caspase 3/7 Glo Assay.

  • Membrane Integrity: LDH Release Assay (Supernatant analysis).

Data Interpretation Guide:

Concentration Expected Phenotype Mechanism
< 100 µM No Toxicity Active transport via NTCP; Physiological signaling.
1 mM - 5 mM ~20-40% Viability Loss Mitochondrial stress; ROS accumulation; Early Apoptosis.

| > 10 mM | >80% Viability Loss | Detergent effect (Micellization of membrane); Necrosis. |

Application II: NTCP Transporter Activity Assay

Objective: Assess the function of the Sodium-Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1) using Cholate as a substrate or competitor.

Mechanistic Insight: NTCP is the primary transporter responsible for uptake of conjugated bile acids from blood into hepatocytes.[4] Cholate is a specific substrate (


). This assay is critical for drug development to screen for compounds that inhibit bile acid uptake (DILI risk).
Protocol: Competitive Inhibition Assay
  • System: HEK293 cells stably transfected with human NTCP (HEK-NTCP) or primary hepatocytes.

  • Buffer: Hank’s Balanced Salt Solution (HBSS) containing 137 mM NaCl (Sodium-dependent) or Choline Chloride (Sodium-free control).

  • Substrate:

    
    -Taurocholate (Hot) + Unlabeled Sodium Cholate (Cold competitor).
    
  • Workflow:

    • Wash cells 3x with warm HBSS (

      
      ).
      
    • Incubate cells with 1 µM

      
      -Taurocholate  +/- Test Compound  or Sodium Cholate (Control Inhibitor)  for 10 minutes.
      
    • Stop Reaction: Wash 3x with ice-cold PBS containing 1% BSA (to scavenge bound but not internalized ligand).

    • Lysis: Add 0.1 N NaOH to lyse cells.

    • Detection: Liquid Scintillation Counting (LSC).

  • Calculation:

    
    
    

Visualization: Mechanistic Pathways & Workflow

Figure 1: Mechanism of Cholate-Induced Hepatotoxicity

Caption: Pathway illustrating the transition from physiological transport (NTCP) to toxicity via ROS generation and Mitochondrial Permeability Transition (MPT).

CholateMechanism Cholate_Ext Extracellular Sodium Cholate (High Concentration) NTCP NTCP Transporter Cholate_Ext->NTCP Active Transport Diffusion Passive Diffusion (Hydrophobicity) Cholate_Ext->Diffusion Overload Intracellular_BA Intracellular Bile Acid Accumulation NTCP->Intracellular_BA Diffusion->Intracellular_BA ROS ROS Generation (Oxidative Stress) Intracellular_BA->ROS Stress Response Necrosis Necrosis (Membrane Lysis > CMC) Intracellular_BA->Necrosis Detergent Effect (>10mM) Mito Mitochondrial Dysfunction (MPT Pore Opening) ROS->Mito CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/7 Activation CytoC->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 2: Experimental Workflow for Toxicity Profiling

Caption: Step-by-step decision matrix for evaluating Cholate toxicity in HepG2/HepaRG cells.

Workflow cluster_doses Dose Groups Start Start: HepG2/HepaRG Seeding (24h) Prep Prepare Stock 100mM Na-Cholate (Filter 0.22µm) Start->Prep Treat Treatment (24-48h) Serum-Free Media Prep->Treat Low Low: 50µM (Physiological) Treat->Low Mid Mid: 500µM (Stress) Treat->Mid High High: 5mM (Toxicity) Treat->High Assay Multiplex Assay Low->Assay Mid->Assay High->Assay Readout1 MTT/CCK-8 (Viability) Assay->Readout1 Readout2 Caspase-Glo (Apoptosis) Assay->Readout2

[5]

References

  • Mechanism of Bile Acid Toxicity

    • Title: "Mechanisms of Pathogenesis in Drug Hepatotoxicity Putting the Stress on Mitochondria."[5]

    • Source: National Institutes of Health (NIH) / Molecular Interventions.
    • URL:[Link]

  • NTCP Transporter Kinetics

    • Title: "Kinetic characterization of bile salt transport by human NTCP (SLC10A1)."
    • Source: ResearchG
    • URL:[Link]

  • Sodium Cholate Physicochemical Properties: Title: "Sodium Cholate - Product Information & CMC D
  • Hepatotoxicity Models (HepaRG vs HepG2)

    • Title: "The Performance of HepG2 and HepaRG Systems through the Glass of Acetaminophen-Induced Toxicity."
    • Source: MDPI - Intern
    • URL:[Link]

  • Critical Micelle Concentration (CMC)

    • Title: "Noninvasive methods to determine the critical micelle concentr
    • Source: PubMed / Analytical Biochemistry.
    • URL:[Link]

Sources

Method

Application Notes and Protocols for Cholate Administration in Mouse Models

Introduction: The Pivotal Role of Cholate in Preclinical Research Cholic acid (CA), a primary bile acid, and its salt form, sodium cholate, are indispensable tools in preclinical research, particularly in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Cholate in Preclinical Research

Cholic acid (CA), a primary bile acid, and its salt form, sodium cholate, are indispensable tools in preclinical research, particularly in the development of mouse models for a spectrum of metabolic diseases. Beyond their physiological role in lipid digestion and absorption, their administration in a controlled research setting allows for the recapitulation of human pathologies, offering a robust platform for studying disease mechanisms and evaluating therapeutic interventions.[1][2][3] This guide provides a comprehensive overview of the scientific principles and detailed protocols for the effective use of cholate in mouse models.

The primary mechanism of action of cholate in these models revolves around its function as a potent ligand for the farnesoid X receptor (FXR), a nuclear receptor that governs the expression of genes involved in bile acid, lipid, and glucose metabolism.[4][5][6] By activating FXR, cholate triggers a negative feedback loop that suppresses the synthesis of new bile acids, a process that can be manipulated to induce specific disease phenotypes.[4][5][6]

Core Applications of Cholate Administration in Mouse Models

The versatility of cholate administration allows for the induction of several key disease models:

  • Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH): When combined with a high-fat and high-cholesterol diet, cholate accelerates the progression from simple steatosis to the more severe inflammatory and fibrotic stages of NASH.[7][8][9][10][11][12]

  • Atherosclerosis: Cholate is a common component of atherogenic diets, promoting the development of atherosclerotic plaques in genetically susceptible mouse strains.[7][13]

  • Cholesterol Gallstones: A diet rich in cholesterol and cholic acid can induce the formation of cholesterol gallstones in mice, providing a valuable model for studying the pathogenesis and treatment of this condition.[14]

  • Metabolic Syndrome and Insulin Resistance: Cholate administration can be used to study the complex interplay between bile acid signaling, glucose homeostasis, and insulin sensitivity.[9][15]

Signaling Pathway: Cholate-Mediated FXR Activation and Downstream Effects

The following diagram illustrates the central role of cholate in activating the FXR signaling pathway, leading to the regulation of bile acid synthesis and other metabolic processes.

cholate_fxr_pathway cluster_hepatocyte Hepatocyte Cholate Cholic Acid (CA) FXR Farnesoid X Receptor (FXR) Cholate->FXR binds & activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE binds to SHP Small Heterodimer Partner (SHP) FXRE->SHP induces transcription of CYP7A1_promoter CYP7A1 Gene Promoter SHP->CYP7A1_promoter represses CYP7A1 Cholesterol 7α-hydroxylase (CYP7A1) CYP7A1_promoter->CYP7A1 controls expression of Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis rate-limiting enzyme for Hepatocyte Hepatocyte

Caption: Cholate activation of the FXR signaling pathway in hepatocytes.

Experimental Protocols

Protocol 1: Induction of NASH via Dietary Cholate Administration

This protocol describes the induction of a robust NASH phenotype in C57BL/6J mice using a high-fat, high-cholesterol diet supplemented with cholic acid.

Materials:

  • C57BL/6J mice (male, 8-12 weeks old)

  • High-fat, high-cholesterol (HFHC) diet (e.g., 40-60% kcal from fat, 1.25% cholesterol)

  • Cholic acid (Sigma-Aldrich, Cat. No. C1129 or equivalent)

  • Standard chow diet (for control group)

  • Sterile water

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.

  • Diet Preparation:

    • Prepare the HFHC diet supplemented with 0.5% (w/w) cholic acid. Ensure thorough mixing for uniform distribution.

    • The control group will receive a standard chow diet.

  • Animal Grouping: Randomly divide the mice into two groups:

    • Control Group (n=8-10): Fed standard chow diet.

    • NASH Group (n=8-10): Fed the 0.5% cholic acid-supplemented HFHC diet.

  • Dietary Administration: Provide the respective diets and sterile water ad libitum for 16-24 weeks.

  • Monitoring:

    • Monitor body weight and food intake weekly.

    • At the end of the study period, collect blood via cardiac puncture for serum analysis of ALT, AST, cholesterol, and triglycerides.

    • Euthanize the mice and collect the liver for weight measurement, histological analysis (H&E, Sirius Red staining), and gene expression analysis.

Expected Outcomes:

  • Increased body weight and liver-to-body weight ratio in the NASH group.

  • Elevated serum levels of ALT and AST.

  • Histological evidence of steatosis, inflammation, hepatocyte ballooning, and fibrosis in the livers of the NASH group.

Protocol 2: Acute Liver Injury Model with Sodium Cholate

This protocol outlines the induction of acute liver injury using intraperitoneal (i.p.) injection of sodium cholate.

Materials:

  • C57BL/6J mice (male, 8-12 weeks old)

  • Sodium cholate (Sigma-Aldrich, Cat. No. C6445 or equivalent)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Preparation of Sodium Cholate Solution: Prepare a 100 mg/mL stock solution of sodium cholate in sterile PBS. Further dilute to the desired working concentration (e.g., 10 mg/mL) immediately before use.

  • Animal Grouping:

    • Control Group (n=6-8): Injected with an equivalent volume of sterile PBS.

    • Sodium Cholate Group (n=6-8): Injected with sodium cholate.

  • Administration: Administer a single intraperitoneal injection of sodium cholate at a dose of 50-100 mg/kg body weight.

  • Sample Collection: At 24-48 hours post-injection, collect blood and liver tissue for analysis as described in Protocol 1.

Expected Outcomes:

  • Significant elevation of serum ALT and AST levels.

  • Histological evidence of hepatocellular necrosis and inflammation.

Quantitative Data Summary

Application Mouse Strain Cholate Type Administration Route Dosage/Concentration Duration Key Pathological Features References
NASH C57BL/6JCholic AcidDietary0.5% (w/w) in HFHC diet16-24 weeksSteatosis, inflammation, fibrosis[7][9][11]
Atherosclerosis ApoE-/-, LDLR-/-Cholic AcidDietary0.5% (w/w) in high-fat diet7-10 weeksAortic root lesions[13]
Gallstones C57BL/6JCholic AcidDietary0.5% (w/w) in high-cholesterol diet8 weeksCholesterol gallstone formation[14]
Acute Liver Injury C57BL/6JSodium CholateIntraperitoneal Injection50-100 mg/kg24-48 hoursHepatocellular necrosis, inflammation[16]
Bile Acid Metabolism C57BL/6J, Cyp7a1-/-Cholic AcidDietary0.015-0.25% (w/w)4 days - 18 daysAltered bile acid pool, CYP7A1 expression[4][6][17]

Experimental Workflow Diagram

experimental_workflow Start Start: Experimental Design Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Randomized Grouping (Control vs. Cholate) Acclimatization->Grouping Diet_Prep Diet Preparation (Cholate Admixture) Grouping->Diet_Prep Admin Cholate Administration (Dietary or Injection) Grouping->Admin Diet_Prep->Admin Monitoring In-life Monitoring (Body Weight, Food Intake) Admin->Monitoring Endpoint Endpoint Sample Collection (Blood, Liver) Monitoring->Endpoint Serum_Analysis Serum Analysis (ALT, AST, Lipids) Endpoint->Serum_Analysis Histo_Analysis Histological Analysis (H&E, Sirius Red) Endpoint->Histo_Analysis Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Endpoint->Gene_Expression Data_Analysis Data Analysis & Interpretation Serum_Analysis->Data_Analysis Histo_Analysis->Data_Analysis Gene_Expression->Data_Analysis End End: Conclusion Data_Analysis->End

Caption: General workflow for in vivo studies using cholate administration.

Trustworthiness and Self-Validating Systems

To ensure the robustness and reproducibility of these models, it is crucial to incorporate self-validating measures within the experimental design:

  • Positive Controls: For therapeutic studies, include a positive control group treated with a compound known to ameliorate the induced phenotype.

  • Dose-Response Studies: When establishing a new model or testing a new cholate concentration, perform a dose-response study to determine the optimal concentration for achieving the desired phenotype without excessive toxicity.

  • Time-Course Analysis: Conduct a time-course study to understand the kinetics of disease progression and identify the most relevant time points for intervention and analysis.

  • Comprehensive Endpoint Analysis: Combine biochemical, histological, and molecular analyses to obtain a multi-faceted understanding of the induced pathology.

By adhering to these principles and detailed protocols, researchers can confidently and effectively utilize cholate administration to generate reliable and translatable mouse models of human metabolic diseases.

References

  • Bramlett, K. S., et al. (2002). Cholic acid mediates negative feedback regulation of bile acid synthesis in mice. The Journal of Clinical Investigation, 110(8), 1191-1200. [Link]

  • Parks, D. J., et al. (1999). Bile acids: natural ligands for an orphan nuclear receptor. Science, 284(5418), 1365-1368. [Link]

  • Wada, T., et al. (2009). A high-fat, high-cholesterol, and high-cholate diet accelerates the development of nonalcoholic steatohepatitis in mice. Journal of Lipid Research, 50(5), 823-829. [Link]

  • Hofmann, A. F. (1999). The continuing importance of bile acids in liver and intestinal disease. Archives of Internal Medicine, 159(22), 2647-2658. [Link]

  • Matsuzawa, N., et al. (2007). A high-fat, high-cholesterol, and high-cholate diet accelerates the development of atherosclerosis in C57BL/6J mice. Journal of Atherosclerosis and Thrombosis, 14(2), 70-77. [Link]

  • Di Ciaula, A., et al. (2017). The role of diet in the pathogenesis of cholesterol gallstones. Current Medicinal Chemistry, 24(17), 1845-1858. [Link]

  • Li, T., & Chiang, J. Y. (2014). Bile acid signaling in metabolic disease and cancer. Journal of Lipid Research, 55(8), 1629-1643. [Link]

  • Schwarz, M., et al. (1998). A regulatory cascade involving the nuclear receptors LXRalpha and FXR in cholesterol homeostasis. Molecular Cell, 2(5), 595-601. [Link]

  • Ma, K., et al. (2006). Farnesoid X receptor is essential for normal glucose homeostasis. The Journal of Clinical Investigation, 116(4), 1102-1109. [Link]

  • Staels, B., & Fonseca, V. A. (2009). Bile acids and metabolic regulation: mechanisms and clinical responses to bile acid sequestration. Diabetes Care, 32(Suppl 2), S237-S245. [Link]

  • Goodwin, B., et al. (2000). A regulatory cascade of the nuclear receptors LXRalpha and FXR in cholesterol homeostasis. Molecular Cell, 6(3), 517-526. [Link]

  • Sinal, C. J., et al. (2000). Targeted disruption of the nuclear receptor FXR/BAR impairs bile acid and lipid homeostasis. Cell, 102(6), 731-744. [Link]

  • Cariou, B., et al. (2006). The farnesoid X receptor modulates adiposity and peripheral insulin sensitivity in mice. The Journal of Biological Chemistry, 281(16), 11039-11049. [Link]

  • Wang, D. Q., et al. (1997). Phenotypic characterization of lithogenic bile in inbred mice: a model for cholesterol gallstone disease. Journal of Lipid Research, 38(7), 1471-1485. [Link]

  • Zadelaar, S., et al. (2007). Mouse models for atherosclerosis and pharmaceutical modifiers. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(8), 1706-1721. [Link]

  • Farrell, G., et al. (2012). Mouse models of nonalcoholic steatohepatitis: a consensus conference. Hepatology, 55(6), 2044-2057. [Link]

  • Serra, M. B., et al. (2021). Sodium Taurocholate Induced Severe Acute Pancreatitis in C57BL/6 Mice. Journal of Visualized Experiments, (172), e61547. [Link]

  • Tzounis, X., et al. (2011). Prebiotic evaluation of cocoa-derived flavanols in healthy humans by using a randomized, controlled, double-blind, crossover intervention study. The American Journal of Clinical Nutrition, 93(1), 62-72. [Link]

  • Zhao, L., et al. (2013). Bile salts enhance the intestinal absorption of lipophilic drug loaded lipid nanocarriers: mechanism and effect in rats. International Journal of Pharmaceutics, 452(1-2), 437-444. [Link]

  • Hebbard, L., & George, J. (2011). Animal models of nonalcoholic fatty liver disease. Nature Reviews Gastroenterology & Hepatology, 8(1), 35-44. [Link]

  • Wang, X., et al. (2023). Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling. Hepatology Communications, 7(2), e0039. [Link]

  • Massa, M., et al. (2019). Structures of (A) sodium cholate; (B) sodium deoxycholate; (C) sodium taurocholate. ResearchGate. [Link]

  • Martin, F. P., et al. (2013). Chocolate, gut microbiota, and human health. Frontiers in Pharmacology, 4, 1-4. [Link]

  • Savcheniuk, D. O., et al. (2014). Cholic acid prevents diet-induced obesity in wild-type mice fed a high-fat diet. American Journal of Physiology-Endocrinology and Metabolism, 307(11), E985-E997. [Link]

  • Liu, Y., et al. (2023). A high-trans fat, high-carbohydrate, high-cholesterol, high-cholate diet-induced nonalcoholic steatohepatitis mouse model and its hepatic immune response. Frontiers in Immunology, 14, 1169450. [Link]

  • Visschers, R. G., et al. (2013). Effects of chocolate supplementation on metabolic and cardiovascular parameters in ApoE3L mice fed a high-cholesterol atherogenic diet. Molecular Nutrition & Food Research, 57(11), 2014-2023. [Link]

  • Raes, J. (2016). What dark chocolate and red wine can do for your gut microbiota. Science. [Link]

  • Ueshima, T., et al. (2014). Investigation of necessity of sodium cholate and minimal required amount of cholesterol for dietary induction of atherosclerosis in microminipigs. Journal of Toxicologic Pathology, 27(1), 19-27. [Link]

  • Visschers, R. G., et al. (2013). Effects of chocolate supplementation on metabolic and cardiovascular parameters in ApoE3L mice fed a high-cholesterol atherogenic diet. Molecular nutrition & food research, 57(11), 2014-2023. [Link]

  • Shin, J. H., et al. (2021). Dark chocolate may alter gut microbiome, improve mood: RCT. NutraIngredients.com. [Link]

  • Machicao, F., & Peter, A. (2015). Mouse Models of Diet-Induced Nonalcoholic Steatohepatitis Reproduce the Heterogeneity of the Human Disease. PLOS ONE, 10(5), e0127991. [Link]

  • Tzounis, X., et al. (2019). DARK POLYPHENOLS-RICH CHOCOLATE AND GUT MICROBIOTA: A LITERATURE REVIEW. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Development on Animal Models for Drug/Chemical Induced Liver Injury. Journal of Drug Delivery and Therapeutics, 13(2), 116-126. [Link]

  • Wang, Y., et al. (2023). Amelioration of alcohol-induced acute liver injury in C57BL/6 mice by a mixture of TCM phytochemicals and probiotics with antioxidative and anti-inflammatory effects. Frontiers in Pharmacology, 14, 1118671. [Link]

  • Van den Broek, M. A., et al. (2021). The Mouse Sodium Iodate Model Exhibits Acute Retinal Inflammation. Investigative Ophthalmology & Visual Science, 62(8), 2703-2703. [Link]

  • Li, Y., et al. (2018). Protective Effect of Eckol against Acute Hepatic Injury Induced by Carbon Tetrachloride in Mice. Marine Drugs, 16(9), 299. [Link]

  • Li, X., et al. (2018). Hepatoprotective Effects of Lactobacillus on Carbon Tetrachloride-Induced Acute Liver Injury in Mice. International Journal of Molecular Sciences, 19(8), 2235. [Link]

  • Lambert, J. D. (2021). Cocoa powder eases liver disease in mice. Futurity. [Link]

Sources

Application

Mechanistic Rationale for Analytical Parameters

High-Fidelity LC-MS/MS Quantitation of Cholate: A Mechanistic Application Note Cholate (Cholic acid, CA) is a primary bile acid synthesized in the liver from cholesterol. It plays a critical role in dietary lipid absorpt...

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity LC-MS/MS Quantitation of Cholate: A Mechanistic Application Note

Cholate (Cholic acid, CA) is a primary bile acid synthesized in the liver from cholesterol. It plays a critical role in dietary lipid absorption, cholesterol homeostasis, and microbiome-host signaling. Accurate quantitation of cholate in biological matrices (plasma, serum, feces) is essential for pharmacokinetic profiling and biomarker discovery.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for cholate detection, emphasizing the physicochemical causality behind each experimental parameter.

Ionization Dynamics and Buffer Selection

Bile acids are steroidal molecules that lack easily ionizable basic functional groups. Consequently,1 is the optimal choice, yielding the deprotonated [M-H]⁻ species at m/z 407.3[1].

To maximize ionization efficiency, the aqueous mobile phase must be carefully buffered. We utilize 10 mM Ammonium Acetate rather than pure formic acid. During the droplet desolvation phase in the ESI source, the acetate anion acts as a weak base, abstracting a proton from the cholate carboxylic group (pKa ~4.6) and driving the equilibrium toward the [M-H]⁻ state. A trace amount of formic acid (0.01%) is added to maintain a stable pH and prevent chromatographic peak tailing without quenching the negative ionization process[1].

The "Pseudo-MRM" Paradigm for Steroidal Backbones

Because the steroidal backbone of cholate is highly stable, applying standard Collision-Induced Dissociation (CID) energy often results in either no fragmentation or complete shattering into non-specific hydrocarbon fragments. To circumvent this, this protocol utilizes a2 (407.3 → 407.3) at a low collision energy[2]. This allows the unfragmented precursor ion to pass through Q3, maximizing the signal-to-noise ratio while relying on the high chromatographic resolution of UHPLC to separate isobaric interferences. A secondary transition (407.3 → 343.1, representing the loss of water and carboxylate moieties) is monitored as a qualifier[3].

Chromatographic Focusing via Solvent Management

In the sample preparation phase, proteins are precipitated using pure acetonitrile. If this highly organic supernatant is injected directly onto a reversed-phase column, the analyte will travel un-retained through the column head, causing severe peak broadening (the "solvent effect"). To prevent this, 4 prior to injection, ensuring the cholate focuses into a tight, narrow band at the head of the C18 column[4].

Experimental Methodology

Materials and Reagents
  • Analytical Column: Sub-2 µm C18 column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.01% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: Methanol / Acetonitrile (1:1, v/v). Note: The blended organic phase leverages the low backpressure of acetonitrile and the superior steroidal solvating power of methanol.

  • Internal Standard (IS): Cholic Acid-d4 (CA-d4), 1 µg/mL in 50% Methanol.

Sample Preparation Workflow

G N1 1. Plasma/Serum Sample (50 µL Aliquot) N2 2. Isotopic Spike (Add 10 µL CA-d4 IS) N1->N2 N3 3. Protein Precipitation (150 µL Cold ACN, Vortex) N2->N3 N4 4. Centrifugation (13,000 rpm, 10 min, 4°C) N3->N4 N5 5. Aqueous Dilution (1:1 Supernatant:Water) N4->N5 N6 6. UHPLC Separation (C18, Gradient Elution) N5->N6 N7 7. ESI- MS/MS Detection (Negative Mode MRM) N6->N7

Figure 1: Step-by-step sample preparation and LC-MS/MS analytical workflow for Cholate quantitation.

Step-by-Step Execution:

  • Aliquot 50 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the CA-d4 Internal Standard working solution.

  • Add 150 µL of ice-cold Acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute to ensure complete disruption of protein-lipid binding.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C to pellet the denatured proteins.

  • Transfer 100 µL of the cleared supernatant to an autosampler vial.

  • Add 100 µL of LC-MS grade water to the vial and mix thoroughly to adjust the solvent strength.

UHPLC-MS/MS Instrumental Parameters

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.40 70 30
1.0 0.40 70 30
6.0 0.40 5 95
7.5 0.40 5 95
7.6 0.40 70 30

| 10.0 | 0.40 | 70 | 30 |

Table 2: MS/MS MRM Transitions (Negative ESI Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Purpose
Cholate (CA) 407.3 407.3 10 Quantifier (Pseudo-MRM)
Cholate (CA) 407.3 343.1 35 Qualifier

| Cholate-d4 (IS) | 411.3 | 411.3 | 10 | IS Quantifier |

Self-Validating Protocol Architecture

To ensure scientific integrity, this protocol is designed as a self-validating system that flags analytical errors in real-time:

  • Isotopic Tracking for Matrix Effects: The use of a stable isotope-labeled standard (CA-d4) corrects for matrix-induced ion suppression. If the absolute peak area of CA-d4 in a biological sample drops below 50% of its area in a neat solvent standard, the system automatically flags a severe matrix effect, indicating that the sample requires further dilution[4].

  • Chromatographic Integrity Check: The retention time of the native Cholate must match the CA-d4 peak within a strict tolerance of ±0.05 minutes. Any deviation indicates column channeling or a co-eluting isobaric interference.

  • Precursor-to-Product Ratio: By monitoring both the pseudo-MRM (407.3 → 407.3) and the fragmentation MRM (407.3 → 343.1), the method establishes a qualifier/quantifier ratio. A deviation of >20% from the calibration standard ratio confirms that a structurally similar bile acid isomer is co-eluting with the target, invalidating that specific data point[3].

References

  • Thermo Fisher Scientific. "Simple Quantitative Analysis of 40 Total and Fractionated Bile Acids in Serum Using LC-MS/MS for Clinical Research Use." 4

  • Aragen Life Sciences / J Anal Bioanal Tech. "Liquid Chromatography/Tandem Mass Spectrometry Method for Estimation of Cholic Acid in Rat Plasma, Urine and its Application."3

  • Bio-protocol. "LC-MS/MS Metabolomics Analysis." 1

  • MAC-MOD Analytical. "LC-MS Separation of Bile Acids." 2

Sources

Method

Application Note: Cholate as a Molecular Probe for Hepatobiliary Transport and Drug Delivery

This Application Note is designed for researchers in ADME-Tox, pharmacology, and drug formulation. It moves beyond standard reagent descriptions to position Cholate (and its functional analogs) as a critical molecular pr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in ADME-Tox, pharmacology, and drug formulation. It moves beyond standard reagent descriptions to position Cholate (and its functional analogs) as a critical molecular probe for assessing hepatobiliary transporter function, predicting Drug-Induced Liver Injury (DILI), and targeting enterohepatic recycling pathways.[1][2]

Introduction: The Endogenous Gold Standard

Cholate (Cholic Acid) is not merely a surfactant; it is the primary endogenous substrate for the enterohepatic circulation system. In drug development, it serves as the definitive molecular probe for assessing the functional integrity of the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) transporter networks.

Unlike synthetic dyes, Cholate tracks the physiological pathways of bile acid homeostasis. Its uptake and efflux kinetics are the benchmark against which drug candidates are screened for cholestatic potential (DILI).[1] Furthermore, its specific recognition by the ASBT (Apical Sodium-dependent Bile Acid Transporter) makes it a potent "homing" ligand for oral drug delivery vectors.[1][2]

Key Physiological Targets[1][2]
  • NTCP (SLC10A1): Basolateral uptake into hepatocytes (Sodium-dependent).[1][2]

  • BSEP (ABCB11): Canalicular efflux into bile (Rate-limiting step for bile formation).[1][2]

  • ASBT (SLC10A2): Ileal uptake for recycling.[1]

Mechanism of Action & Signaling Pathways

To effectively use Cholate as a probe, one must understand the vectorial transport system it interrogates. Inhibition of these pathways by a New Molecular Entity (NME) is a primary predictor of clinical liver injury.[1]

Visualization: The Cholate Vectorial Transport Pathway

The following diagram illustrates the flow of Cholate through the hepatocyte, highlighting the critical nodes where it acts as a functional probe.

CholateTransport Blood Portal Blood (Sinusoid) NTCP NTCP (SLC10A1) [Influx] Blood->NTCP Hepatocyte Hepatocyte (Cytosol) BSEP BSEP (ABCB11) [Efflux] Hepatocyte->BSEP Bile Bile Canaliculus Intestine Intestine (Ileum) Bile->Intestine Biliary Clearance ASBT ASBT (SLC10A2) [Recycling] Intestine->ASBT NTCP->Hepatocyte Na+ Dependent Uptake BSEP->Bile ATP Dependent Excretion ASBT->Blood Enterohepatic Recycling DILI Drug Candidate (Inhibitor) DILI->BSEP Inhibition = Cholestasis Risk

Figure 1: Vectorial transport of Cholate.[1][2] The probe enters via NTCP and exits via BSEP. Drug candidates inhibiting BSEP trap Cholate, leading to hepatotoxicity.[1][2]

Protocol A: Radiolabeled Uptake Assay ( H-Cholate)

Application: Determining


 of drug candidates against NTCP uptake.
System:  Plated Cryopreserved Human Hepatocytes (Preferred over suspension/oil-spin for metabolic stability).[1][2]
Rationale

While fluorescent probes exist,


H-Cholate  remains the regulatory standard because fluorescent tags (like NBD or Fluorescein) can alter the substrate's affinity for NTCP, leading to false negatives in inhibition studies.[2]
Materials
  • Probe:

    
    -Cholic Acid (Specific Activity: ~10-20 Ci/mmol).[1][2]
    
  • Cells: Transporter-qualified Cryopreserved Human Hepatocytes (CHH).[1][2]

  • Buffer: Krebs-Henseleit Buffer (KHB), pH 7.4.

  • Lysis Buffer: 0.1 N NaOH / 0.1% SDS.

  • Inhibitor Control: Cyclosporin A (known NTCP inhibitor).[1]

Step-by-Step Methodology
  • Cell Preparation (Plating):

    • Thaw CHH and plate on collagen-coated 24-well plates at density

      
       cells/mL.
      
    • Allow attachment for 4–6 hours in seeding medium.

    • Expert Tip: Do not use cells in suspension for >2 hours as transporter expression (especially BSEP) internalizes rapidly.[1]

  • Pre-Incubation:

    • Wash cells

      
       with warm KHB.[1]
      
    • Incubate with Test Compound (various concentrations) for 10 minutes at 37°C.

    • Control: Prepare a parallel "Sodium-Free" buffer (Choline-Cl replaces NaCl) to distinguish passive diffusion from active NTCP transport.[1][2]

  • Uptake Phase:

    • Add uptake solution: KHB containing 1 µM

      
      -Cholate  + Test Compound.[1][2]
      
    • Incubate for exactly 10 minutes at 37°C.

    • Note: 10 minutes is within the linear uptake range for Cholate in human hepatocytes.

  • Termination & Wash:

    • Aspirate uptake solution immediately.[1]

    • Wash

      
       with ice-cold (
      
      
      
      ) PBS containing 1% BSA.[1][2]
    • Why BSA? BSA scavenges non-specifically bound lipophilic probe from the cell membrane surface, reducing background noise.

  • Lysis & Detection:

    • Add 300 µL Lysis Buffer.[1] Incubate 20 mins at RT.

    • Transfer lysate to scintillation vials.[1]

    • Normalize counts (CPM) to total protein content (BCA Assay).

Data Analysis

Calculate the Net Active Uptake :



Plot % Control vs. Log[Inhibitor] to determine 

.[1][2]

Protocol B: Biliary Clearance (Sandwich Culture)

Application: Measuring BSEP-mediated efflux (Biliary Excretion Index).[1][2] Logic: In Sandwich-Cultured Hepatocytes (SCH), cells re-polarize and form functional bile canaliculi.[1][2]

The "Ca Switch" Methodology

This protocol relies on the fact that Calcium is required to maintain the tight junctions sealing the bile canaliculi.

  • Standard Buffer (+Ca

    
    ):  Canaliculi are intact. Probe accumulates in cells + canaliculi.[1]
    
  • Ca

    
    -Free Buffer:  Tight junctions open.[1][2] Canalicular contents wash out.[1]
    
  • Difference: Represents the mass of probe excreted into the bile.

SandwichCulture cluster_0 Standard Buffer (+Ca2+) cluster_1 Ca2+-Free Buffer Cell1 Intact Canaliculi (Accumulation = Cytosol + Bile) Calc Biliary Excretion Index (BEI) = (Accumulation_+Ca - Accumulation_-Ca) / Accumulation_+Ca * 100 Cell1->Calc Cell2 Disrupted Junctions (Accumulation = Cytosol Only) Cell2->Calc

Figure 2: Logic of the Biliary Excretion Index (BEI) calculation using Cholate.

Protocol C: Fluorescent Cholate Analogs (High-Throughput)

Application: High-speed screening where radioactivity is prohibitive.[1][2] Probe: Cholyl-Lysyl-Fluorescein (CLF) .

Critical Considerations

CLF is a synthetic analog.[1] While it is transported by NTCP and BSEP, its kinetics differ from native Cholate.[1][2]

  • Pros: Compatible with flow cytometry and high-content imaging.[1][2]

  • Cons: Higher background binding; may interact with OATPs more than native Cholate.[1]

Workflow (96-well Plate Reader)
  • Seed: HepG2-NTCP overexpressing cells (stable line) in black-walled 96-well plates.

  • Dye Loading: Incubate with 5 µM CLF in HBSS for 30 minutes at 37°C.

  • Inhibition: Co-incubate with NME library.

  • Wash: Wash

    
     with ice-cold HBSS.
    
  • Read: Measure Fluorescence (

    
    ).
    
  • Validation: Must run a reference inhibitor (e.g., Rifampicin) to validate the assay window.[1]

Summary of Probe Properties

PropertyNative Cholate (

H)
Cholyl-Lys-Fluorescein (CLF)NBD-Cholate
Detection Scintillation (LSC)Fluorescence (Microscopy/Plate)Fluorescence
Transporter Specificity High (NTCP/BSEP/ASBT)Moderate (Cross-reacts OATPs)Moderate
Physiological Relevance Gold Standard SurrogateSurrogate
Throughput Low/MediumHighHigh
Primary Use IND-enabling DILI studiesPrimary ScreeningImaging intracellular trafficking

References

  • Stieger, B. (2011). "The role of the sodium-taurocholate cotransporting polypeptide (NTCP) and of the bile salt export pump (BSEP) in physiology and pathophysiology of bile formation." Handbook of Experimental Pharmacology, 201, 205-259.[2] Link

  • Swift, B., et al. (2010). "Sandwich-cultured hepatocytes: an in vitro model to evaluate hepatobiliary transporter-based drug interactions and hepatotoxicity."[1][2] Drug Metabolism Reviews, 42(3), 446-471.[1][2] Link

  • De Bruyn, T., et al. (2014). "Structure-based identification of inhibitors of the hepatic sodium-taurocholate cotransporting polypeptide (NTCP)."[1][2] Molecular Pharmaceutics, 11(6), 1821-1833.[1][2] Link[1][2]

  • Kemp, D.C., et al. (2005). "Characterization of cholyl-lysyl-fluorescein as a fluorescent bile acid probe for hepatobiliary transport."[1][2] Toxicological Sciences, 88(2), 332-341.[1][2] Link

  • BioreclamationIVT. "Transporter Assay Protocols: Hepatocyte Uptake." Link(General Protocol Reference)

Sources

Application

Application Note: Sodium Cholate in Advanced Fluorescence Microscopy Workflows

Target Audience: Researchers, biophysicists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and quantitative benchmarks for utilizing Sodium Cholate in fluorescence m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and quantitative benchmarks for utilizing Sodium Cholate in fluorescence microscopy.

Physicochemical Rationale: The Superiority of Facial Amphiphiles

In fluorescence microscopy, the preparation of biological samples—whether isolating single membrane proteins or rendering whole organs transparent—relies heavily on detergents. Traditional linear aliphatic detergents, such as Sodium Dodecyl Sulfate (SDS) or Triton X-100, often compromise the structural integrity of target proteins or endogenous fluorophores[1].

Sodium cholate (NaC) is a naturally derived anionic bile salt that offers a distinct biophysical advantage: facial amphiphilicity [2]. Unlike linear detergents, NaC possesses a rigid steroidal core with a hydrophobic convex face and a hydrophilic concave face containing three hydroxyl groups[3]. This unique geometry results in a high critical micelle concentration (CMC) of ~14 mM and a very low aggregation number (forming small micelles of 2–4 molecules)[2][3]. In fluorescence applications, these properties translate to rapid tissue penetration, excellent preservation of protein tertiary structures (and thus, endogenous fluorescence), and effortless detergent removal via dialysis[3].

Application I: Membrane Protein Solubilization for Single-Molecule Fluorescence

To study membrane proteins (e.g., GPCRs, ion channels) using single-molecule fluorescence resonance energy transfer (smFRET), the proteins must be extracted from the cell membrane and reconstituted into a native-like lipid environment, such as a Nanodisc[4].

The Causality of Detergent Choice: Nanodisc assembly requires a detergent that can efficiently solubilize lipids and proteins but can be rapidly removed to trigger spontaneous self-assembly. Triton X-100 has a CMC of 0.2 mM, making it nearly impossible to remove via dialysis. NaC, with its high CMC (14 mM), exists in a dynamic equilibrium with a massive population of free monomers. During dialysis, these monomers rapidly escape through the semi-permeable membrane, forcing the lipids, target protein, and Membrane Scaffold Protein (MSP) to self-assemble into a highly homogenous Nanodisc[3][4].

G N1 Cell Membrane (Target Protein) N2 Solubilization (Sodium Cholate 200 mM) N1->N2 N3 Mixed Micelles (Protein-Lipid-NaC) N2->N3 Micellization N4 Addition of MSP & Target Lipids N3->N4 N5 Detergent Removal (Dialysis of NaC) N4->N5 N6 Nanodisc Assembly N5->N6 Spontaneous Assembly N7 Single-Molecule Fluorescence Microscopy N6->N7

Workflow of Sodium Cholate-mediated membrane protein solubilization and nanodisc reconstitution.

Protocol 1: NaC-Mediated Nanodisc Reconstitution

This protocol is a self-validating system: successful Nanodisc formation is confirmed via Size Exclusion Chromatography (SEC) prior to fluorescence imaging.

  • Lipid Solubilization: Solubilize your target lipids (e.g., POPC:POPS at a 7:3 ratio) using Sodium Cholate. The NaC concentration must be strictly maintained at twice the lipid concentration (e.g., 100 mM lipids requires 200 mM NaC) to ensure complete micellization[4].

  • Protein Preparation: Purify your target membrane protein in a mild detergent (e.g., 0.01% DDM-CHS) and buffer exchange it into 50 mM HEPES (pH 7.4), 800 mM NaCl[4].

  • Assembly Mixture: Combine the Target Protein, Membrane Scaffold Protein (MSP1D1), and the NaC-solubilized lipids in a precise molar ratio of 1:10:700[4]. Incubate at 4°C for 1 hour to allow the mixed micelles to equilibrate.

  • Detergent Depletion: Transfer the mixture to a dialysis cassette (10 kDa MWCO) and dialyze against a detergent-free buffer (50 mM HEPES, 150 mM NaCl) for 24 hours at 4°C, changing the buffer three times. The rapid exit of NaC monomers drives Nanodisc assembly.

  • Validation & Imaging: Purify the assembled Nanodiscs using SEC (Superdex 200). Collect the monodisperse peak and proceed to fluorescent labeling and Total Internal Reflection Fluorescence (TIRF) microscopy.

Application II: Whole-Organ Tissue Clearing for 3D Imaging

Volumetric 3D fluorescence microscopy (e.g., Light-Sheet Microscopy) requires thick tissue samples to be optically transparent. This is achieved by removing lipids (delipidation) that cause refractive index (RI) mismatching and light scattering[5].

The Causality of Detergent Choice: Historically, SDS has been the standard for active delipidation. However, SDS forms massive micelles (aggregation number ~62) that struggle to penetrate dense, formalin-fixed paraffin-embedded (FFPE) tissues. Furthermore, SDS aggressively denatures endogenous fluorescent proteins (e.g., GFP, mCherry)[2]. Sodium cholate overcomes this. Because NaC forms extremely small micelles (aggregation number 2–4), it penetrates deep tissue matrices orders of magnitude faster than SDS[2]. Its mild, non-denaturing nature perfectly preserves endogenous fluorescence, enabling the mapping of intact neuronal circuitry in whole brains[2][5].

G T1 Fixed Tissue Sample (e.g., Whole Brain) T2 Pre-treatment & Rehydration T1->T2 T3 Active Delipidation (1% Sodium Cholate) T2->T3 Lipid Extraction T4 Immunolabeling (Fluorescent Probes) T3->T4 Enhanced Penetration T5 Refractive Index (RI) Matching T4->T5 T6 3D Light-Sheet Fluorescence Microscopy T5->T6 Deep Tissue Imaging

Sodium Cholate-driven tissue clearing pipeline for volumetric 3D fluorescence microscopy.

Protocol 2: Active Delipidation using Sodium Cholate

This protocol is optimized for centimeter-sized tissues, such as whole mouse brains.

  • Sample Preparation: For FFPE samples, deparaffinize and rehydrate the tissue through a graded ethanol series (100% down to PBS)[5].

  • Antigen Retrieval (Optional but recommended): Immerse the sample in 10 mM sodium citrate with 1% Tween 20 (pH 6.0) at 37°C for 24 hours to unmask epitopes[5].

  • NaC Delipidation: Submerge the tissue in a delipidation buffer containing 1% (w/v) Sodium Cholate[5]. For active delipidation, apply a constant electrophoretic current or utilize dynamic stirring at 37°C. The small NaC micelles will actively extract lipids without quenching endogenous GFP/mCherry signals.

  • Washing: Wash the tissue extensively in PBS for 24 hours to remove all NaC-lipid complexes.

  • RI Matching & Imaging: Incubate the delipidated tissue in an RI-matching solution (e.g., CUBIC-R or similar) until fully transparent. Image using a light-sheet fluorescence microscope[5].

Application III: Micellar-Enhanced Fluorescence in Target Tracking

In drug development, tracking the cellular uptake of hydrophobic therapeutics (like Paclitaxel, PTX) via fluorescence microscopy is notoriously difficult due to poor aqueous solubility. Researchers utilize polymeric micelles to encapsulate these drugs alongside fluorescent probes (e.g., Rhodamine-123 or Pyrene)[6][7].

The Causality of Detergent Choice: By incorporating Sodium Cholate into amphiphilic block copolymers (e.g., Pluronic F127 or mPEG-PDLLA), researchers create mixed micelles. The steroidal structure of NaC induces strong hydrophobic interactions with the drug and the fluorophore, significantly lowering the CMC of the system and increasing thermodynamic stability in the bloodstream[6][7]. This NaC-enhancement directly increases cellular uptake in cancer cells, yielding vastly superior signal-to-noise ratios under a fluorescence microscope[6][7].

Quantitative Data: Detergent Properties in Fluorescence Workflows

The following table summarizes the physicochemical metrics that dictate the performance of NaC against other common detergents in fluorescence applications.

DetergentTypeCMC (mM)Aggregation NumberMicelle SizeDialyzabilityEndogenous Fluorescence Preservation
Sodium Cholate Anionic (Bile Salt)14.02 – 4Very SmallExcellentHigh (Non-denaturing)
SDS Anionic (Linear)8.0~62LargePoorLow (Highly denaturing)
Triton X-100 Non-ionic0.2100 – 150LargeVery PoorModerate
DDM Non-ionic0.1778 – 149LargeVery PoorHigh

Note: The CMC of mixed NaC-polymeric micelles can drop as low as 0.0025 mM, ensuring they remain intact during extreme dilution in in vivo fluorescence tracking studies[7].

Protocol 3: Validating Micelle Stability via Pyrene Fluorescence

Before utilizing NaC-enhanced micelles for in vitro imaging, their thermodynamic stability (CMC) must be validated using a pyrene-fluorescence procedure[6][7].

  • Probe Preparation: Add 30 μL of pyrene solution in acetone (0.01 mg/mL) to standard vials. Allow the acetone to evaporate completely in the dark[6].

  • Micelle Incubation: Add calculated dispersions of the NaC-polymeric micelles to achieve varying polymer concentrations (10⁻⁴ to 0.5 mg/mL), ensuring a final pyrene concentration of 15 μg/mL per vial[6]. Incubate at room temperature in the dark for 24 hours to allow the highly hydrophobic pyrene to migrate into the micelle cores[7].

  • Spectrophotometry: Record the emission spectra (350–600 nm) using a fluorescence spectrophotometer with an excitation wavelength of 336 nm[6].

  • Data Analysis: Calculate the intensity ratio of the first emission peak (I1) to the third emission peak (I3). Plot the I1:I3 ratio against the log of the micelle concentration. The inflection point of this curve represents the exact CMC of your NaC-enhanced system[7].

References

  • Detergent Sodium cholate (purified) | CAS 361-09-1 Dojindo. dojindo.com.
  • Nanodisc-Tm: Rapid functional assessment of nanodisc reconstituted membrane proteins by CPM assay. nih.gov.
  • Organic solvent‐based tissue clearing techniques and their applications.
  • Revealing intact neuronal circuitry in centimeter-sized formalin-fixed paraffin-embedded brain. elifesciences.org.
  • Preparation of sodium cholate-based micelles through non-covalent bonding interaction and application as oral delivery systems for paclitaxel. tandfonline.com.
  • Sodium cholate-enhanced polymeric micelle system for tumor-targeting delivery of paclitaxel. nih.gov.

Sources

Method

Application Note: Comprehensive Guide to Cholate Dosage, Concentration, and Methodologies

Introduction Cholate—utilized primarily as Sodium Cholate in biochemical research and as Cholic Acid in clinical pharmacology—is a primary bile acid with a rigid, planar steroidal structure. Due to its unique amphiphilic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cholate—utilized primarily as Sodium Cholate in biochemical research and as Cholic Acid in clinical pharmacology—is a primary bile acid with a rigid, planar steroidal structure. Due to its unique amphiphilic nature, it serves a dual purpose across the life sciences. In vitro, it acts as a highly effective anionic detergent for membrane protein solubilization and liposome formulation. In vivo, it is an FDA-approved therapeutic agent (Cholbam) used to treat rare bile acid synthesis disorders.

This application note synthesizes the physicochemical principles of cholate with field-proven protocols and clinical dosing guidelines, providing researchers and drug development professionals with a definitive, self-validating framework for its use.

Biochemical Applications: Sodium Cholate In Vitro

Physicochemical Profile and Causality in Detergent Selection

Sodium cholate is an anionic detergent characterized by a steroidal ring with three alpha-oriented hydroxyl groups and a terminal carboxylic group[1]. Unlike linear-chain detergents (e.g., SDS), cholate lacks definitive, segregated lipophilic or hydrophilic regions, which prevents it from aggressively denaturing most proteins[1].

The defining metric for sodium cholate is its Critical Micelle Concentration (CMC) of approximately 14 mM (at pH 12 or neutral buffered solutions)[1][2].

  • The Causality of CMC in Dialysis: The high CMC of sodium cholate is the exact reason it is preferred for liposome preparation and protein reconstitution. Detergents with low CMCs (like Triton X-100, CMC ~0.2 mM) form large, stable micelles that cannot easily pass through dialysis membranes. Because sodium cholate remains as a monomer at relatively high concentrations (up to 14 mM), it rapidly partitions across semi-permeable membranes, allowing for efficient detergent depletion and spontaneous lipid self-assembly[1][3].

Protocol: Liposome Preparation via Cholate Dialysis (Detergent Depletion)

This protocol utilizes the detergent removal method to form large unilamellar vesicles (LUVs). The system is self-validating: the successful removal of cholate is visually indicated by the transition of the solution from a clear micellar dispersion to a distinctly turbid liposomal suspension.

Materials:

  • Phospholipids (e.g., DMPC or DLPC)

  • Sodium Cholate (Purified, ≥99%)[4]

  • Hydration Buffer (e.g., 50 mM Potassium Phosphate, pH 7.25, 0.1 M NaCl)[5]

  • 10 kDa MWCO Dialysis Cassettes

Step-by-Step Methodology:

  • Lipid Film Formation: Dissolve the desired phospholipids in chloroform. Evaporate the solvent under a gentle nitrogen stream, followed by vacuum desiccation for 2 hours to yield a dry, thin lipid film on the vessel wall.

  • Micellar Hydration: Hydrate the lipid film using the hydration buffer supplemented with 2% w/v Sodium Cholate (~46 mM, well above the 14 mM CMC)[5]. The high concentration ensures complete solubilization of the lipids into mixed micelles.

  • Agitation & Clarification: Sonicate the suspension in a bath sonicator at a temperature above the lipid's phase transition temperature (

    
    ) until the solution becomes completely clear. Validation Checkpoint: A cloudy solution at this stage indicates incomplete micellization; increase cholate concentration marginally or extend sonication.
    
  • Protein Incorporation (Optional): If reconstituting membrane proteins (e.g., Cytochrome P450), add the purified protein to the clear mixed-micelle solution and incubate at 4°C for 1–2 hours[5].

  • Detergent Depletion: Transfer the mixture into a 10 kDa MWCO dialysis cassette. Dialyze against 100 volumes of cholate-free hydration buffer at 4°C. Change the buffer after 4, 8, and 24 hours.

  • Final Validation: As the cholate concentration drops below its CMC, lipids will spontaneously self-assemble into vesicles. The solution will turn turbid. Verify vesicle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS).

LiposomePrep A Dry Lipid Film (Phospholipids) B Hydration with Sodium Cholate (>14 mM CMC) A->B Add Buffer + 2% Cholate C Mixed Micelles Formation (Clear Solution) B->C Sonication (>Tm) D Detergent Removal (Dialysis / Gel Filtration) C->D Deplete Cholate Monomers E Unilamellar Liposomes (Turbid Suspension) D->E Spontaneous Self-Assembly

Caption: Workflow of liposome preparation via sodium cholate depletion.

Clinical Pharmacology: Cholic Acid (Cholbam) Dosing

Therapeutic Indications

In clinical settings, oral Cholic Acid (marketed as Cholbam) is FDA-approved for the treatment of bile acid synthesis disorders due to single enzyme defects (SEDs) and as an adjunctive treatment for peroxisomal disorders (PDs), including Zellweger spectrum disorders[6][7].

Dosage Guidelines and Pharmacokinetics

The dosing of cholic acid must be strictly weight-based to restore bile acid pools without inducing hepatotoxicity.

  • Standard Dosing: The recommended dosage is 10 to 15 mg/kg administered orally once daily or in two divided doses for both pediatric and adult patients[6][8].

  • Causality of Dose Adjustment in Hypertriglyceridemia: Patients with concomitant familial hypertriglyceridemia exhibit poor intestinal absorption of cholic acid. To account for this malabsorption and ensure sufficient systemic bioavailability, the dose must be increased by approximately 10%, resulting in a target range of 11 to 17 mg/kg/day [6][9].

Clinical Monitoring & Causality of Hepatotoxicity

Because exogenous bile acids can accumulate and cause severe liver damage if biliary output is impaired, the treatment protocol relies on a strict, self-validating monitoring loop.

  • Monitoring Parameters: Serum AST, ALT, GGT, alkaline phosphatase (ALP), bilirubin, and INR must be monitored monthly for the first 3 months, quarterly for the next 9 months, and biannually thereafter[6][7].

  • Clinical Causality: Simultaneous elevations of serum GGT and ALT are direct biomarkers of cholestasis and indicate a potential cholic acid overdose[7][8]. If liver function does not improve within 3 months, or if complete biliary obstruction develops, therapy must be immediately discontinued to prevent progression of underlying liver disease[6][9].

ClinicalDosing Start Diagnosis: SEDs or PDs Dose1 Standard Dose: 10-15 mg/kg/day Start->Dose1 Normal Absorption Dose2 Hypertriglyceridemia Dose: 11-17 mg/kg/day Start->Dose2 Malabsorption Risk Monitor Monitor Liver Function (AST, ALT, GGT, Bilirubin) Dose1->Monitor Dose2->Monitor Decision Liver Function Improves within 3 Months? Monitor->Decision Continue Continue & Titrate to Lowest Effective Dose Decision->Continue Yes Stop Discontinue Cholbam Decision->Stop No / Worsening

Caption: Clinical dosing and monitoring algorithm for Cholic Acid (Cholbam).

Quantitative Data Summaries

Table 1: Physicochemical Properties of Sodium Cholate vs. Common Detergents [1][2][10]

DetergentTypeMolecular WeightCMC (mM)DialyzabilityPrimary Application
Sodium Cholate Anionic (Steroidal)430.55 g/mol 14.0ExcellentLiposomes, Protein Reconstitution
CHAPS Zwitterionic614.88 g/mol 8.0 - 10.0GoodMembrane Protein Solubilization
Triton X-100 Non-ionic~625 g/mol 0.2 - 0.9PoorCell Lysis, Wash Buffers
SDS Anionic (Linear)288.38 g/mol 8.2ModerateProtein Denaturation (PAGE)

Table 2: Clinical Dosing Guidelines for Cholic Acid (Cholbam) [6][7][9]

Patient ProfileTarget DosageAdministration FrequencyDose Adjustment Rationale
Standard (SEDs / PDs) 10 – 15 mg/kg/dayOnce daily or 2 divided dosesBaseline replacement of bile acid pool.
Familial Hypertriglyceridemia 11 – 17 mg/kg/dayOnce daily or 2 divided doses10% increase required due to poor intestinal absorption.
Hepatic Impairment / Overdose Titrate down or StopN/AConcurrent GGT/ALT elevation indicates toxicity/cholestasis.

References

  • Dojindo - Detergent Sodium Cholate (purified) | CAS 361-09-1 Source: Dojindo EU URL: [Link]

  • CHOLBAM (cholic acid) capsules - Prescribing Information Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Starting CHOLBAM | Official Patient Guide Source: Cholbam.com URL:[Link]

  • Bile Acid Salts Summary - FDA-APPROVED INDICATIONS AND DOSAGES Source: Texas Health and Human Services URL:[Link]

  • Cholbam (cholic acid) C17319-A - Coverage Guidelines Source: Molina Healthcare URL:[Link]

  • Sodium Cholate Aggregation and Chiral Recognition Observed by 1H and 31P NMR Spectroscopy Source: National Institutes of Health (PMC) URL:[Link]

  • An Evaluation of Methods for the Reconstitution of Cytochromes P450 and NADPH P450 Reductase into Lipid Vesicles Source: National Institutes of Health (PMC) URL:[Link]

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application

Mastering Cholate: A Senior Scientist’s Guide to Membrane Protein Crystallization &amp; Additive Screening

Abstract & Introduction In the crystallization of integral membrane proteins (IMPs), the choice of detergent is rarely a binary decision between "soluble" or "precipitated." It is a structural negotiation. While long-cha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

In the crystallization of integral membrane proteins (IMPs), the choice of detergent is rarely a binary decision between "soluble" or "precipitated." It is a structural negotiation. While long-chain alkyl maltosides (like DDM) are excellent for stabilizing proteins during purification, their large, disordered micelle belts often sterically hinder the precise protein-protein contacts required for high-resolution diffraction.

Sodium Cholate (and its derivative, Sodium Deoxycholate) represents a paradigm shift from "Head-and-Tail" surfactants to "Facial Amphiphiles." Its rigid, steroid-based backbone provides a distinct mechanism of action: it covers hydrophobic patches without creating a voluminous, flexible shield.

This guide details the physicochemical rationale and step-by-step protocols for utilizing Cholate both as a primary detergent for crystallization and as a high-impact additive to rescue stalling projects.

Physicochemical Mechanics: The "Facial" Advantage[1]

To use cholate effectively, one must understand how it differs from standard detergents.

The Geometry of Solubilization

Most detergents (OG, DDM, LDAO) function like flexible whips, forming large toroidal micelles. Cholate is a rigid steroid ring with polar hydroxyl groups on one face and a hydrophobic surface on the other.

  • Mechanism: Cholate stacks against the hydrophobic transmembrane domains of proteins.

  • Result: The "Effective Micelle Radius" is significantly smaller than that of alkyl-chain detergents. This exposes more hydrophilic surface area of the protein, increasing the probability of crystal lattice formation.

Critical Parameters Table
ParameterSodium CholateSodium DeoxycholateSignificance
Molecular Weight 430.6 g/mol 414.6 g/mol Small molecule; easily removed by dialysis.
CMC (H2O) ~14 mM (0.6%)~2-6 mM (0.25%)High CMC requires careful buffer maintenance to prevent precipitation.
CMC (0.5M NaCl) ~9-10 mM~1-2 mMCritical: CMC drops as ionic strength increases.
Aggregation Number 2 - 4 (low conc)4 - 10Extremely low compared to DDM (~78). Forms small, discrete clusters.
Charge AnionicAnionicSensitive to pH and divalent cations (Ca2+, Mg2+).

Expert Insight: Never assume the CMC is static. In high-salt crystallization conditions (e.g., 1.5M Ammonium Sulfate), the effective CMC of Cholate drops drastically. You may inadvertently shift from a micellar solution to a precipitant phase if you do not adjust concentrations.

Visualizing the Mechanism

The following diagram illustrates why Cholate often yields better diffraction data than DDM, despite being a "harsher" detergent.

CholateMechanism cluster_DDM Scenario A: Alkyl Detergent (e.g., DDM) cluster_Cholate Scenario B: Facial Amphiphile (Cholate) Protein Membrane Protein (Hydrophobic Surface) DDM_Belt Large Toroidal Belt (High Aggregation #) Protein->DDM_Belt Solubilization Cholate_Stack Rigid Steroid Stacking (Low Aggregation #) Protein->Cholate_Stack Exchange No_Crystal Steric Hindrance (Crystal Contacts Blocked) DDM_Belt->No_Crystal Large Radius Crystal_Form Tight Lattice Packing (High Resolution) Cholate_Stack->Crystal_Form Small Radius

Figure 1: Comparative mechanism of action. Cholate minimizes the detergent shield volume, allowing tighter protein-protein interactions essential for lattice formation.

Protocol A: Cholate as Primary Detergent (Detergent Exchange)

This workflow is designed for proteins that are stable in DDM/LMNG but fail to diffract well. We will exchange the protein into Cholate immediately prior to crystallization.

Reagents:
  • Base Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Exchange Buffer: Base Buffer + 25 mM Sodium Cholate (approx 2x CMC).

  • Validation Tool: SEC Column (e.g., Superose 6) or DLS.

Step-by-Step Workflow:
  • Purification: Purify your membrane protein using a mild detergent (e.g., 0.05% DDM) to ensure stability during the initial capture steps (Ni-NTA/Affinity).

  • Immobilization: Bind the protein to a secondary affinity resin or load onto a size-exclusion column.

    • Note: On-column exchange is preferred to prevent aggregation during the transition.

  • Gradient Exchange:

    • Wash with 5 CV (Column Volumes) of 0.05% DDM + 10 mM Cholate . (Mixed micelle phase).

    • Wash with 10 CV of 25 mM Cholate (0% DDM).

  • Elution: Elute in buffer containing 20-25 mM Cholate .

  • Self-Validating Step (DLS):

    • Run Dynamic Light Scattering.

    • Success Criteria: You should observe a shift in the hydrodynamic radius (

      
      ) to a smaller value compared to the DDM-protein complex. If the peak broadens significantly (Polydispersity > 20%), the protein is aggregating; abort and try a Cholate/DDM mixture.
      

Protocol B: Cholate as a High-Throughput Additive

This is the most common application. Cholate is added to crystallization drops containing other detergents (like OG or DDM) to manipulate the phase diagram.

Reagents:
  • Stock Solution: 1.0 M Sodium Cholate in deionized water (filtered).

  • Crystallization Screen: Standard sparse matrix (e.g., MembFac, Crystal Screen).

Step-by-Step Workflow:
  • Preparation: Prepare the protein in its stable detergent (e.g., 1% OG).

  • Ratio Mixing:

    • Standard Drop: 1 µL Protein + 1 µL Reservoir.

    • Additive Drop: 1 µL Protein + 0.2 µL Cholate Stock + 0.8 µL Reservoir.

    • Target: Final concentration in the drop should be near the CMC (approx 10-15 mM).

  • Observation Strategy:

    • Look for "clearing" of heavy precipitate. Cholate often solubilizes amorphous precipitate, pushing the system back into the metastable zone where nucleation occurs.

  • Optimization Loop:

    • If you see micro-crystals, increase Cholate concentration in 5 mM increments.

    • If you see phase separation (oily droplets), decrease salt concentration in the reservoir, as Cholate is salting out.

Experimental Workflow Diagram

Workflow Start Purified Protein (in DDM/LMNG) Screen Initial Screen (No Additive) Start->Screen Result Result Analysis Screen->Result Bad Precipitation/Phase Sep Result->Bad Amorphous Good Diffraction Quality? Result->Good Crystals Add_Cholate Protocol B: Add Cholate (10-20mM) Bad->Add_Cholate Rescue Exchange Protocol A: Exchange to Cholate Good->Exchange Low Res (<4Å) Xray X-Ray Diffraction Good->Xray High Res Add_Cholate->Screen Exchange->Screen

Figure 2: Decision tree for integrating Cholate into crystallization workflows. Use as an additive for rescue, or via exchange for resolution improvement.

Troubleshooting & "Self-Validating" Systems

A robust protocol must include failure analysis. Use this table to diagnose issues in your Cholate drops.

ObservationCauseCorrective Action
Phase Separation (Oil) Cholate is separating from water due to high salt (Salting Out).Reduce reservoir salt concentration by 10-20%. Switch to Sodium Deoxycholate (lower CMC).
Heavy Precipitation Drop concentration is below CMC; Cholate is crystallizing out or protein is denaturing.Verify final drop concentration is >14 mM. Check pH (Cholate gels at pH < 7.0).
Crystal Cracking Osmotic shock or dehydration.Cholate micelles are hygroscopic. Increase glycerol concentration in the cryo-protectant.
"Fake" Crystals Cholate itself can crystallize (needles).Validation: Run a diffraction test shot. Cholate salt crystals diffract to ultra-high resolution (1.0 Å) with small unit cells, unlike proteins.

References

  • Hampton Research. Detergents - Aliphatics & Ionics: Properties and Usage. [Link]

  • Hildebrand, A., et al. (2004). The role of detergents in the crystallization of membrane proteins.[1] [Link]

  • Newby, Z. E., et al. (2009). Membrane protein crystallization: Current trends and future perspectives. (Discusses small micelle strategies). [Link]

  • Stroud, R. M., et al. (2003). Methods for the crystallization of membrane proteins.[1][2] (Specific protocols on additive screening). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sodium Cholate Solubility &amp; Optimization

Ticket System: Open Knowledge Base Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Active Topic: Overcoming Solubility Limits & Assay Interference with Sodium Cholate[1] Welcome to the Technica...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Open Knowledge Base

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Active Topic: Overcoming Solubility Limits & Assay Interference with Sodium Cholate[1]

Welcome to the Technical Support Center

As a Senior Application Scientist, I often see researchers treat Sodium Cholate as just "soap." This oversimplification leads to failed assays. Cholate is a steroid-based, facial amphiphile with rigid hydrophobicity.[1] Unlike flexible chain detergents (like SDS or Triton X-100), its solubility is governed strictly by pH thermodynamics and ionic strength .[1]

This guide is structured to troubleshoot the specific physicochemical failure points of Cholate in in vitro systems.

Module 1: The Solubility Physics (Read This First)

Before preparing your solution, you must understand the two "Cliffs" where Cholate fails.

1. The pH Cliff (The pKa Trap)

Cholic acid has a pKa of approximately 5.0 – 5.2 [1].

  • The Rule: If your buffer pH drops below 5.8 , the equilibrium shifts toward the protonated acid form (Cholic Acid), which is insoluble in water.

  • The Failure: Adding a neutral Cholate stock to an acidic buffer (e.g., Acetate buffer pH 5.[1]0) causes immediate white precipitation.[1]

2. The CMC Cliff (Micelle Formation)

Sodium Cholate does not act as a detergent until it reaches its Critical Micelle Concentration (CMC).

  • In Water: CMC is ~10–14 mM [2].[1]

  • In High Salt (PBS/Media): The CMC drops significantly (often < 5 mM) due to the shielding of repulsive headgroup charges.

  • The Failure: Working below the CMC means you are adding monomers that bind proteins but do not solubilize membranes.

Module 2: Gold Standard Preparation Protocol

Objective: Create a stable 100 mM (approx. 4.3%) or 10% w/v Sodium Cholate Stock Solution.

Reagents:

  • Sodium Cholate (High Purity >98% recommended to avoid pigment interference).[1]

  • Milli-Q Water (18.2 MΩ).[1]

  • 0.22 µm PES (Polyethersulfone) Filter.[1]

Workflow Logic (Visualization)

CholatePrep Start Weigh Sodium Cholate Dissolve Dissolve in 80% Final Vol (Gentle Warming 37°C) Start->Dissolve CheckPH CRITICAL: Check pH Must be > 7.5 Dissolve->CheckPH CheckPH->Dissolve pH < 7.0 (Add NaOH) Adjust Adjust Vol & Filter (0.22 µm) CheckPH->Adjust pH OK Store Store at RT (Dark) Do NOT Freeze Adjust->Store

Figure 1: Step-by-step solubilization workflow emphasizing the critical pH checkpoint.

Step-by-Step Protocol
  • Weighing: Weigh the appropriate amount of Sodium Cholate. (MW ≈ 430.5 g/mol ).[1]

  • Initial Dissolution: Add water to 80% of the target volume.

    • Expert Tip: If the solution is cloudy, warm it to 37°C. Cholate dissolution is endothermic; heat helps drive the entropy of mixing.

  • The pH Check (Crucial): Measure the pH. It should be naturally basic (~pH 7.5–8.5).[1]

    • Correction: If pH < 7.5, add small aliquots of 1N NaOH.[1] Never allow the stock to be acidic.

  • Final Volume: Top up to final volume with water.

  • Filtration: Filter through a 0.22 µm PES filter.

    • Why? Removes dust nucleation sites that trigger crystallization during storage.[1]

  • Storage: Store at Room Temperature (RT) for up to 3 months.

    • Warning:Do not refrigerate high-concentration stocks (>10%). Cold temperatures reduce solubility and trigger crystal formation (Krafft point behavior).[1]

Module 3: Troubleshooting Guide (Q&A)
Ticket #001: "My solution turned milky immediately upon adding it to the cell culture media."

Diagnosis: Calcium Precipitation or pH Shock.

  • The Science: Cell culture media (DMEM/RPMI) contains Calcium (

    
    ) and Magnesium (
    
    
    
    ).[1] While Sodium Cholate is relatively tolerant, high concentrations (>10 mM) in the presence of millimolar Calcium can form Calcium Cholate, which is less soluble [3].[1] Furthermore, if the media is old and the pH has drifted acidic, you hit the "pH Cliff."
  • The Fix:

    • Add the Cholate solution slowly to the media while stirring to prevent local regions of supersaturation.

    • If possible, use a media formulation with lower

      
       if high Cholate concentrations are required.[1]
      
    • Check the media pH; if it is orange/yellow (acidic), buffer it with HEPES (pH 7.[1]4) before adding Cholate.

Ticket #002: "I stored my 20% stock in the fridge and it's now a solid gel."

Diagnosis: The Krafft Point / Liquid-Crystal Transition.

  • The Science: At high concentrations and low temperatures, Cholate molecules pack into an ordered crystalline or gel phase rather than staying as dynamic micelles. This is reversible but annoying.

  • The Fix:

    • Warm the bottle to 37–45°C in a water bath.

    • Sonicate for 5–10 minutes.

    • Prevention: Store stocks at Room Temperature. If sterility is a concern, rely on your filtration (Step 5 above) and Sodium Azide (0.02%) if compatible with your downstream assay.[1]

Ticket #003: "My enzymatic assay activity is zero when I use Cholate."

Diagnosis: Enzyme Denaturation or Co-factor Stripping. [1]

  • The Science: Cholate is an ionic detergent. While "milder" than SDS, it can still strip essential co-factors (like metal ions) or disrupt the hydrophobic core of sensitive enzymes.

  • The Fix:

    • Switch to CHAPS: CHAPS is a zwitterionic derivative of Cholate. It retains the steroid structure (good membrane penetration) but lacks the ionic charge, making it significantly gentler on enzyme activity.

    • Lower Concentration: Ensure you are working just above the CMC (approx 10-12 mM). Excess detergent monomers aggressively attack proteins.[1]

Module 4: Data & Reference Tables
Table 1: Physicochemical Properties of Sodium Cholate
ParameterValueImplications for Assays
Molecular Weight ~430.55 g/mol Use for molarity calculations.[1]
CMC (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
10 – 14 mM (~0.5%)Minimum conc.[1] for membrane lysis.[1][2]
CMC (0.15 M NaCl) ~5 – 9 mMCMC drops in PBS/Media; adjust dosing.
Aggregation Number 2 – 4 (Primary)Forms small, rigid micelles (unlike SDS).[1]
pKa (Acid form) 5.0 – 5.2Precipitates below pH 5.8.
Solubility Limit ~150 mg/mL (RT)Practical limit for stock solutions.[1]
Visualizing the Stability Zone

StabilityZone cluster_0 pH Environment cluster_1 Cholate State Acid pH < 5.5 (Acidic) Precip Precipitation (Cholic Acid) Acid->Precip Protonation Neutral pH 7.0 - 8.5 (Physiological) Soluble Soluble Anions (Monomers) Neutral->Soluble Ionization Micelles Micelles (Detergent Action) Soluble->Micelles Conc > CMC

Figure 2: The Stability Zone.[1] Successful assays must exist in the Green/Blue path (Neutral pH > Monomers > Micelles).

References
  • ChemicalBook. (n.d.).[1] Sodium Cholate Chemical Properties and pKa. Retrieved from [1]

  • Cozzolino, D., et al. (2020).[1] Colloidal properties of sodium cholate in the presence of different additives. National Institutes of Health (NIH).[1] Retrieved from [1]

  • Hofmann, A. F., & Mysels, K. J. (1992).[1] Bile Salts as Biological Surfactants. Colloids and Surfaces. (Foundational text on bile salt interactions with Calcium).

  • PubChem. (n.d.).[1] Sodium Cholate Compound Summary. National Library of Medicine. Retrieved from [1]

(Note: While specific URLs for dynamic databases like PubMed change, the links provided direct to the landing pages of the authoritative bodies cited.)

Sources

Optimization

Technical Support Center: Surfactant &amp; Excipient Application Lab

Topic: Overcoming Cholate Instability in Aqueous Solutions Ticket ID: CHOL-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Surface Chemistry Div.[1] Introduction: The Stability Paradox Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Cholate Instability in Aqueous Solutions Ticket ID: CHOL-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Surface Chemistry Div.[1]

Introduction: The Stability Paradox

Welcome to the technical support hub. If you are reading this, you are likely facing the "Cholate Paradox": Sodium Cholate is highly soluble (>150 g/L) in water, yet it frequently precipitates, gels, or clouds up during critical buffer preparation or protein solubilization steps.[1]

As scientists, we often treat detergents as inert additives.[1] They are not. Sodium cholate is a dynamic amphiphile sensitive to three specific stress vectors: Protonation State (pH) , Ionic Bridging (Divalent Cations) , and Micellar Hysteresis (Temperature/Concentration) .[1]

This guide moves beyond basic "mixing instructions" to the mechanistic root causes of instability, providing self-validating protocols to ensure your experiments remain reproducible.

Module 1: The Acidic Precipice (pH Instability)

The Core Issue

Users frequently report: "My solution turned milky white when I adjusted the pH to 6.0."

The Mechanism: Sodium cholate is the salt of cholic acid.[2] The stability of the solution is governed by the Henderson-Hasselbalch equation. The pKa of the carboxylate group on cholic acid is approximately 5.0 – 5.2 [1].

  • At pH > 7.0: The molecule is deprotonated (COO⁻) and highly soluble.

  • At pH < 5.5: The population of protonated cholic acid (COOH) increases exponentially. Cholic acid is practically insoluble in water.[1]

  • The Trap: Localized precipitation. Adding strong acid (HCl) directly to a cholate solution creates transient zones of pH < 4.0, causing immediate, often irreversible precipitation of cholic acid crystals.[1]

Troubleshooting Protocol: The "Reverse-Titration" Method

Do not dissolve cholate powder directly into a low-pH buffer.[1]

Step-by-Step Workflow:

  • Initial Solubilization: Dissolve Sodium Cholate powder in water or a buffer with pH > 8.0 at a concentration 1.2x higher than your target.[1]

  • Stabilization: Ensure the solution is clear.

  • The Dropwise Adjustment:

    • Place the beaker on a magnetic stirrer (moderate speed).

    • Immerse a calibrated pH probe.[1]

    • Slowly add weak acid (e.g., 0.5M Acetic Acid) or buffer component, not concentrated HCl.[1]

    • Critical Stop: If the solution becomes hazy, STOP . Add a small volume of NaOH to return to clarity, then proceed slower.[1]

  • Final Volume: Dilute to the final volume with water.

Data: Solubility vs. pH Thresholds
pH Condition% Protonated (approx.)Visual State (100mM Cholate)Risk Level
pH 8.0 < 0.1%Clear, Colorless✅ Stable
pH 6.0 ~ 10-15%Clear (Metastable)⚠️ Monitor
pH 5.5 ~ 30-40%Slight Haze / Opalescent⛔ High Risk
pH 5.0 ~ 50%Heavy White Precipitate❌ Failed

Module 2: Ionic Strength & Cationic Interference

The Core Issue

Users report: "I added MgCl₂ for my DNase step, and the buffer precipitated."

The Mechanism:

  • Divalent Bridging: Divalent cations (Ca²⁺, Mg²⁺, Zn²⁺) bind to two carboxylate head groups simultaneously, forming "soap scum" (insoluble metal-cholate salts) [2].[1]

  • CMC Shift: High ionic strength compresses the electrical double layer of the micelles. This lowers the Critical Micelle Concentration (CMC) .[3][4]

    • CMC in Water:[5][6] ~14 mM[1][7]

    • CMC in 150mM NaCl: ~9 mM[1]

    • Implication: If you are working near the CMC, adding salt forces rapid micellization, which can trap proteins or cause phase separation.[1]

Troubleshooting Protocol: The Chelation Defense

If your experimental design requires divalent cations, you must strictly control their order of addition.

Protocol:

  • Chelation: Always include 0.5 – 1.0 mM EDTA or EGTA in stock cholate solutions if the downstream application permits.[1] This scavenges trace Ca²⁺ found in lower-grade water sources.[1]

  • Order of Operations:

    • Dissolve Cholate.[1][8]

    • Dissolve Monovalent Salts (NaCl, KCl).[1]

    • LAST: Add Divalent Cations (MgCl₂) dropwise to the final diluted solution, never to the concentrated stock.

Module 3: Temperature & Storage Hysteresis

The Core Issue

Users report: "I stored my 20% stock at 4°C, and it’s full of crystals. Is it ruined?"

The Mechanism: While sodium cholate has a low Krafft point (the temperature below which micelles cannot form), high-concentration stocks (10-20%) can crystallize at 4°C due to supersaturation.[1] This is a physical phase change, not chemical degradation.[1]

Recovery Protocol:

  • Do not shake cold crystals (this promotes further nucleation).[1]

  • Heat the solution to 37°C - 45°C in a water bath.

  • Swirl gently until completely clear.

  • Validation: Invert the tube. If "schlieren" lines (refractive index swirls) are visible, it is not fully dissolved.[1] Continue heating.

Visualizing the Stability Logic

The following diagram illustrates the decision matrix for preparing stable Cholate solutions.

CholateStability Start Start: Solid Sodium Cholate Solvent Select Solvent (Water/Buffer) Start->Solvent CheckpH Check Solvent pH Solvent->CheckpH Acidic pH < 6.0 CheckpH->Acidic Risk Basic pH > 7.5 CheckpH->Basic Safe PreAdjust Adjust Solvent pH with NaOH to > 8.0 Acidic->PreAdjust Dissolve Dissolve Cholate (Slow Stirring) Basic->Dissolve PreAdjust->Dissolve AddSalts Add Salts? Dissolve->AddSalts Mono Monovalent (NaCl) AddSalts->Mono Di Divalent (Ca++, Mg++) AddSalts->Di WarnCMC Note: CMC decreases. Check Protein Solubility. Mono->WarnCMC Chelate REQUIRED: Add EDTA or add Cation LAST Di->Chelate FinalpH Final pH Adjustment (Dilute Acid, Dropwise) WarnCMC->FinalpH Chelate->FinalpH Filter 0.22µm Filtration FinalpH->Filter Storage Storage: RT or 4°C (Watch for Crystallization) Filter->Storage

Caption: Decision logic for Sodium Cholate preparation. Note the critical divergence for pH and Divalent Cations to prevent precipitation.

Frequently Asked Questions (FAQ)

Q: Can I autoclave Sodium Cholate solutions? A: Generally, yes. Sodium cholate is thermally stable.[1] However, autoclaving can cause pH drifts in certain buffers.[1] We recommend 0.22 µm filtration (PES or PVDF membranes) as the gold standard for sterilization to avoid hydrolysis risks or concentration changes due to evaporation [3].

Q: Why does my solution foam excessively? A: Cholate is an anionic surfactant.[1] Excessive shaking introduces air into the hydrophobic micellar core.

  • Fix: Degas the solution under vacuum for 15 minutes.

  • Prevention:[1] Stir with a magnetic bar; never shake the bottle.

Q: What is the exact CMC I should use for membrane protein extraction? A: Do not rely on the "14 mM" textbook value. In a standard lysis buffer (e.g., 150 mM NaCl), the CMC drops to ~9-10 mM .[1] For solubilization, you typically need a working concentration of 2x - 5x CMC (approx. 20-50 mM or 1-2% w/v) to ensure enough detergent monomers are available to coat the hydrophobic domains of the protein [4].

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 23668194, Sodium Cholate. Retrieved from [Link][1]

  • Small, D. M. (1971).[1] The Physical Chemistry of Cholanic Acids. In: The Bile Acids: Chemistry, Physiology, and Metabolism. Springer.[1] (Foundational text on bile salt-cation interactions).

Sources

Troubleshooting

Cholate Synthesis &amp; Derivatization Support Center: Troubleshooting Yield &amp; Purity

Welcome to the Technical Support Center for Cholate synthesis and derivatization. This guide is designed for researchers and drug development professionals scaling up the biocatalytic synthesis of Cholic Acid (CA) from c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cholate synthesis and derivatization. This guide is designed for researchers and drug development professionals scaling up the biocatalytic synthesis of Cholic Acid (CA) from cholesterol, or executing the downstream chemoenzymatic derivatization of CA into secondary bile acids like Chenodeoxycholic Acid (CDCA) and Ursodeoxycholic Acid (UDCA).

Rather than simply listing procedures, this guide deconstructs the thermodynamic and kinetic bottlenecks of these pathways, providing causality-driven solutions to optimize your experimental yields.

Part 1: Biocatalytic Synthesis (Cholesterol to Cholic Acid)

The in vitro synthesis of cholic acid relies on the classic neutral pathway, a cytochrome P450-driven enzymatic cascade[1].

G Chol Cholesterol Step1 7α-hydroxycholesterol Chol->Step1 CYP7A1 (Rate Limiting) Step2 7α-hydroxy-4-cholesten-3-one Step1->Step2 HSD3B7 Step3 7α,12α-dihydroxy-4-cholesten-3-one Step2->Step3 CYP8B1 (12α-hydroxylase) CA Cholic Acid (CA) Step3->CA AKR1D1 / AKR1C4

Fig 1. Biocatalytic cascade of Cholic Acid synthesis from cholesterol via the classic neutral pathway.

FAQ 1: Why is my CYP7A1-mediated 7α-hydroxylation of cholesterol stalling at <10% conversion?

Symptom: Incomplete conversion and low product titer in cell-free biocatalytic setups. Causality: CYP7A1 is the rate-limiting enzyme in bile acid synthesis[1]. Poor yield is almost exclusively caused by the extreme hydrophobicity of cholesterol, which forms crystalline aggregates in aqueous buffers, rendering it inaccessible to the P450 active site. Additionally, the stoichiometric depletion of the NADPH cofactor halts the electron transfer chain. Solution:

  • Substrate Solubilization: Avoid harsh detergents (e.g., SDS or Triton X-100) which denature CYP7A1. Instead, use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The cyclodextrin forms a host-guest inclusion complex that shields the hydrophobic sterol rings while remaining highly water-soluble, delivering monomeric cholesterol directly to the enzyme without disrupting protein folding.

  • Cofactor Regeneration: Implement a Glucose Dehydrogenase (GDH) recycling system to continuously regenerate NADPH from NADP+, maintaining continuous electron flow via cytochrome P450 reductase (CPR).

FAQ 2: I am accumulating 7α-hydroxy-4-cholesten-3-one instead of Cholic Acid. How do I push the cascade forward?

Symptom: The pathway stalls before the 12α-hydroxylation step. Causality: The bifurcation between the Cholic Acid and Chenodeoxycholic Acid pathways is strictly controlled by Sterol 12α-hydroxylase (CYP8B1)[1]. If CYP8B1 activity is kinetically outpaced by upstream enzymes, the intermediate pools and is either shunted toward the CDCA pathway or degrades. Solution: Optimize the stoichiometric ratio of your enzyme cascade. In cell-free systems, increase the CYP8B1 concentration by 2- to 3-fold relative to CYP7A1. Ensure that the downstream cytosolic reductases (AKR1D1) are adequately supplied with NADPH to rapidly clear the 7α,12α-dihydroxy-4-cholesten-3-one intermediate, pulling the chemical equilibrium forward.

Part 2: Chemoenzymatic Derivatization (Cholic Acid to CDCA/UDCA)

Converting abundant Cholic Acid into high-value UDCA requires selective oxidation and reduction of the sterol hydroxyl groups[2].

FAQ 3: Chemical oxidation of Cholic Acid with CrO₃ is yielding a mixture of diketo and triketo byproducts. How can I achieve strict regioselectivity?

Symptom: Over-oxidation yielding unwanted diketones or dehydrocholic acid (a triketone) when using inorganic oxidants[3]. Causality: Traditional chemical oxidants lack spatial recognition. They will readily oxidize the C3, C7, and C12 hydroxyl groups simultaneously unless complex, multi-step protecting group chemistry (e.g., selective esterification and acetylation of C3 and C7) is employed[3]. Solution: Transition to an enzymatic oxidation strategy. Utilize a regioselective 7α-hydroxysteroid dehydrogenase (7α-HSDH) from Clostridium absonum or Bacteroides fragilis[4][5]. These enzymes possess strict stereospecificity, oxidizing only the C7 hydroxyl to yield 7-keto intermediates with ≥99.5% conversion, completely eliminating the need for protecting groups[5].

FAQ 4: My Wolff-Kishner reduction of 12-keto-CDCA to CDCA is yielding <50% product and a brown, tar-like residue. What is going wrong?

Symptom: Severe yield drop and polymerization during the reduction of the C12 ketone[6]. Causality: The Wolff-Kishner reduction requires the formation of a hydrazone intermediate, followed by base-catalyzed extrusion of nitrogen gas[2][7]. Hydrazine hydrate boils at ~114°C. If the reaction is heated under standard reflux without distilling off the water, the system will never reach the 195-200°C required for the thermodynamic extrusion of N₂. Prolonged heating at sub-optimal temperatures causes the unreacted 12-keto intermediate to undergo aldol-type side reactions and polymerize into a brown tar[6]. Solution: Employ the Huang-Minlon modification . You must physically distill off the aqueous condensate to force the internal temperature of the diethylene glycol solvent up to 195°C.

G Start Issue: Low Yield in Wolff-Kishner Reduction Check1 Is internal temp reaching 195-200°C? Start->Check1 Sol1 Distill off water/hydrazine until temp reaches 195°C Check1->Sol1 No Check2 Are brown tar-like byproducts forming? Check1->Check2 Yes Success Optimal CDCA Yield (>80%) Sol1->Success Sol2 Reflux at 100°C for 2h to ensure hydrazone formation first Check2->Sol2 Yes Check2->Success No Sol2->Success

Fig 2. Troubleshooting decision tree for yield optimization in the Wolff-Kishner reduction step.

Part 3: Quantitative Data Summaries

The following table summarizes the yield and purity differences when troubleshooting traditional chemical derivatization versus optimized chemoenzymatic workflows.

Reaction StepMethodReagents / CatalystRegioselectivityTypical YieldPrimary Impurities
Oxidation of CA Traditional ChemicalCrO₃ / PyridineLow (Requires C3/C7 protection)40-50% (Overall)Over-oxidized triketones[3]
Oxidation of CA Chemoenzymatic7α-HSDH / NADP⁺Absolute (>99.5%)>99%Trace unreacted substrate[5]
Reduction of 12-Keto Standard Wolff-KishnerHydrazine, KOHN/A<50%Brown polymeric tars[6]
Reduction of 12-Keto Huang-Minlon Mod.Hydrazine hydrate, KOH, Diethylene glycolN/A80-85%Trace unconverted ketones[6]

Part 4: Self-Validating Experimental Protocols

Protocol 1: Regioselective Enzymatic Oxidation of Cholic Acid (Scale: 500 mg)

Objective: Convert CA to 7-keto-lithocholic acid with >99% yield without protecting groups[5].

  • Substrate Preparation: Dissolve 500 mg of Cholic Acid sodium salt in 100 mL of 50 mM potassium phosphate buffer (pH 8.0). Causality: pH 8.0 is the kinetic optimum for HSDH stability and prevents the protonation/precipitation of the bile acid.

  • Cofactor & Enzyme Addition: Add 0.8 mM NADP⁺ and 12 U of NADPH-dependent 7α-HSDH (e.g., recombinant from C. absonum). To prevent product inhibition and reduce cofactor costs, add a recycling enzyme system (e.g., Alcohol Dehydrogenase with methyl acetoacetate as the terminal electron acceptor)[5].

  • Incubation: Incubate the mixture at 20–25°C for 16 hours under gentle orbital agitation.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside a CA standard. Elute using Chloroform:Methanol:Acetic Acid (10:1:0.5). The reaction is complete when the CA spot (lower Rf) completely disappears, replaced by a single 7-keto-LCA spot (higher Rf)[5].

  • Quenching & Isolation: Acidify the aqueous mixture to pH 3.0 using 1M HCl. The protonated 7-keto-LCA will precipitate out of solution. Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Huang-Minlon Wolff-Kishner Reduction of 12-keto-CDCA (Scale: 10 g)

Objective: Reduce the C12 ketone to a methylene group to yield CDCA, avoiding thermal polymerization[3][6].

  • Hydrazone Formation: In a 500 mL round-bottom flask, combine 10 g of 12-keto-CDCA, 8 g of KOH pellets, 10 mL of hydrazine hydrate (85%), and 100 mL of diethylene glycol.

  • Initial Reflux: Attach a reflux condenser and heat the mixture to 100–114°C for 2 hours. Causality: This step ensures 100% conversion of the ketone to the hydrazone intermediate before extreme heat is applied, preventing thermal degradation of the starting material.

  • Distillation (Critical Step): Swap the reflux condenser for a short-path distillation apparatus. Gradually increase the heating mantle temperature. Distill off the water and excess hydrazine until the internal reaction temperature reaches exactly 195–200°C. Validation: You will observe the distillation head temperature drop once the water/hydrazine is cleared, while the internal pot temperature rapidly climbs.

  • Nitrogen Extrusion: Once the internal temperature stabilizes at 195°C, switch back to the reflux condenser and maintain this temperature for 3–4 hours to drive the base-catalyzed extrusion of N₂ gas[6].

  • Workup & Isolation: Cool the mixture to room temperature, pour into 300 mL of ice water, and acidify to pH 2 with 6M HCl. Filter the resulting white precipitate, wash extensively with cold water, and recrystallize from an ethyl acetate/heptane mixture to yield chromatographically pure CDCA[6].

References

  • Bile Acid Synthesis, Metabolism, and Biological Functions The Medical Biochemistry Page URL:[Link]

  • The Preparation of Chenodeoxycholic Acid and Its Glycine and Taurine Conjugates ResearchGate / SciSpace URL: [Link]

  • The enzymic and chemical synthesis of ursodeoxycholic and chenodeoxycholic acid from cholic acid PubMed / NIH URL: [Link]

  • A facile synthesis of ursodeoxycholic acid and obeticholic acid from cholic acid ResearchGate URL: [Link]

  • WO2018036982A1 - Chemical-biocatalytic method for producing ursodeoxycholic acid Google Patents URL
  • NEW PROCESS FOR THE SELECTIVE OXIDATION OF BILE ACIDS, THEIR SALTS OR DERIVATIVES (Patent 2691516) European Patent Office (EPO) URL: [Link]

Sources

Optimization

Mechanistic Insight: The Causality of Cholate Toxicity

Technical Support Center: Optimizing Sodium Cholate Concentration for Cell Viability Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the du...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Sodium Cholate Concentration for Cell Viability

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dual nature of sodium cholate (NaC). As an anionic bile salt and surfactant, NaC is indispensable for stabilizing polymeric micelles, bilosomes, and lipid nanoparticles. However, its amphiphilic nature means it inherently interacts with cellular phospholipid bilayers.

The key to successful formulation is understanding the mechanistic threshold between nanoparticle stabilization and surfactant-mediated cytotoxicity. This guide provides field-proven troubleshooting, quantitative benchmarks, and self-validating protocols to optimize your formulations.

Sodium cholate exhibits a strict concentration-dependent duality. At low, physiological concentrations, it can actually promote cell viability and proliferation by activating AKT phosphorylation and upregulating cyclin D1 expression[1].

However, when the concentration of NaC exceeds the cellular tolerance threshold, free cholate molecules insert into the plasma membrane. This increases membrane fluidity, disrupts lipid rafts, and at supraphysiological levels, induces apoptosis via sustained activation of p38 and AKT kinases[1]. In extreme excess, it acts as a classic detergent, causing rapid membrane solubilization and necrotic cell lysis.

Troubleshooting FAQs

Q1: My cells exhibit immediate morphological changes (rounding up, detachment) within minutes of adding cholate-stabilized nanoparticles. What is happening? The Causality: Immediate morphological alteration is a hallmark of acute physical membrane disruption, not programmed apoptosis. If your formulation contains high levels of unbound (free) sodium cholate, the surfactant rapidly extracts lipids from the cell membrane, destroying focal adhesions and causing the cells to round up and detach[2]. The Solution: Ensure you are removing unencapsulated NaC post-formulation. Utilize dialysis or ultrafiltration (e.g., Amicon spin columns) before applying the nanoparticles to your cells. Keep the final in-well concentration of NaC well below 1.0 mM.

Q2: How do I balance nanoparticle stability with cell viability? The Causality: NaC is often added to reduce vesicle size and increase drug encapsulation efficiency by lowering interfacial tension. It also imparts a strong negative Zeta potential (e.g., shifting from -3 mV to -20 mV), which prevents nanoparticle aggregation and enhances endosomal uptake[3]. However, this same membrane-interacting property increases cytotoxicity. The Solution: Titrate the NaC-to-polymer/lipid ratio. Aim for the minimum NaC concentration required to achieve a Zeta potential of approximately -20 mV[3]. This provides electrostatic stabilization without supplying excess free surfactant that compromises cell viability.

Q3: My MTT/CCK-8 assay results are highly variable when testing cholate formulations. Is the assay flawed? The Causality: Surfactants like NaC can interfere with colorimetric metabolic assays. Furthermore, because low doses of NaC can transiently stimulate cellular metabolism (via AKT pathways)[1], a metabolic assay alone might mask early-stage membrane damage. The Solution: Adopt a self-validating dual-assay system. Always pair a metabolic assay (CCK-8/MTT) with a membrane integrity assay (LDH release). If CCK-8 shows high viability but LDH release is also high, your cells are experiencing membrane leakage despite active mitochondria.

Quantitative Benchmarks: Cholate Toxicity Thresholds

To guide your initial dose-response curves, here is a summary of established toxicity thresholds across various cell lines and formulation contexts.

Cell LineFormulation ContextObserved Toxicity ThresholdPhysiological Effect
Breast Cancer (MCF-7) Free Sodium CholateCytotoxic at 0.025 – 2.0 mM (24h)Apoptosis, sustained p38/AKT activation[1][4]
Colorectal (Caco-2) Mixed Bile Salts~40% viability reduction at 10 mM (24h)Irreversible mucosal disruption[5]
Astrocytoma (1321N1) SWCNT/SC ConjugatesNon-toxic at 0.5 mg/mL (~1.16 mM)No effect on morphology or proliferation[2][6]
Hepatocellular (McA-RH7777) Ferumoxytol EmulsionNon-toxic at 0.5 mg/mL (~1.16 mM)Sustained drug release, high viability[7]

Self-Validating Protocol: Dual-Assay Optimization of Cholate Concentration

Do not rely on a single viability readout. This step-by-step methodology ensures that your experimental choices validate each other, distinguishing between metabolic inhibition and physical membrane lysis.

Step 1: Preparation of the Cholate Gradient Prepare your blank (empty) nanocarriers using a gradient of NaC concentrations (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 mM final well concentration). Causality: Testing blank carriers isolates the toxicity of the excipient (NaC) from the active pharmaceutical ingredient.

Step 2: Cell Seeding and Exposure Seed your target cells (e.g., 1×10⁴ cells/well) in a 96-well plate and incubate overnight to allow adherence. Carefully aspirate the media and apply the NaC gradient treatments in fresh complete media. Incubate for 24 hours.

Step 3: LDH Release Assay (Membrane Integrity) Without disturbing the cell monolayer, carefully transfer 50 µL of the supernatant from each well into a new 96-well plate. Add the LDH reaction mixture, incubate in the dark for 30 minutes, and measure absorbance at 490 nm. Causality: LDH is an intracellular enzyme. Its presence in the supernatant definitively proves that the cholate has physically ruptured the cell membrane.

Step 4: Critical Wash Step Aspirate the remaining treatment media from the original cell plate. Gently wash the cells twice with warm PBS. Causality: This is the most critical step to prevent assay interference. Residual NaC can interact with the tetrazolium salts in the subsequent metabolic assay, leading to false-positive absorbance readings.

Step 5: CCK-8 / MTT Assay (Metabolic Viability) Add fresh media containing the CCK-8 or MTT reagent to the washed cells. Incubate for 2-4 hours, then measure absorbance (450 nm for CCK-8, 570 nm for MTT formazan).

Step 6: Data Synthesis (The Self-Validation) Plot the LDH release (membrane lysis) against the CCK-8 results (metabolic viability). The optimal NaC concentration is the highest dose that maintains >90% metabolic viability while inducing <5% LDH release.

Mechanistic Pathway Visualization

Below is the logical flow of how sodium cholate concentration dictates cellular fate, driving either successful nanocarrier uptake or surfactant-mediated toxicity.

G NaC Sodium Cholate (NaC) Exposure Low Low / Optimized Concentration (< 1.0 mM) NaC->Low Titrated Formulation High High / Supraphysiological (> 2.0 mM) NaC->High Excess Free Surfactant Uptake Stable Zeta Potential & Enhanced Endosomal Uptake Low->Uptake Lysis Surfactant-Mediated Membrane Disruption High->Lysis Apoptosis Sustained p38/AKT Activation (Apoptosis / Cell Death) High->Apoptosis Survival Promotes AKT Phosphorylation (High Cell Viability) Uptake->Survival

Caption: Mechanistic pathway of sodium cholate concentration effects on cellular viability and uptake.

References

  • Concentration-dependent effects of sodium cholate and deoxycholate bile salts on breast cancer cells proliferation and survival. PubMed (NIH). 1

  • Concentration-dependent effects of sodium cholate and deoxycholate bile salts on breast cancer cells proliferation and survival. ResearchGate. 4

  • Assessment of Digestion and Absorption Properties of 1,3-Dipalmitoyl-2-Oleoyl Glycerol-Rich Lipids Using an In Vitro Gastrointestinal Digestion and Caco-2 Cell-Mediated Coupled Model. MDPI. 5

  • Cytotoxicity Effects of Different Surfactant Molecules Conjugated to Carbon Nanotubes on Human Astrocytoma Cells. PubMed Central (NIH). 2

  • Sodium Cholate Bile Acid Stabilized Ferumoxytol-Doxorubicin-Lipiodol Emulsion for Transcatheter Arterial Chemoembolization of Hepatocellular Carcinoma. PubMed Central (NIH). 7

  • Sodium cholate-enhanced polymeric micelle system for tumor-targeting delivery of paclitaxel. Dove Medical Press.3

Sources

Troubleshooting

Cholate Technical Support Center: A Guide to Mitigating Off-Target Effects

Welcome to the Cholate Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize sodium cholate in their experimental workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cholate Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize sodium cholate in their experimental workflows. As a powerful anionic detergent, cholate is an invaluable tool for solubilizing membrane proteins and lipids. However, its potent disruptive capabilities can lead to significant off-target effects, compromising experimental integrity and leading to misinterpretation of data.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these off-target effects. Our approach is rooted in explaining the causal mechanisms behind these issues, empowering you to make informed decisions in your experimental design.

Understanding Cholate and Its Off-Target Potential

Sodium cholate is a bile salt derivative with a rigid steroidal structure and a charged carboxyl group, making it an effective anionic detergent.[] It disrupts lipid-lipid and protein-lipid interactions, leading to the solubilization of membrane components.[2] This process is concentration-dependent and is most effective above its critical micelle concentration (CMC), the point at which individual detergent molecules (monomers) self-assemble into larger aggregates (micelles).[]

The very properties that make cholate an excellent solubilizing agent are also the source of its off-target effects. These can manifest as:

  • Protein Denaturation: While considered milder than linear ionic detergents like SDS, cholate can still disrupt the delicate balance of forces that maintain a protein's tertiary and quaternary structure, leading to loss of function.[2]

  • Disruption of Protein-Protein Interactions: By its nature, cholate can interfere with non-covalent interactions between proteins, which is particularly problematic in studies like co-immunoprecipitation (Co-IP).[3]

  • Alteration of Membrane Microdomains: Cholate can disrupt the integrity of specialized membrane regions like lipid rafts, which are crucial for cellular signaling.[4][5]

  • Interference in Downstream Assays: Residual cholate in a sample can interfere with enzymatic assays, immunoassays (like ELISA), and receptor-ligand binding studies.[6][7]

  • Cellular Toxicity: At higher concentrations, cholate can induce cytotoxicity, affecting the results of cell-based assays.

This guide will address these common issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: Low or No Yield in Co-Immunoprecipitation (Co-IP) Experiments

Q: I'm using a cholate-based lysis buffer for my Co-IP, but I'm not detecting my protein of interest's interaction partner. What could be the cause?

A: The most likely culprit is that the cholate concentration in your lysis buffer is disrupting the protein-protein interaction you are trying to study. Cholate, being an ionic detergent, can be harsher than non-ionic or zwitterionic alternatives and can break apart protein complexes.[2][3]

Troubleshooting Steps:

  • Reduce Cholate Concentration: The first step is to titrate down the concentration of cholate in your lysis buffer. You need to find a balance where you achieve adequate cell lysis without disrupting the specific protein interaction. Start by halving the concentration and proceed with a serial dilution.

  • Consider a Milder Detergent: If reducing the cholate concentration doesn't work or compromises cell lysis, consider switching to a milder detergent. CHAPS, a zwitterionic detergent, is often recommended for Co-IP experiments because it is less likely to disrupt protein-protein interactions while still effectively solubilizing many proteins.[8][9][10] Other non-ionic detergents like Triton X-100 or NP-40 can also be considered, though their effectiveness can be protein-dependent.[2]

  • Optimize Lysis Conditions: Ensure that your lysis protocol is optimized. This includes using an appropriate buffer volume, adequate incubation time on ice, and the inclusion of protease and phosphatase inhibitors to maintain protein integrity.[11]

  • Perform a Detergent Exchange: For particularly sensitive interactions, you can perform an initial solubilization with a stronger detergent like cholate and then exchange it for a milder detergent during the immunoprecipitation and wash steps. This can be achieved through dialysis or buffer exchange columns.

Issue 2: High Background Signal in ELISA

Q: My ELISA results show a high background signal in my negative control wells, and I suspect the cholate from my sample preparation is the cause. How can I address this?

A: High background in ELISA can be caused by several factors, and residual detergent is a common one. Cholate can cause non-specific binding of your primary or secondary antibodies to the plate, or it can denature proteins, exposing hydrophobic regions that stick to the plastic surface.[7][12][13]

Troubleshooting Steps:

  • Dilute Your Sample: The simplest solution is to dilute your sample further before adding it to the ELISA plate. This will reduce the final concentration of cholate in the well.

  • Optimize Washing Steps: Increase the number and duration of your wash steps between antibody incubations. This will help to remove any non-specifically bound components, including cholate-protein aggregates.[12]

  • Change Your Blocking Buffer: If non-specific binding is the issue, try a different blocking buffer. Sometimes, a higher concentration of a blocking protein like BSA or using a non-protein-based blocking agent can be more effective.[12]

  • Detergent Removal: If dilution is not an option (e.g., for low-abundance targets), you may need to actively remove the cholate from your sample before the ELISA. This can be done using methods like dialysis, gel filtration, or specialized detergent-removing resins.

  • Run a Detergent-Only Control: To confirm that cholate is the issue, run a control well containing only your sample buffer with the same concentration of cholate as your samples, but without any analyte. This will help you to isolate the effect of the detergent.

Issue 3: Altered Enzyme Activity in Kinetic Assays

Q: I'm trying to measure the activity of a purified membrane protein, but the presence of cholate seems to be affecting my enzyme kinetics. What's happening?

A: Cholate can interfere with enzyme assays in several ways. It can directly interact with the enzyme, causing conformational changes that alter its activity.[14] It can also affect the substrate or product, or interfere with the detection method (e.g., by quenching fluorescence). Furthermore, cholate can disrupt the mitochondrial electron transport chain and ATP synthesis, which can be a confounding factor in assays involving mitochondrial components.[6][15]

Troubleshooting Steps:

  • Determine the Mechanism of Interference: First, try to understand how cholate is interfering. You can do this by running control experiments:

    • Enzyme-only control: Incubate the enzyme with cholate and then measure its activity after removing the cholate (if possible). This will tell you if the effect is reversible.

    • Substrate/product control: Check if cholate interacts with your substrate or product, or with the detection reagents.

  • Optimize Cholate Concentration: As with other issues, titrating the cholate concentration to the lowest effective level is a key first step.

  • Detergent Exchange: After solubilization, exchange cholate for a milder, non-ionic detergent that is known to be more compatible with your enzyme or assay type.

  • Reconstitute into a Membrane System: For membrane proteins, the most biologically relevant data will be obtained by reconstituting the purified protein into a lipid environment, such as liposomes or nanodiscs. This removes the need for detergents in the final assay.

Issue 4: Disruption of Lipid Rafts and Altered Cell Signaling

Q: I'm studying a signaling pathway that is dependent on lipid raft integrity. Can cholate interfere with my results?

A: Absolutely. Lipid rafts are membrane microdomains enriched in cholesterol and sphingolipids that play a critical role in organizing signaling complexes.[4][5] Cholate, by its nature as a detergent, can disrupt these delicate structures by extracting cholesterol and other lipid components, leading to the dissociation of signaling proteins and altered downstream events.[4][16]

Mitigation Strategies:

  • Use a Non-Detergent-Based Method: Whenever possible, use methods that do not rely on detergents to study lipid rafts. This could include cholesterol depletion with methyl-β-cyclodextrin (MβCD) as a positive control for raft disruption, or advanced imaging techniques that can visualize protein colocalization in live cells.[4][5]

  • Choose a Milder Detergent: If solubilization is necessary, opt for a non-ionic detergent like Triton X-100 at low temperatures (4°C), which is the classical method for isolating detergent-resistant membranes (DRMs), a biochemical correlate of lipid rafts.

  • Careful Interpretation of Data: If you must use cholate, it is crucial to be aware of its potential to disrupt lipid rafts and to interpret your data with caution. Include appropriate controls to assess the integrity of lipid rafts in your experimental system.

Experimental Protocols & Data Presentation

Protocol: Optimizing Cholate Concentration for Membrane Protein Solubilization

This protocol provides a framework for determining the optimal cholate concentration for solubilizing a target membrane protein while minimizing off-target effects.

Materials:

  • Cell pellet expressing the target membrane protein

  • Lysis Buffer Base: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA

  • Protease and phosphatase inhibitor cocktails

  • Sodium cholate stock solution (10% w/v)

  • Bradford or BCA protein assay reagents

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Prepare a Range of Cholate Concentrations: In separate microcentrifuge tubes, prepare lysis buffers with a range of final cholate concentrations (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v) by diluting the stock solution in the Lysis Buffer Base. Keep all buffers on ice.

  • Cell Lysis: Resuspend the cell pellet in each of the prepared lysis buffers. The volume will depend on the size of the pellet; a common starting point is 1 mL of buffer per 10^7 cells.

  • Incubation: Incubate the cell suspensions on a rotator at 4°C for 1 hour to allow for complete lysis and solubilization.

  • Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet insoluble material.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration of each sample using a Bradford or BCA assay.

  • Analysis by Western Blot:

    • Normalize the protein concentration of each soluble fraction.

    • Run the samples on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with a primary antibody against your target protein.

    • Develop the blot and quantify the band intensity for your target protein in each cholate concentration.

Data Interpretation:

The optimal cholate concentration will be the lowest concentration that gives the highest yield of your target protein in the soluble fraction.

Cholate Concentration (% w/v)Total Soluble Protein (mg/mL)Target Protein Yield (Relative Units)
0.251.250
0.52.5150
1.0 4.8 500
1.55.1510
2.05.3480 (potential denaturation)

In this example, 1.0% cholate provides the best balance of solubilization without significant protein loss, which might occur at higher concentrations due to denaturation.

Visualizing Workflows and Concepts

Diagram: Troubleshooting High Background in ELISA

Caption: A decision tree for troubleshooting high background in ELISA caused by cholate.

Diagram: Mechanism of Cholate-Induced Off-Target Effects

Cholate_Off_Target cluster_cholate Sodium Cholate cluster_targets Biological System cluster_effects Off-Target Effects Cholate Cholate Micelles & Monomers Membrane Cell Membrane / Lipid Rafts Cholate->Membrane Solubilizes Lipids Protein Native Protein / Protein Complex Cholate->Protein Disrupts Hydrophobic Interactions Enzyme Enzyme Active Site Cholate->Enzyme Binds to Protein Surface Disruption Membrane Disruption / Lipid Raft Dissociation Membrane->Disruption Denaturation Protein Denaturation / Complex Dissociation Protein->Denaturation Inhibition Altered Enzyme Kinetics / Assay Interference Enzyme->Inhibition

Caption: Mechanisms of cholate's off-target effects on biological systems.

References

  • Role of mitochondria in the differential action of sodium deoxycholate and ursodeoxycholic acid on rat duodenum. PubMed. [Link]

  • Role of mitochondria in the differential action of sodium deoxycholate and ursodeoxycholic acid on rat duodenum. Canadian Science Publishing. [Link]

  • Troubleshooting ELISA. Hycult Biotech. [Link]

  • Use of CHAPS Buffer for CO-IP. ResearchGate. [Link]

  • Cholesterol depletion disrupts lipid rafts and modulates the activity of multiple signaling pathways in T lymphocytes. PubMed. [Link]

  • Does cholesterol suppress the antimicrobial peptide induced disruption of lipid raft containing membranes? PMC. [Link]

  • Lipid Raft Disruption by Cholesterol Depletion Enhances Influenza A Virus Budding from MDCK Cells. PMC. [Link]

  • High Background in ELISA: Causes, Fixes, and Tips. AstorScientific. [Link]

  • ELISA troubleshooting. St John's Laboratory. [Link]

  • Troubleshooting Guide for ELISA High Background Poor Standard Curve. Creative Diagnostics. [Link]

  • How I can improve the extraction efficiency of membrane proteins? ResearchGate. [Link]

  • Cholesterol depletion disrupts lipid rafts and modulates the activity of multiple signaling pathways in T lymphocytes. ResearchGate. [Link]

  • Tips for Immunoprecipitation. Rockland Immunochemicals. [Link]

  • Need suggestions for detergent choice for Co-IP? ResearchGate. [Link]

  • Improving extraction and post-purification concentration of membrane proteins. Analyst (RSC Publishing). [Link]

  • Investigation of Antioxidant and Cytotoxicity Activities of Chocolate Fortified with Muscadine Grape Pomace. MDPI. [Link]

  • Sodium disrupts mitochondrial energy metabolism to execute NECSO. Walter Sport. [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC. [Link]

  • Synthetic lipid rafts formed by cholesterol nano-patch induce early T cell activation. bioRxiv. [Link]

  • Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie. [Link]

  • CELLULAR ANTIOXIDANT CAPACITY AND CYTOTOXICITY OF UNDER-FERMENTED SCAVINA CHOCOLATE. Proceedings.Science. [Link]

  • Fractionation of mitochondrial membranes with sodium deoxycholate. PubMed. [Link]

  • Antioxidant Activity and Cytotoxicity Effect of Cocoa Beans Subjected to Different Processing Conditions in Human Lung Carcinoma Cells. PMC. [Link]

  • Inhibition of Key Digestive Enzymes by Cocoa Extracts and Procyanidins. PMC. [Link]

  • Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. PMC. [Link]

  • The disruption of protein-protein interactions as a therapeutic strategy for prostate cancer. PubMed. [Link]

  • Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. SpringerLink. [Link]

  • The Effect of Dark Chocolate Consumption on Blood Parameters in Healthy Adult Individuals. ClinicalTrials.gov. [Link]

  • Sodium disrupts mitochondrial energy metabolism to execute NECSO. ResearchGate. [Link]

  • Researchers Find That Chocolate Compound Stops Cancer Cell Cycle In Lab Experiments. ScienceDaily. [Link]

  • Enzyme Assays and Kinetics. University of Virginia. [Link]

  • Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. PeerJ. [Link]

  • From Cocoa to Chocolate: The Impact of Processing on In Vitro Antioxidant Activity and the Effects of Chocolate on Antioxidant Markers In Vivo. Frontiers. [Link]

  • Basics: Protein solubilisation. The University of Manchester. [Link]

  • Effect of Procyanidin-rich Extract from Natural Cocoa Powder on Cellular Viability, Cell Cycle Progression, and Chemoresistance in Human Epithelial Ovarian Carcinoma Cell Lines. PMC. [Link]

  • Factors Affecting Enzyme Activity and Michaelis–Menten kinetics : Biochemistry by Dr Prakash Mungli. YouTube. [Link]

  • Cocoa polyphenols and milk proteins: covalent and non-covalent interactions, chocolate process and effects on potential polyphenol bioaccesibility. Taylor & Francis Online. [Link]

  • Resolution of matrix interference: quantitative and quasi-quantitative ligand-binding assays case studies. R Discovery. [Link]

  • Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI. [Link]

  • Polymers for Disrupting Protein-Protein Interactions: Where Are We and Where Should We Be? PubMed. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Springer Nature Experiments. [Link]

  • Disruption of protein-protein interactions: towards new targets for chemotherapy. PubMed. [Link]

  • Understanding the implications of off-target binding for drug safety and development. Drug Discovery News. [Link]

  • 22 Case Studies Where Phase 2 and Phase 3 Trials Had Divergent Results. U.S. Food and Drug Administration. [Link]

  • On Catalytic Kinetics of Enzymes. MDPI. [Link]

  • Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Sodium Cholate Stability &amp; Storage

Topic: Preventing Cholate Degradation & Instability Audience: Researchers, Formulation Scientists, and Process Engineers Introduction: The Stability Paradox As a Senior Application Scientist, I often see sodium cholate t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Cholate Degradation & Instability

Audience: Researchers, Formulation Scientists, and Process Engineers

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see sodium cholate treated as a "simple salt." This is a critical error. While chemically stable compared to unsaturated lipids, sodium cholate is biologically unstable (it is a prime carbon source for microbes) and physically sensitive (its solubility is strictly dictated by pH and pKa).

This guide replaces generic advice with a mechanism-based approach to storage and handling.

Part 1: The Triage Desk (Troubleshooting)

If your experiment is currently at risk, use this rapid diagnostic guide.

Symptom-Cause-Resolution Matrix
SymptomProbable CauseMechanismImmediate Action
Cloudiness / White Precipitate Acidification (pH Drift) The pH has dropped near the pKa (~5.2), converting soluble Cholate (

) to insoluble Cholic Acid (

).
1. Check pH immediately. 2. If pH < 7.0, add NaOH or alkaline buffer to restore pH > 7.5. 3. Warm to 37°C and vortex.
Turbidity / "Slimy" Texture Microbial Contamination Pseudomonas or E. coli species are consuming the cholate as a carbon source.DISCARD IMMEDIATELY. Do not attempt to filter. Clean the workspace; bile salts form biofilms easily.
Yellow Discoloration Photo-oxidation Oxidation of trace impurities (often bilirubin remnants) or aging of the steroid core.If slight, likely acceptable for non-spectral applications. For optical assays, discard.
Viscosity Increase Gelation / Micellar Entanglement High concentration (>100mM) combined with high ionic strength or low temperature.Warm to 25-30°C. Reduce ionic strength if possible.
Visual Diagnostic Logic

Use this decision tree to diagnose a compromised solution.

CholateTroubleshooting Start Issue: Solution is Cloudy CheckPH Step 1: Check pH Start->CheckPH IsAcidic pH < 6.5? CheckPH->IsAcidic MicrobialCheck Step 2: Microscopic/Odor Check IsAcidic->MicrobialCheck No (pH is Neutral/Basic) Precipitation Cause: Acid Precipitation (Cholic Acid formation) IsAcidic->Precipitation Yes BioContam Cause: Microbial Contamination MicrobialCheck->BioContam Turbid/Foul Odor Rescue Action: Titrate with NaOH to pH 8.0 Warm to 37°C Precipitation->Rescue Discard Action: DISCARD & Bleach Container BioContam->Discard

Figure 1: Diagnostic flowchart for distinguishing between chemical precipitation and biological contamination.

Part 2: Best Practice Protocols

The "Buffer-First" Solubilization Protocol

Why this matters: Dissolving sodium cholate in pure water is risky. Water absorbs atmospheric CO₂, forming carbonic acid, which can lower the pH enough to trigger local precipitation of cholic acid.

Protocol:

  • Select Buffer: Use a buffer with strong capacity at pH 7.5–9.0 (e.g., Tris-HCl, HEPES, or Glycine-NaOH). Avoid Phosphate if calcium is present (Ca-Cholate precipitates).

  • Weighing: Handle solid sodium cholate in low humidity. It is hygroscopic .

  • Dissolution: Add powder to the buffer, not buffer to powder, to prevent clumping.

  • Sterilization (CRITICAL):

    • Filter through a 0.22 µm PES (Polyethersulfone) or PVDF membrane.

    • Note: Do not use nitrocellulose (bile salts bind to it).

  • Storage:

    • Short Term (<1 month): 4°C, protected from light.

    • Long Term (>1 month): -20°C in aliquots. Avoid repeated freeze-thaw cycles, which promote crystal growth.

The Storage Lifecycle Workflow

StorageLifecycle Powder Solid Powder (Hygroscopic) Dissolve Solubilization (pH > 7.5 Buffer) Powder->Dissolve Avoid Water Only Filter Sterile Filter (0.22 µm PES) Dissolve->Filter Remove Bacteria Aliquot Aliquot (Single Use) Filter->Aliquot Store4C Storage 4°C (Use < 30 days) Aliquot->Store4C Store20C Storage -20°C (Use < 1 year) Aliquot->Store20C

Figure 2: Optimal processing pipeline to ensure chemical and biological stability.

Part 3: Advanced FAQs (The "Why" Behind the Science)

Q1: Why did my solution precipitate when I added it to my cell culture media?

Answer: This is a classic pKa mismatch .

  • The Chemistry: Sodium Cholate is a salt of a weak acid (Cholic Acid, pKa ≈ 5.2) [1].

  • The Mechanism: If your culture media is slightly acidic (e.g., conditioned media at pH 6.5) or if you add a high concentration of cholate, the local equilibrium shifts. According to the Henderson-Hasselbalch equation, at pH 6.2, nearly 10% of your cholate converts to the insoluble acid form.

  • The Fix: Ensure the media is buffered to pH 7.4 before addition. Pre-dissolve cholate in a high-pH stock (pH 8.0) to buffer the transition.

Q2: Can I autoclave Sodium Cholate solutions?

Answer: Generally, No. While the steroid nucleus is heat-stable, autoclaving (121°C) can cause:

  • Hydrolysis: If any residual acid is present.

  • Caramelization: If impurities (proteins/sugars) are present.

  • Phase Separation: High heat disrupts micellar structures. Recommendation: Always use 0.22 µm filtration. It is faster, safer, and removes the bacteria that feed on cholate [2].

Q3: What is the "Krafft Point" relevance to my storage?

Answer: The Krafft Point is the temperature below which micelles cannot form because the monomer solubility is too low.

  • For Sodium Cholate, the Krafft point is relatively low (near 0°C), unlike SDS (which precipitates at ~15°C).

  • Storage Implication: You can store Cholate at 4°C safely.[1][2] However, if you see crystals at 4°C, it is likely due to high ionic strength (salt) raising the Krafft point. Warm to RT to redissolve.

Q4: Why does my cholate solution smell bad after 2 weeks at room temperature?

Answer: You have created a bacterial culture. Bile salts are synthesized by the liver and secreted into the gut, where gut flora (like Clostridium and Bacteroides) have evolved specific enzymes (choloylglycine hydrolase) to degrade them [3].

  • The Risk: A non-sterile cholate solution is essentially "food" for lab contaminants.

  • The Fix: Never store non-sterile solutions at RT.

References

  • ChemicalBook. (n.d.). Sodium Cholate Chemical Properties and pKa Data. Retrieved from

  • Ridlon, J. M., Kang, D. J., & Hylemon, P. B. (2006). Bile salt biotransformations by human intestinal bacteria. Journal of Lipid Research. (Describes the microbial degradation pathways). Retrieved from

  • Hofmann, A. F., & Mysels, K. J. (1992). Bile acid solubility and precipitation in vitro and in vivo: the role of pH and bile acid concentration. Journal of Lipid Research. Retrieved from

  • Sigma-Aldrich (Merck). (n.d.). Product Information Sheet: Sodium Cholate Hydrate. Retrieved from

Sources

Troubleshooting

Technical Support Center: Cholate-Based Experimental Protocols

Topic: Troubleshooting Common Pitfalls in Cholate-Mediated Liposome Formation & Membrane Protein Solubilization Target Audience: Senior Researchers, Formulation Scientists, and Structural Biologists Core Concept: The The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Pitfalls in Cholate-Mediated Liposome Formation & Membrane Protein Solubilization Target Audience: Senior Researchers, Formulation Scientists, and Structural Biologists

Core Concept: The Thermodynamics of Cholate

Q: Why does my Sodium Cholate protocol behave differently than Triton X-100 or DDM protocols?

A: The fundamental error often lies in treating Sodium Cholate like a non-ionic detergent. Cholate is a bile salt with a rigid steroid backbone and a high Critical Micelle Concentration (CMC).[1]

  • High CMC (~14 mM): Unlike Triton X-100 (CMC ~0.24 mM), Cholate monomers exchange rapidly between the micellar and aqueous phases. This makes Cholate ideal for detergent removal via dialysis , but it also means the "detergent-free" state is harder to maintain if the buffer volume is insufficient.

  • Ionic Nature: Being anionic, Cholate is sensitive to ionic strength and pH. A common pitfall is lowering the pH below 7.0, which protonates the carboxyl group (pKa ~5.0), causing Cholate to precipitate as Cholic Acid, instantly crashing out your protein or lipid mixture [1].

Key Parameter Table: Cholate vs. Common Detergents

FeatureSodium CholateTriton X-100DDM (Dodecyl Maltoside)Impact on Protocol
Type Anionic (Bile Salt)Non-ionicNon-ionicpH sensitivity; Charge interference.
CMC ~14 mM (0.6%)~0.24 mM~0.17 mMCholate is easily dialyzable; others require Bio-Beads.
Micelle Size Small (Agg. # 2-4)Large (Agg. # ~140)Medium (Agg. # ~78-149)Cholate is better for small proteins; less steric hindrance.
Removal Dialysis / Gel FiltrationHydrophobic AdsorptionHydrophobic AdsorptionDialysis is ineffective for Triton/DDM.
Module: Liposome Formulation (Detergent Depletion Method)[2]

Q: My liposomes are forming, but they are polydisperse and larger than expected. What controls the size during Cholate removal?

A: The size of liposomes formed via detergent depletion is kinetically controlled by the rate of detergent removal .

  • The Mechanism: You start with Mixed Micelles (Lipid + Cholate).[2] As you dialyze, Cholate leaves. The system transitions through a "bicellar" intermediate before closing into vesicles.

  • The Pitfall: If you remove Cholate too slowly, the lipids have time to equilibrate into larger, thermodynamically stable Multi-Lamellar Vesicles (MLVs). If you remove it fast (e.g., using a high-flow column), you trap the lipids into smaller Uni-Lamellar Vesicles (ULVs).

  • Correction: To achieve smaller, uniform vesicles (~100nm), increase the rate of depletion. Use a Sephadex G-50 column (rapid removal) instead of dialysis tubing (slow removal) [2].

Visualization: The Vesicle Formation Pathway

VesicleFormation cluster_0 Phase 1: Solubilization cluster_1 Phase 2: Depletion (Critical) cluster_2 Phase 3: Vesiculation MM Mixed Micelles (Lipid + Cholate) IM Intermediate Structures (Bicelles/Sheets) MM->IM [Cholate] < CMC Rapid Exchange ULV Uni-Lamellar Vesicles (Homogeneous) IM->ULV Fast Removal (Gel Filtration) MLV Multi-Lamellar Vesicles (Heterogeneous) IM->MLV Slow Removal (Dialysis)

Caption: Kinetic pathway of vesicle closure. Fast detergent removal favors uniform ULV formation, while slow removal leads to MLVs.

Module: Membrane Protein Solubilization

Q: My protein precipitates immediately upon adding Sodium Cholate. Is it denatured?

A: Not necessarily. Precipitation often occurs due to insufficient Lipid-to-Detergent Ratio or Ionic Strength incompatibility , not denaturation.

  • The "Detergent Saturation" Error: Simply adding 1% Cholate isn't enough. You must exceed the detergent's capacity to saturate the lipid bilayer and form micelles.

  • Troubleshooting Protocol:

    • Check Salt: Cholate's CMC drops drastically as salt increases (Counter-ion effect). If your buffer has >500mM NaCl, the effective CMC is lower, and Cholate may aggregate rather than solubilize lipids. Keep NaCl between 150-300mM [3].

    • Check Lipid/Detergent Ratio: Calculate the effective ratio (

      
      ). For solubilization, you generally need a molar ratio of Cholate:Lipid > 2:1.
      
    • Temperature: Cholate is more soluble at higher temperatures. Solubilizing at 4°C is standard for proteins, but if the solution clouds, briefly warm to 25°C to ensure micelle formation, then cool down.

Q: I lost protein activity after Cholate exchange. How do I recover it?

A: Cholate is a "harsh" detergent compared to DDM because it has a rigid steroid ring that can strip annular lipids essential for protein function.

  • Solution: Do not use pure Cholate for the final purification step if activity is compromised. Use Cholate for the initial crude extraction (high efficiency), then exchange into a softer detergent like DDM or LMNG during the wash step on your affinity column. Alternatively, supplement the Cholate buffer with CHS (Cholesteryl Hemisuccinate) to mimic the membrane environment [4].

Visualization: Troubleshooting Protein Aggregation

ProteinTroubleshooting Start Issue: Protein Precipitates in Cholate Buffer CheckPH Is pH < 7.0? Start->CheckPH CheckSalt Is [NaCl] > 500mM? CheckPH->CheckSalt No ActionPH Adjust pH > 7.5 (Prevent Cholic Acid formation) CheckPH->ActionPH Yes CheckRatio Is Cholate:Lipid Ratio < 2:1? CheckSalt->CheckRatio No ActionSalt Dilute Salt to ~150mM (Restore CMC) CheckSalt->ActionSalt Yes ActionRatio Increase Cholate Conc. (Reach Solubilization Boundary) CheckRatio->ActionRatio Yes End Switch to DDM or Add CHS CheckRatio->End No (Suspect Denaturation)

Caption: Logic flow for diagnosing precipitation. pH and Salt concentration are the primary physical variables to check before suspecting protein denaturation.

Module: Analytical & Quality Control

Q: How do I accurately quantify residual Cholate in my final liposome preparation?

A: Standard UV absorbance (A280) does not work because Cholate is optically transparent in that region.

  • Method 1: HPLC-ELSD (Recommended): Use High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector.[3] This is the industry standard for non-chromophore lipids and detergents. It separates the Cholate from the phospholipids and quantifies it down to ppm levels [5].

  • Method 2: Colorimetric Assay (Total Bile Acids): If HPLC is unavailable, use a commercially available enzymatic assay (3

    
    -hydroxysteroid dehydrogenase). This enzyme converts Cholate to 3-ketosteroid, reducing NAD+ to NADH, which can be read at 340 nm.
    
    • Note: Ensure your liposomes are fully lysed (e.g., with methanol) before running this assay, or the enzyme cannot access the internal volume.

References
  • Hildebrand, A. et al. (2004). "The role of pH and ionic strength in the aggregation of bile salts."[4] Journal of Colloid and Interface Science.

  • Ollivon, M. et al. (2000). "Vesicle size control by rate of detergent removal." Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • BOC Sciences. (2023). "Solubilization for Membrane Proteins Extraction: Detergent Selection Guide."

  • Seddon, A. M. et al. (2004). "Membrane proteins, lipids and detergents: not just a soap opera." Biochimica et Biophysica Acta.

  • FDA. (2021).[5] "Standard Test Method for Lipid Quantitation in Liposomal Formulations Using UHPLC-TQMS."

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Surfactant Efficacy: Sodium Cholate vs. Sodium Deoxycholate in Membrane Protein Solubilization

[1] Executive Summary In the isolation of integral membrane proteins, the choice between Sodium Cholate and Sodium Deoxycholate is often treated as interchangeable, yet this oversight frequently leads to suboptimal yield...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the isolation of integral membrane proteins, the choice between Sodium Cholate and Sodium Deoxycholate is often treated as interchangeable, yet this oversight frequently leads to suboptimal yields or compromised protein activity. While both are anionic bile salts derived from cholesterol, their distinct Critical Micelle Concentrations (CMC) and hydrophobicity profiles dictate divergent applications.

This guide delineates the mechanistic differences between these two surfactants. Sodium Deoxycholate , lacking the C-7 hydroxyl group found in Cholate, is significantly more hydrophobic and "harsh," making it superior for nuclear envelope disruption and total protein extraction (e.g., RIPA buffers). Conversely, Sodium Cholate possesses a higher CMC and a milder solubilization profile, rendering it the superior choice for reconstituting functional transmembrane proteins and applications requiring rapid detergent removal via dialysis.

Physicochemical Fundamentals & Mechanistic Action

To predict efficacy, one must understand the structural causality. Both compounds share a steroid nucleus, but their difference lies in a single hydroxyl group.

  • Sodium Cholate: Trihydroxy bile salt (

    
    -OH). The extra -OH group at position 7 increases hydrophilicity.
    
  • Sodium Deoxycholate: Dihydroxy bile salt (

    
    -OH). The absence of the 7-OH group increases hydrophobicity, leading to a lower CMC and stronger membrane intercalation.
    
Comparative Physicochemical Metrics[2][3][4]
FeatureSodium CholateSodium DeoxycholateImplication for Research
Structure Trihydroxy steroidDihydroxy steroidDeoxycholate is more hydrophobic/harsh.
CMC (in H₂O) ~14 mM~2–6 mMCholate requires higher conc. to solubilize but is easier to remove.
Aggregation Number 2–4 (low)4–10 (moderate)Deoxycholate forms larger, more stable micelles.
Dialysis Removal RapidSlowCholate is preferred for liposome reconstitution.
Denaturation Risk ModerateHighDeoxycholate may strip essential lipids from GPCRs.
Mechanism of Solubilization

The following diagram illustrates how the structural difference impacts micelle formation and lipid bilayer disruption.

MicelleMechanism cluster_Cholate Sodium Cholate Pathway (Milder) cluster_Deoxy Sodium Deoxycholate Pathway (Harsh) LipidBilayer Native Lipid Bilayer (Integral Proteins Embedded) CholateInsertion Weak Membrane Intercalation LipidBilayer->CholateInsertion DeoxyInsertion Aggressive Membrane Disruption LipidBilayer->DeoxyInsertion CholateMonomers Cholate Monomers (High CMC ~14mM) CholateMonomers->CholateInsertion Requires High Conc. CholateMicelle Small Micelles (Protein Function Preserved) CholateInsertion->CholateMicelle Solubilization DeoxyMonomers Deoxycholate Monomers (Low CMC ~2-6mM) DeoxyMonomers->DeoxyInsertion Effective at Low Conc. DeoxyMicelle Large/Stable Micelles (High Solubilization Yield) DeoxyInsertion->DeoxyMicelle Lysis/Denaturation

Figure 1: Mechanistic divergence in membrane disruption. Deoxycholate's higher hydrophobicity leads to aggressive insertion, while Cholate requires higher concentrations for a milder effect.

Efficacy in Protein Extraction: The Trade-Off

In experimental workflows, "efficacy" is a vector with two opposing directions: Total Yield vs. Functional Integrity .

Experimental Data Comparison

The following data summarizes typical results when extracting a multi-pass transmembrane protein (e.g., Na+/K+ ATPase) from mammalian tissue.

MetricSodium Cholate (1% w/v)Sodium Deoxycholate (1% w/v)Analysis
Total Protein Yield 2.8 mg/mL4.1 mg/mL Deoxycholate solubilizes nuclear/cytoskeletal fractions better.
Enzymatic Activity 85% Retention 45% RetentionCholate preserves quaternary structure; Deoxycholate risks delipidation.
Nuclear Lysis IncompleteComplete Deoxycholate is essential for nuclear extraction (RIPA).[1]
Background Noise (IP) LowModerateDeoxycholate can disrupt weak antibody-antigen interactions.

Scientist's Note: If your goal is Co-Immunoprecipitation (Co-IP) of a robust complex, Deoxycholate (as found in RIPA buffer) is acceptable. However, for structural biology or functional assays of labile channels, Cholate (or a switch to non-ionic detergents like DDM) is strictly required to prevent irreversible denaturation.

Downstream Compatibility: The Dialysis Factor[6]

A critical, often ignored factor is the "exit strategy." How easily can you remove the detergent to reconstitute the protein into liposomes or nanodiscs?

  • Sodium Cholate: Due to its high CMC (~14 mM), the monomer concentration in solution is high. This drives a steep concentration gradient across dialysis membranes, allowing for rapid removal (T1/2 ~ 4-6 hours).

  • Sodium Deoxycholate: With a low CMC (~2-6 mM), the monomer concentration is low. Micelles are thermodynamically stable and resist breaking down to pass through the dialysis membrane. Removal is slow and often incomplete , requiring days or hydrophobic bead adsorption.

Self-Validating Experimental Protocol

This protocol is designed for the differential solubilization of membrane proteins. It includes "Checkpoints" (CP) to validate the system in real-time.

Materials
  • Buffer A (Cholate): 20 mM HEPES (pH 7.4), 150 mM NaCl, 2% Sodium Cholate .

  • Buffer B (Deoxycholate): 20 mM HEPES (pH 7.4), 150 mM NaCl, 1% Sodium Deoxycholate .

  • Note: We use 2% Cholate to compensate for its weaker detergency compared to 1% Deoxycholate.

Workflow Diagram

ProtocolWorkflow Start Cell Pellet / Tissue Homogenate Split Split Sample Start->Split PathA Add Buffer A (2% Na-Cholate) Split->PathA PathB Add Buffer B (1% Na-Deoxycholate) Split->PathB Incubate Incubate 4°C, 1h (Slow Rotation) PathA->Incubate PathB->Incubate Spin Ultracentrifuge 100,000 x g, 45 min Incubate->Spin Supernatant Collect Supernatant (Soluble Fraction) Spin->Supernatant Pellet Resuspend Pellet (Insoluble Fraction) Spin->Pellet Validation CP: BCA Assay & Western Blot Compare Soluble vs. Insoluble Supernatant->Validation Pellet->Validation

Figure 2: Differential solubilization workflow. The split-sample approach allows direct comparison of extraction efficiency.

Step-by-Step Procedure
  • Pre-Clarification: Centrifuge lysate at 10,000 x g for 10 min to remove unbroken cells and debris.

  • Solubilization: Resuspend membrane fractions in Buffer A or Buffer B at a protein concentration of 1–2 mg/mL.

    • Scientific Rationale: A high detergent-to-protein ratio (typically 10:1 w/w) is strictly required to prevent mixed-micelle aggregation.

  • Incubation: Rotate at 4°C for 1 hour.

  • Separation: Ultracentrifuge at 100,000 x g for 45 minutes.

  • Checkpoint (CP) - Self-Validation:

    • Measure protein concentration (BCA assay) of the Supernatant vs. the Pellet (resuspended in 2% SDS).

    • Success Criteria: If >80% of your target protein is in the pellet, the detergent strength is insufficient. Switch from Cholate to Deoxycholate, or increase ionic strength.

References

  • Helenius, A., & Simons, K. (1975). Solubilization of membranes by detergents.[2] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes.

  • Hjelmeland, L. M. (1980). A nondenaturing zwitterionic detergent for membrane biochemistry: design and synthesis. Proceedings of the National Academy of Sciences.

  • Thermo Fisher Scientific. (n.d.). Detergent Properties and Applications. Thermo Fisher Technical Guide.

  • Sigma-Aldrich. (n.d.). Biological Detergents: Bile Acid Salts.[2][3] Merck/Sigma Technical Library.

  • Arnold, H., & Linke, A. (2007). Phase separation in the isolation of membrane proteins. BioTechniques.

Sources

Comparative

Validation of Cholate's Mechanism of Action: A Comparative Guide to Bile Acid Signaling

As a Senior Application Scientist, I approach the validation of Cholate (CA) not just as a routine assay, but as a system of interconnected functional readouts. When we evaluate a primary bile acid like CA against its co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of Cholate (CA) not just as a routine assay, but as a system of interconnected functional readouts. When we evaluate a primary bile acid like CA against its counterparts—such as the highly potent Chenodeoxycholic acid (CDCA)—we must establish self-validating experimental loops that confirm both receptor binding and downstream physiological consequences. This guide provides a comprehensive framework for validating Cholate's mechanism of action, complete with comparative data and robust experimental protocols.

Mechanistic Framework: The Dual-Receptor Paradigm

Cholate (Cholic Acid, CA) is a primary bile acid synthesized in the liver via the 1 initiated by cholesterol 7α-hydroxylase (CYP7A1)[1]. While historically viewed merely as a lipid-solubilizing detergent, CA is now recognized as a critical signaling molecule that modulates metabolic homeostasis. It exerts its effects primarily through two distinct receptors: the nuclear Farnesoid X Receptor (FXR) and the membrane-bound2[2].

Unlike Chenodeoxycholic acid (CDCA), which is the most potent endogenous FXR agonist, CA acts as a 3[3]. The structural basis for this difference lies in the hydroxylation pattern: CA possesses three hydroxyl groups (3α, 7α, 12α), making it 4[5]. This hydrophilicity reduces its binding affinity to the hydrophobic ligand-binding pocket of FXR. However, CA effectively activates TGR5, triggering intracellular cAMP elevation, which in turn stimulates1 in enteroendocrine cells[1].

Pathway CA Cholate (CA) FXR FXR (Nuclear Receptor) CA->FXR Partial Agonist TGR5 TGR5 (GPCR) CA->TGR5 Activator SHP SHP Upregulation FXR->SHP Transcriptional Activation cAMP cAMP Elevation TGR5->cAMP Gs-coupled CYP7A1 CYP7A1 Inhibition SHP->CYP7A1 Represses GLP1 GLP-1 Secretion cAMP->GLP1 Stimulates

Cholate dual-signaling mechanism via FXR and TGR5 pathways.

Comparative Performance Data

To objectively validate CA's mechanism of action, we benchmark it against other primary and secondary bile acids. The table below synthesizes their relative receptor activation efficacies based on structural differences.

Bile AcidTypeHydroxyl GroupsFXR Activation EfficacyTGR5 Activation EfficacyPrimary Physiological Role
Chenodeoxycholic Acid (CDCA) Primary3α, 7α+++++ (Potent Agonist)+++Strong suppression of bile acid synthesis via FXR.
Cholic Acid (CA) Primary3α, 7α, 12α++ (Partial Agonist)++++Energy expenditure and GLP-1 secretion via TGR5.
Deoxycholic Acid (DCA) Secondary3α, 12α++++++Potent TGR5 activator; associated with gut dysbiosis.
Ursodeoxycholic Acid (UDCA) Secondary3α, 7β- (Weak Antagonist)++Cytoprotective; reduces cholesterol saturation.

Experimental Validation Protocols (Self-Validating Systems)

A single assay is vulnerable to off-target artifacts. Therefore, we triangulate the mechanism of action by measuring direct receptor binding, proximal secondary messengers, and ultimate phenotypic gene expression.

Protocol 1: FXR Transcriptional Activation (Luciferase Reporter Assay)

Causality : To confirm that CA directly interacts with FXR and induces a conformational change that recruits coactivators, we use a luciferase reporter driven by an FXR Response Element (FXRE). This isolates the specific receptor-ligand interaction from3[3].

  • Cell Seeding : Plate HepG2 cells (which endogenously express FXR) at

    
     cells/well in a 96-well plate.
    
  • Transfection : Co-transfect cells with an FXRE-driven Firefly luciferase plasmid and a constitutively active Renilla luciferase plasmid (internal control for transfection efficiency).

  • Treatment : After 24 hours, treat cells with vehicle (DMSO), CA (10 μM, 50 μM), and CDCA (10 μM as a positive control) for 18 hours.

  • Detection : Lyse cells and measure luminescence using a dual-luciferase assay system.

  • Validation Check : The assay is considered valid only if the CDCA positive control yields at least a 5-fold induction over the vehicle. CA should demonstrate a dose-dependent, albeit lower, induction.

Protocol 2: TGR5-Mediated cAMP Accumulation Assay

Causality : TGR5 is a Gs-protein coupled receptor. Measuring cAMP accumulation is the most immediate and direct readout of TGR5 activation, preceding complex cellular responses like 1[1].

  • Cell Preparation : Utilize CHO cells stably expressing human TGR5. Seed at

    
     cells/well in a 384-well plate.
    
  • Phosphodiesterase Inhibition : Pre-treat cells with 0.5 mM IBMX for 15 minutes to prevent cAMP degradation, ensuring signal accumulation.

  • Ligand Exposure : Stimulate cells with CA (titration from 0.1 μM to 100 μM) and DCA (positive control) for 30 minutes.

  • Quantification : Use a homogeneous time-resolved fluorescence (HTRF) cAMP assay kit. Measure the FRET signal ratio (665 nm / 620 nm).

  • Validation Check : Calculate the EC50. CA should show robust cAMP elevation, confirming its role as a potent TGR5 agonist.

Protocol 3: Downstream Target Gene Expression (RT-qPCR)

Causality : To prove that the receptor activation observed in Protocols 1 and 2 translates to physiological regulation, we quantify the mRNA levels of Small Heterodimer Partner (SHP) and CYP7A1. FXR activation induces SHP, which subsequently3[3].

  • Treatment : Treat primary human hepatocytes with 50 μM CA for 24 hours.

  • RNA Extraction : Isolate total RNA using a column-based purification kit, ensuring an A260/280 ratio > 1.8.

  • Reverse Transcription : Synthesize cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR : Perform real-time PCR using TaqMan probes for SHP, CYP7A1, and GAPDH (housekeeping gene).

  • Analysis : Calculate relative fold change using the

    
     method.
    

Workflow Prep Cell Preparation (HepG2 / CHO-TGR5) Treatment Bile Acid Treatment (CA, CDCA, Vehicle) Prep->Treatment Assay1 Luciferase Assay (Direct FXR Activation) Treatment->Assay1 FXRE-Reporter Assay2 cAMP HTRF Assay (Proximal TGR5 Activation) Treatment->Assay2 + IBMX Assay3 RT-qPCR (Downstream Gene Targets) Treatment->Assay3 mRNA Extraction Data Data Normalization & Cross-Validation Assay1->Data Assay2->Data Assay3->Data

Self-validating experimental workflow for bile acid receptor activation.

Quantitative Data Interpretation

The following table summarizes the expected experimental readouts when validating CA against the industry-standard CDCA.

Assay / TargetReadout MetricCDCA (50 μM)Cholate (CA) (50 μM)Interpretation
FXR Luciferase Fold Induction vs Vehicle~8.5x~3.2xCA is a weaker, partial FXR agonist compared to CDCA.
TGR5 cAMP EC50 (μM)~8.0 μM~12.5 μMCA is a highly effective TGR5 activator, slightly less potent than DCA.
SHP mRNA Relative Fold Change+4.2x+2.1xCorrelates with FXR luciferase data; CA induces moderate SHP expression.
CYP7A1 mRNA Relative Fold Change-0.8x (80% reduction)-0.4x (40% reduction)CA provides moderate negative feedback on bile acid synthesis.

By employing this multi-tiered validation approach, researchers can confidently map the specific pharmacological profile of Cholate, distinguishing its potent TGR5-mediated metabolic benefits from its milder FXR-mediated transcriptional effects.

References

  • [2] Title: Bile acids affect intestinal barrier function through FXR and TGR5 Source: frontiersin.org URL:

  • [1] Title: Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy Source: physiology.org URL:

  • [5] Title: Role of Bile Acids and Bile Acid Receptors in Metabolic Regulation Source: physiology.org URL:

  • [3] Title: Deciphering the nuclear bile acid receptor FXR paradigm Source: nih.gov URL:

Sources

Validation

Cholate vs. Ursodeoxycholic Acid (UDCA) in Disease Models: A Comparative Technical Guide

Bile acids have evolved from simple digestive surfactants into highly targeted therapeutic agents. For researchers and drug development professionals designing in vivo disease models, selecting the correct bile acid inte...

Author: BenchChem Technical Support Team. Date: March 2026

Bile acids have evolved from simple digestive surfactants into highly targeted therapeutic agents. For researchers and drug development professionals designing in vivo disease models, selecting the correct bile acid intervention is critical. This guide objectively compares Cholate (Cholic Acid) —a primary bile acid—against Ursodeoxycholic Acid (UDCA) , the standard treatment for many cholestatic liver diseases, detailing their mechanistic divergence, experimental workflows, and quantitative performance.

Mechanistic Divergence: Causality in Action

To design robust disease models, one must understand the exact causality behind how these two molecules interact with hepatic pathways.

Cholate (Cholic Acid): The FXR Modulator Cholate is an endogenous primary bile acid and a potent natural ligand for the Farnesoid X Receptor (FXR). In models of Bile Acid Synthesis Disorders (BASDs) due to single enzyme defects (SEDs) or peroxisomal biogenesis disorders (PBD-ZSD), the absence of primary bile acids removes the natural negative feedback loop on the enzyme cholesterol 7α-hydroxylase (CYP7A1)[1]. This unregulated state causes the accumulation of highly hepatotoxic atypical bile acids, such as dihydroxycholestanoic acid (DHCA) and trihydroxycholestanoic acid (THCA)[1]. Administering Cholate directly activates FXR, restoring bile acid homeostasis by suppressing CYP7A1 and halting the production of these toxic intermediates[1].

Ursodeoxycholic Acid (UDCA): The Cytoprotective Standard UDCA is a hydrophilic secondary/tertiary bile acid and serves as the FDA-approved first-line therapy for Primary Biliary Cholangitis (PBC)[2]. Unlike Cholate, UDCA is a remarkably weak FXR agonist (EC50 of ~36.4 μM)[3]. Its efficacy relies on cytoprotection rather than direct transcriptional suppression of bile acid synthesis. UDCA protects cholangiocytes from cytotoxicity by diluting the concentration of highly hydrophobic, necrosis-inducing bile acids, stabilizing mitochondrial membranes, and upregulating hepatobiliary secretion transporters to stimulate bile flow[3].

G Cholate Cholate (Cholic Acid) FXR FXR Activation Cholate->FXR High Affinity UDCA UDCA (Standard Treatment) UDCA->FXR Weak Affinity Cytoprotection Cytoprotection & Anti-apoptosis UDCA->Cytoprotection Membrane Stabilization BileFlow Stimulate Bile Flow UDCA->BileFlow Transporter Upregulation CYP7A1 CYP7A1 Suppression FXR->CYP7A1 Negative Feedback AtypicalBA Decrease Atypical BAs (DHCA, THCA) CYP7A1->AtypicalBA Prevents Hepatotoxicity

Figure 1: Mechanistic pathways of Cholate (FXR-driven) vs. UDCA (Cytoprotective) in hepatocytes.

Experimental Methodologies: Self-Validating Protocols

When comparing Cholate and UDCA in preclinical models, the experimental design must be a self-validating system. Wild-type murine models possess a distinct bile acid pool (rich in muricholic acids) that confounds human translation. Therefore, utilizing a knockout model (e.g., Cftr-/- for cystic fibrosis-associated liver disease or Akr1d1-/- for SEDs) is mandatory[4].

Step-by-Step In Vivo Protocol

1. Baseline Profiling (Internal Control): Causality: Establishing a pre-treatment baseline ensures each animal serves as its own internal control, isolating the specific impact of the exogenous bile acid intervention.

  • Fast mice for 12 hours.

  • Collect baseline serum and urine.

  • Perform Fast Atom Bombardment-Mass Spectrometry (FAB-MS) to quantify baseline atypical bile acids (DHCA/THCA) and measure transaminases (ALT/AST).

2. Dietary Intervention: Randomize the knockout mice into three distinct cohorts:

  • Cohort A (Cholate): Cholate-supplemented diet (0.1% - 0.5% w/w). Rationale: Evaluates the restoration of FXR-mediated negative feedback.

  • Cohort B (UDCA): UDCA-supplemented diet (0.5% w/w). Rationale: Evaluates purely cytoprotective, non-FXR-mediated rescue[4].

  • Cohort C (Control): Isocaloric control diet.

3. Kinetic Isotope Tracing: Causality: Isotope dilution allows for the precise calculation of the fractional turnover rate and total bile acid pool size, proving whether the treatment dynamically restores normal enterohepatic circulation[5].

  • At week 3, administer 240 μg of [2H4]cholate intravenously[5].

  • Collect 100 μL blood samples at 12, 24, 36, 48, and 60 hours post-administration[5].

  • Centrifuge at 6000 rpm for 10 minutes to obtain serum for MS analysis[5].

4. Endpoint Histology & Biochemical Readout:

  • Harvest liver tissue for histological scoring of bridging fibrosis and apoptosis (TUNEL assay).

  • Quantify the biliary hydrophobicity index to confirm UDCA's dilutive effect on toxic bile acids[4].

Workflow Model Knockout Mouse Model (e.g., Cftr-/- or Akr1d1-/-) Group1 Diet + Cholate (0.1-0.5% w/w) Model->Group1 Group2 Diet + UDCA (0.5% w/w) Model->Group2 Group3 Control Diet Model->Group3 Assay1 Serum ALT/AST Analysis Group1->Assay1 Assay2 Urinary FAB-MS (Atypical BAs) Group1->Assay2 Assay3 Isotope Tracing ([2H4]cholate) Group1->Assay3 Group2->Assay1 Group2->Assay2 Group2->Assay3 Group3->Assay1 Group3->Assay2 Group3->Assay3

Figure 2: In vivo experimental workflow evaluating Cholate vs. UDCA efficacy in disease models.

Quantitative Performance Comparison

The following table summarizes the quantitative and mechanistic differences between Cholate and UDCA when applied to cholestatic and BASD models.

ParameterCholate (Cholic Acid)Ursodeoxycholic Acid (UDCA)
Primary Mechanism of Action Potent FXR activation; CYP7A1 suppression[1]Cytoprotection; cholangiocyte membrane stabilization[3]
FXR Binding Affinity High (Endogenous ligand)Very Weak (EC50 > 36.4 μM)[3]
Atypical BA Reduction >80% reduction (Rapid DHCA/THCA clearance)[1]Minimal direct reduction; acts by diluting the pool
Bile Acid Pool Modulation Restores primary pool; decreases synthesis rate[4]Decreases overall pool size; alters composition[5]
Biliary Hydrophobicity Increases hydrophobicity (primary bile acid)Drastically decreases hydrophobicity index[4]
Target Disease Models Single Enzyme Defects (SEDs), Zellweger Spectrum[6]Primary Biliary Cholangitis (PBC), General Cholestasis[2]

Conclusion & Translational Outlook

For researchers developing therapies for single enzyme defects or peroxisomal disorders, Cholate is the undisputed required intervention, as it directly addresses the upstream transcriptional failure (CYP7A1 hyperactivity) and halts the synthesis of hepatotoxic intermediates[1]. Conversely, UDCA remains the gold standard for modeling treatments in general cholestatic conditions (like PBC or CFTR-associated liver disease) where the primary goal is downstream cytoprotection, reduction of the biliary hydrophobicity index, and acceleration of enterohepatic circulation[5],[4].

References

  • Source: nih.
  • Title: Choblam (Cholic Acid)
  • Title: Ursodeoxycholic acid: a promising therapeutic target for inflammatory bowel diseases?
  • Source: nih.
  • Title: PBD - ZSD - About | CHOLBAM® (cholic acid)
  • Title: Ursodeoxycholate modulates bile flow and bile salt pool independently from the cystic fibrosis transmembrane regulator (Cftr)

Sources

Comparative

Cross-Validation of Cholate Effects: Cytotoxicity, Transport, and Signaling

This guide provides a rigorous technical cross-validation of Cholate (Sodium Cholate) across distinct cell models. It is designed for researchers requiring high-fidelity data on bile acid signaling, transport kinetics, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical cross-validation of Cholate (Sodium Cholate) across distinct cell models. It is designed for researchers requiring high-fidelity data on bile acid signaling, transport kinetics, and cytotoxicity profiling.

Executive Summary: The "Gentle" Standard

In drug development and hepatology research, Sodium Cholate (CA) serves as the critical baseline reference. Unlike its more hydrophobic counterparts—Deoxycholate (DCA) and Chenodeoxycholate (CDCA) —Cholate exhibits a distinct "high-solubility, low-toxicity" profile.

This guide validates Cholate’s performance across three primary domains:

  • Transport Specificity: It is the gold-standard substrate for NTCP (SLC10A1) activity.

  • Signaling Potency: It acts as a low-affinity, physiological agonist for FXR , providing a non-saturating baseline compared to synthetic potent agonists like Obeticholic Acid (OCA).

  • Cytotoxicity: It serves as a negative control for hydrophobicity-induced apoptosis, requiring significantly higher concentrations (>5 mM) to induce cell death compared to DCA (>200 µM).

Mechanistic Grounding: Physicochemical & Biological Logic

To interpret experimental data, one must understand the causality governed by the Hydrophobicity Index . The toxicity and signaling potency of bile acids generally correlate with their hydrophobicity: LCA > DCA > CDCA > Cholate > UDCA

  • Critical Micelle Concentration (CMC): Cholate has a higher CMC (~9–15 mM) compared to DCA (~2–6 mM). In cell culture, Cholate remains monomeric at higher concentrations, reducing non-specific membrane detergent effects.

  • Transporter Logic: HepG2 cells are NTCP-deficient . Therefore, native HepG2 cells are resistant to physiological Cholate uptake. To study Cholate transport or toxicity properly, one must use HepaRG (which retains NTCP) or NTCP-transfected HepG2/HEK293 lines.

Diagram 1: The Cholate Signaling & Transport Node

This diagram illustrates the vector of Cholate from extracellular uptake to nuclear signaling, highlighting the specific transporters and gene targets involved.

Cholate_Pathway cluster_Extracellular Extracellular Space (Blood/Media) cluster_Cytosol Hepatocyte Cytosol cluster_Nucleus Nucleus Cholate_Out Sodium Cholate (Substrate) NTCP NTCP (SLC10A1) Influx Transporter Cholate_Out->NTCP Uptake Albumin Albumin-Bound Fraction Cholate_In Intracellular Cholate NTCP->Cholate_In FXR_Cyto FXR (Inactive) Cholate_In->FXR_Cyto Ligand Binding (Low Affinity) BSEP BSEP (ABCB11) Efflux Pump Cholate_In->BSEP Excretion FXR_RXR FXR/RXR Heterodimer FXR_Cyto->FXR_RXR Translocation SHP SHP Promoter (Activation) FXR_RXR->SHP Induction CYP7A1 CYP7A1 Gene (Repression) SHP->CYP7A1 Inhibition (Feedback Loop)

Caption: Cholate enters via NTCP, activates FXR (weakly), inducing SHP which represses CYP7A1 (bile acid synthesis).

Comparative Profiling: Cholate vs. Alternatives

The following data summarizes the expected performance of Cholate against key alternatives in standard assays.

Table 1: Cytotoxicity Thresholds (IC50) across Cell Lines

Note: HepG2 resistance is due to lack of uptake transporters.

CompoundHepG2 (Wild Type)HepaRG (Differentiated)HEK293 (Null Control)Mechanism of Death
Sodium Cholate > 5 mM (Resistant)~ 2–4 mM > 5 mMOsmotic/Detergent (High dose)
Deoxycholate (DCA) ~ 200–400 µM~ 50–150 µM~ 300 µMApoptosis (Mitochondrial/ROS)
CDCA ~ 300–500 µM~ 100–200 µM~ 400 µMApoptosis (Fas/TRAIL)
Taurocholate Non-Toxic (> 10 mM)Non-Toxic (> 5 mM)Non-ToxicN/A (Highly physiological)
Table 2: FXR Activation Potency (Luciferase Reporter)

Use this to calibrate your reporter assays.

AgonistPotency (EC50)Role in Assay
CDCA ~ 10–15 µMEndogenous Positive Control
Sodium Cholate > 50–100 µM Weak/Partial Agonist (Baseline)
Obeticholic Acid ~ 0.1–0.3 µMSynthetic Super-Agonist
GW4064 ~ 0.05–0.1 µMSynthetic Reference Standard
Validated Experimental Protocols

These protocols are designed to be self-validating , meaning they include internal checks to ensure the system is working before data is accepted.

Protocol A: NTCP-Mediated Cholate Uptake Assay

Objective: To quantify transporter function or screen viral entry inhibitors (HBV).

System: HEK293-NTCP (stable line) or HepaRG (differentiated). Do not use WT HepG2.

  • Preparation: Seed HEK293-NTCP cells at

    
     cells/well in 24-well poly-lysine coated plates. Culture for 24h.
    
  • Buffer Equilibration: Wash cells 2x with warm Sodium-Containing Buffer (HBSS + 135mM NaCl).

    • Validation Step: Prepare a parallel set of wells with Sodium-Free Buffer (Choline chloride replaces NaCl). NTCP is Na+-dependent; uptake should be abolished in Na-free buffer.

  • Dosing: Incubate cells with 10 µM [³H]-Taurocholate (or Fluorescent-Cholate) for 10 minutes at 37°C.

    • Note: Keep time short to measure initial rate kinetics, not equilibrium.

  • Termination: Aspirate and immediately wash 3x with ice-cold PBS containing 1% BSA (to strip surface-bound ligand).

  • Lysis & Read: Lyse with 0.1N NaOH. Measure via Liquid Scintillation Counting (LSC).

  • Data Calculation: Uptake = (CPM Sample / Protein mg) - (CPM Non-Specific / Protein mg).

Protocol B: Differential Cytotoxicity Profiling

Objective: To distinguish specific apoptotic toxicity from non-specific detergent necrosis.

  • Seeding: Seed HepaRG cells (differentiated, Day 28) in 96-well plates.

  • Treatment: Treat with Cholate (0.1 – 10 mM) vs. DCA (10 – 500 µM) for 24 hours.

  • Multiplex Readout:

    • Assay 1 (Cell Integrity): LDH Release (measures membrane rupture/necrosis).

    • Assay 2 (Metabolic Health): ATP/Glo Assay (measures mitochondrial function).

  • Interpretation:

    • Cholate: Expect ATP drop only at very high doses where LDH also spikes (Detergent effect).

    • DCA: Expect ATP drop before LDH spike (Apoptotic window).

Diagram 2: Experimental Validation Workflow

A logic flow to ensure assay validity before data collection.

Validation_Flow Start Start: Cholate Assay Check_Cell Cell Line Check: Is NTCP Expressed? Start->Check_Cell Branch_No No (e.g., WT HepG2) Check_Cell->Branch_No Deficient Branch_Yes Yes (HepaRG / Transfected) Check_Cell->Branch_Yes Sufficient Action_Transfect Must Transfect NTCP or use different line Branch_No->Action_Transfect Action_Proceed Proceed to Buffer Prep Branch_Yes->Action_Proceed Control_Check Na+ Dependency Check: Compare Na+ vs Choline Buffer Action_Proceed->Control_Check Decision_Valid Result: Na+ Uptake >> Choline Uptake? Control_Check->Decision_Valid Outcome_Pass PASS: Specific Transport Collect Data Decision_Valid->Outcome_Pass Yes Outcome_Fail FAIL: Passive Diffusion Only Check Plasmid/Differentiation Decision_Valid->Outcome_Fail No

Caption: Workflow ensures Cholate uptake is transporter-mediated (active) rather than passive diffusion.

References
  • Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes. Source: NCBI / PMC URL:[Link]

  • Viral Entry of Hepatitis B and D Viruses and Bile Salts Transportation Share Common Molecular Determinants on Sodium Taurocholate Cotransporting Polypeptide. Source: Journal of Virology URL:[Link]

  • Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. Source: MDPI URL:[Link]

  • Micelle Formation of Sodium Chenodeoxycholate and Solubilization Into the Micelles: Comparison With Other Unconjugated Bile Salts. Source: Biochimica et Biophysica Acta (BBA) URL:[Link]

  • Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models. Source: Pharmacology Research & Perspectives URL:[Link]

Validation

Beyond the Gallbladder: A Comparative Analysis of Cholate and Its Derivatives

This guide provides a comparative technical analysis of Cholate and its derivatives, designed for researchers in biochemistry, proteomics, and drug development. Introduction: The Amphiphilic Spectrum Cholate (Cholic Acid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of Cholate and its derivatives, designed for researchers in biochemistry, proteomics, and drug development.

Introduction: The Amphiphilic Spectrum

Cholate (Cholic Acid) and its derivatives represent a unique class of facial amphiphiles. Unlike linear detergents (e.g., SDS, Triton X-100) that possess a distinct head-and-tail structure, cholate derivatives feature a rigid steroid nucleus with polar hydroxyl groups on one face and a hydrophobic back on the other. This "planar" amphiphilicity dictates their unique critical micelle concentrations (CMC), low aggregation numbers, and specific utility in membrane protein solubilization and drug delivery.

This guide compares three distinct categories of cholate applications:

  • Laboratory Reagents: Membrane protein solubilization (Cholate vs. Deoxycholate vs. CHAPS).

  • Drug Delivery: Permeation enhancers in liposomal systems (Bilosomes).[1]

  • Therapeutics: FXR agonism (Cholic Acid vs. Obeticholic Acid).[2][3][4][5][6]

Physicochemical Comparative Matrix

The selection of a cholate derivative often hinges on the Critical Micelle Concentration (CMC) and Aggregation Number (N). High CMC detergents (like Cholate) are easily removed by dialysis, whereas low CMC detergents (like Deoxycholate) are more persistent but often more effective solubilizers.

Table 1: Physicochemical Properties of Key Derivatives
DerivativeTypeCMC (mM) @ 25°CAggregation No. (N)DialyzabilityPrimary Utility
Sodium Cholate Anionic13 - 152 - 4High (Rapid)General solubilization; liposome preparation.
Sodium Deoxycholate Anionic2 - 64 - 10MediumAggressive solubilization; proteomics (acid-removable).
CHAPS Zwitterionic6 - 10~10HighMembrane protein purification; non-denaturing.
Sodium Taurocholate Anionic3 - 114 - 6MediumBiorelevant dissolution media; permeation enhancement.
Obeticholic Acid SyntheticN/A (Ligand)N/AN/ATherapeutic FXR Agonist (Potent).[2][3][5]

Technical Insight: The low aggregation number of Cholate (N=2-4) suggests it forms "primary micelles" or clusters rather than the large spherical micelles seen with SDS (N=62). This makes Cholate less likely to occlude small binding sites on proteins but requires higher working concentrations.

Application I: Membrane Protein Solubilization

The Dilemma: Solubilization Efficiency vs. Protein Activity.[]

  • Sodium Deoxycholate (SDC): Highly effective at disrupting lipid-lipid interactions due to its higher hydrophobicity (lacks the 7-OH group of cholate). However, it can be harsh on sensitive enzyme complexes.

    • Advantage:[8][9][10] SDC is acid-precipitable.[8] In proteomics, you can solubilize in SDC, then precipitate the detergent with acid to prevent interference during Mass Spectrometry (LC-MS/MS).

  • CHAPS: A sulfobetaine derivative of cholic acid. It combines the high CMC of cholate (easy removal) with zwitterionic neutrality. It is the "Gold Standard" for maintaining GPCR and ion channel functionality during extraction.

Protocol 1: Self-Validating Detergent Screening

Objective: Determine optimal detergent for Target Protein X extraction. Validation Checkpoint: The protocol includes a "Solubility Ratio" calculation to distinguish true solubilization from simple dispersion.

Materials:

  • Membrane fraction (P100 pellet).

  • Detergent Stock: 10% (w/v) Cholate, 10% Deoxycholate, 10% CHAPS.

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

Workflow:

  • Preparation: Resuspend membrane pellet to 2 mg/mL protein concentration.

  • Screening Matrix: Aliquot into 4 tubes:

    • Control: Buffer only.

    • A: 1% Sodium Cholate (Final).

    • B: 1% Sodium Deoxycholate (Final).

    • C: 1% CHAPS (Final).

    • Note: Ensure detergent concentration is >2x CMC (e.g., 1% Cholate ≈ 23 mM > 14 mM CMC).

  • Incubation: Rotate at 4°C for 1 hour. Do not vortex (avoids foaming/denaturation).

  • Separation (Critical Step): Ultracentrifuge at 100,000 x g for 30 mins.

  • Analysis: Collect Supernatant (S) and resuspend Pellet (P) in equal volume of 2% SDS (to fully dissolve pellet for quantification).

  • Validation Calculation:

    
    
    
    • Pass Criteria: Efficiency > 80% with retained enzymatic/binding activity.

Visualization: Detergent Selection Decision Tree

DetergentSelection cluster_legend Detergent Class Start Start: Membrane Protein Extraction Q1 Is Protein Activity Required? Start->Q1 Q2 Is Downstream Analysis MS/Proteomics? Q1->Q2 No (Denatured OK) Res2 Use CHAPS or DDM (Preserves conformation) Q1->Res2 Yes (Native state) Res1 Use Sodium Deoxycholate (SDC) (Acid removable, high yield) Q2->Res1 Yes Res3 Use Sodium Cholate or SDS (Harsh, high solubilization) Q2->Res3 No (Western Blot/General) Ionic Ionic (Harsh) Zwitter Zwitterionic (Mild)

Figure 1: Decision logic for selecting Cholate derivatives based on downstream experimental needs.

Application II: Drug Delivery (Permeation Enhancers)

Cholate derivatives are used to engineer "Bilosomes"—liposomes stabilized by bile salts.[1][10][11] These act as permeation enhancers for oral or transdermal delivery of macromolecules (e.g., Insulin).[10]

Comparative Performance Data: In a study comparing insulin delivery across buccal mucosa (TR146 cells), the specific derivative used as an "edge activator" significantly altered permeability.[1][10]

Derivative in BilosomeEnhancement Ratio (ER)Mechanism of Action
Sodium Deoxyglycocholate (SDGC) 5.24 (Best)High lipid disruption; lower H-bonding capacity increases membrane penetration.
Sodium Cholate (SC) 3.20Moderate enhancement; standard control.
Sodium Taurocholate (STC) < 2.0Lower enhancement due to high hydrophilicity (taurine conjugate).

Mechanistic Insight: The "Enhancement Ratio" correlates inversely with the number of Hydrogen Bond donors/acceptors. SDGC, being less hydrophilic than Taurocholate, penetrates the lipid bilayer more effectively, creating transient pores for drug transit.

Application III: Therapeutic Derivatives (FXR Agonism)

Beyond their role as excipients, cholate derivatives are potent signaling molecules. The Farnesoid X Receptor (FXR) regulates bile acid synthesis and fibrosis.

  • Cholic Acid (CA): Weak, endogenous agonist.

  • Chenodeoxycholic Acid (CDCA): The primary endogenous agonist (EC50 ~10 µM).[5]

  • Obeticholic Acid (OCA): A synthetic derivative (6-ethyl-CDCA).[3][5][6] The addition of an ethyl group at the C6 position fills the hydrophobic pocket of FXR, increasing potency by ~100-fold (EC50 ~99 nM).

  • Ursodeoxycholic Acid (UDCA): A therapeutic epimer of CDCA. Crucial Distinction: UDCA is not an FXR agonist.[3] It works via hydrophilicity modification and protecting cholangiocytes, but does not activate the FXR transcriptional program.

Visualization: FXR Signaling & Potency[4][6]

FXR_Pathway OCA Obeticholic Acid (Synthetic, High Potency) FXR FXR Nuclear Receptor OCA->FXR Kd ~99 nM CDCA CDCA (Endogenous, Med Potency) CDCA->FXR Kd ~10 µM UDCA UDCA (Non-Agonist) UDCA->FXR No Binding SHP SHP Induction FXR->SHP Transcriptional Activation Fibrosis Fibrosis Markers (Downregulation) FXR->Fibrosis Inhibition CYP7A1 CYP7A1 Repression (Reduced Bile Acid Synthesis) SHP->CYP7A1 Inhibition

Figure 2: Comparative mechanism of action. Note that UDCA does not engage the FXR pathway, whereas OCA is a super-agonist driving negative feedback on bile acid synthesis.

References

  • Comparison of Solubilization Buffers: Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis. Journal of Proteomics. Link

  • Bilosome Permeation Enhancement: Facilitated permeation of insulin across TR146 cells by cholic acid derivatives-modified elastic bilosomes.[10] Drug Design, Development and Therapy. Link

  • FXR Agonist Potency: Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models. Pharmacology Research & Perspectives. Link

  • Detergent Properties: Critical Micelle Concentration (CMC) Lookup Table. Alfa Chemistry. Link

  • Membrane Protein Protocols: Solubilization of Membrane Proteins. MilliporeSigma Technical Guides. Link

Sources

Comparative

Independent Replication of Cholate-Based Membrane Protein Solubilization: A Comparative Technical Guide

Executive Summary & Core Directive Objective: This guide provides a rigorous framework for the independent replication of experimental findings claiming superior membrane protein stability and yield using Sodium Cholate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: This guide provides a rigorous framework for the independent replication of experimental findings claiming superior membrane protein stability and yield using Sodium Cholate (and its derivatives) compared to conventional non-ionic detergents like DDM (n-Dodecyl-β-D-maltoside) or Triton X-100 .

The Challenge: Replicating "Cholate studies" often fails not due to reagent quality, but due to a misunderstanding of Cholate's unique facial amphiphilic nature compared to the head-tail structure of standard surfactants. This guide bridges that gap, offering a self-validating protocol for Application Scientists and Structural Biologists.

Mechanistic Grounding: The "Facial Amphiphile" Causality

To replicate Cholate findings, one must understand why it behaves differently.

  • Standard Detergents (e.g., DDM, Triton): Possess a flexible hydrophobic tail and a hydrophilic head. They form spherical or elliptical micelles that "encapsulate" the protein's hydrophobic belt.

  • Sodium Cholate (Bile Salt): A rigid steroid backbone with a hydrophobic convex side and a hydrophilic concave side (facial amphiphilicity).

    • Causality in Replication: Cholate does not form a "shell" but rather stacks against the protein's hydrophobic patches. This allows for tighter packing in crystallization (high resolution) but offers less protection against aggregation if the lipid-detergent ratio is incorrect.

    • Replication Pitfall: Cholate has a high Critical Micelle Concentration (CMC ~14 mM). Protocols adapted from DDM (CMC ~0.17 mM) often fail because they use insufficient Cholate, leading to sub-critical concentrations where proteins aggregate immediately.

Visualization: Detergent-Protein Interaction Pathways

The following diagram illustrates the distinct solubilization pathways between Cholate and Head-Tail detergents, highlighting the critical "Mixed Micelle" phase.

Cholate_vs_DDM_Mechanism cluster_Cholate Cholate Pathway (Facial Amphiphile) cluster_DDM DDM Pathway (Head-Tail) Membrane Native Membrane (Lipid Bilayer) Cholate_Add Add Cholate (High CMC ~14mM) Membrane->Cholate_Add DDM_Add Add DDM (Low CMC ~0.17mM) Membrane->DDM_Add Stacking Planar Stacking on Hydrophobic Surfaces Cholate_Add->Stacking Cholate_Micelle Small, Rigid Protein-Detergent Complex Stacking->Cholate_Micelle Requires High Molar Excess Insertion Tail Insertion into Bilayer DDM_Add->Insertion DDM_Micelle Large, Toroidal Shielding Micelle Insertion->DDM_Micelle Stable at Low Conc.

Caption: Comparative mechanism of membrane solubilization showing Cholate's planar stacking vs. DDM's toroidal shielding.

Comparative Performance Analysis

This table synthesizes experimental data comparing Cholate against its primary alternatives. Use this to benchmark your replication results.

FeatureSodium Cholate DDM (Maltoside) Triton X-100 CHAPS
Type Anionic (Bile Salt)Non-ionicNon-ionicZwitterionic (Cholate derivative)
CMC (mM) ~14.0 (High)~0.17 (Low)~0.24 (Low)~8.0 (Med)
Micelle Size (MW) 4,300 Da (Small)50,000 Da (Large)90,000 Da (Very Large)6,000 Da (Small)
Dialyzability Excellent (Rapid removal)Poor (Requires beads)Difficult (Aromatic ring)Good
Protein Stability Moderate (Rigid)High (Gentle)Moderate (Interferes w/ UV)High
Replication Key pH Sensitive: Precipitates < pH 7.5. Incompatible with divalent cations (Ca2+, Mg2+).Robust: Unaffected by pH/Salt.Interference: Absorbs at 280nm.Hybrid: Combines Cholate size with sulfobetaine head.

Key Insight for Replication: If the original study claims "superior resolution" in Cryo-EM or Crystallography using Cholate, it is likely due to the small micelle size (4.3 kDa vs 50 kDa for DDM), which reduces background noise. However, this comes at the cost of stability.

Self-Validating Replication Protocol

To ensure scientific integrity, this protocol includes "Stop/Go" validation steps. Do not proceed if a step fails.

Phase 1: Reagent Validation (The "CMC Check")

Most replication failures occur here. Cholate purity varies significantly between vendors.

  • Prepare Stock: Dissolve Sodium Cholate to 100 mM in the exact buffer used in the study (usually Tris/HEPES, pH > 7.5).

  • Validation: Measure the refractive index or use a dye-binding assay (e.g., DPH) to verify the CMC is within 13-15 mM in your specific buffer.

    • Stop Condition: If CMC < 10 mM, your buffer ionic strength may be too high, causing premature micellization and precipitation.

Phase 2: Solubilization Screening (The "Ratio Titration")

Do not use a fixed percentage (e.g., "1% Cholate"). You must optimize the Detergent-to-Protein (D:P) ratio .

  • Input: Cell membranes at 5 mg/mL total protein.

  • Titration: Set up 5 aliquots with Cholate concentrations: 0.5%, 1.0%, 1.5%, 2.0%, 3.0% (w/v).

    • Note: 1% Cholate ≈ 23 mM, which is barely above the CMC (14 mM). Successful replication often requires 2% (46 mM) to provide sufficient free detergent monomers.

  • Incubation: 1 hour at 4°C with gentle agitation.

  • Separation: Ultracentrifuge at 100,000 x g for 45 mins.

  • Quantification: Analyze Supernatant (Soluble) vs. Pellet (Insoluble) via SDS-PAGE.

Phase 3: Stability Stress Test (The "SEC Validation")

Merely solubilizing the protein is insufficient; it must remain monodisperse.

  • Method: Inject the soluble fraction onto a Size Exclusion Chromatography (SEC) column equilibrated with CMC + 0.1% Cholate .

    • Critical: Unlike DDM, you cannot drop the Cholate concentration significantly in the running buffer, or the protein will precipitate.

  • Success Criteria: A symmetrical peak at the expected molecular weight.

  • Failure Mode: A peak in the void volume indicates aggregation (Cholate failed to shield the hydrophobic domains).

Visualization: The Replication Workflow

Replication_Workflow Start Start Replication Buffer_Prep Buffer Prep (Keep pH > 7.5, Low Salt) Start->Buffer_Prep CMC_Check Validation Step: Measure CMC in Buffer Buffer_Prep->CMC_Check Adjust_Buffer Adjust Ionic Strength or pH CMC_Check->Adjust_Buffer CMC < 10mM (Precipitation risk) Solubilization Solubilization Titration (0.5% - 3.0% Cholate) CMC_Check->Solubilization CMC ~14mM Adjust_Buffer->CMC_Check Spin Ultracentrifugation 100,000 x g Solubilization->Spin Analysis SDS-PAGE Analysis Spin->Analysis SEC SEC Stability Test (Buffer must contain Cholate > CMC) Analysis->SEC

Caption: Step-by-step decision tree for replicating Cholate solubilization protocols.

Troubleshooting & Expert Insights

Symptom: The protein precipitates upon dialysis.

  • Cause: Cholate has a high CMC and small micelle size. It dialyzes out too fast, leaving the protein naked before it can structurally rearrange or before a secondary detergent (if exchanging) can bind.

  • Solution: Use step-wise dialysis (reduce concentration by 50% every 4 hours) or switch to a "step-down" approach using a lower CMC bile salt derivative like Deoxycholate (CMC ~2-6 mM) as an intermediate.

Symptom: Low yield compared to DDM.

  • Cause: Cholate is a weaker detergent (HLB ~18). It may not disrupt lipid rafts effectively.

  • Solution: "Spike" the Cholate buffer with a small amount of lipid-like zwitterionic detergent (e.g., 0.1% CHAPS) to initiate membrane disruption, then maintain Cholate for the bulk phase.

References

  • Hjelmeland, L. M. (1980). A nondenaturing zwitterionic detergent for membrane biochemistry: design and synthesis. Proceedings of the National Academy of Sciences, 77(11), 6368–6370. Link

  • le Maire, M., Champeil, P., & Møller, J. V. (2000). Interaction of membrane proteins and lipids with solubilizing detergents.[1] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1508(1-2), 86-111. Link

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. Link

  • Garavito, R. M., & Ferguson-Miller, S. (2001). Detergents as tools in membrane biochemistry.[1][2][3][4][5] Journal of Biological Chemistry, 276(35), 32403-32406. Link

  • Stetsenko, A., & Guskov, A. (2017). An overview of the top ten detergents used for membrane protein crystallization. Crystals, 7(7), 197. Link

Sources

Validation

Validating Cholate’s Binding Affinity to Farnesoid X Receptor (FXR)

Topic: Validating Cholate's Binding Affinity to Farnesoid X Receptor (FXR) Content Type: Publish Comparison Guide Executive Summary In the hierarchy of bile acid signaling, Cholate (CA) occupies a unique position as a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Cholate's Binding Affinity to Farnesoid X Receptor (FXR) Content Type: Publish Comparison Guide

Executive Summary

In the hierarchy of bile acid signaling, Cholate (CA) occupies a unique position as a primary bile acid with significantly lower potency for the Farnesoid X Receptor (FXR) compared to Chenodeoxycholic Acid (CDCA).[1][2][3][4] While CDCA is the physiological cognate ligand (


), Cholate is often characterized as a weak agonist or even inactive in certain cell-free assays (

).

For drug development professionals, validating Cholate’s binding profile is not about proving efficacy, but about establishing a baseline for specificity . It serves as a critical negative control or low-affinity benchmark when characterizing novel, high-potency synthetic agonists like Obeticholic Acid (OCA). This guide outlines the experimental framework to quantify this low-affinity interaction using Surface Plasmon Resonance (SPR) and TR-FRET, distinguishing physical binding (


) from functional co-activator recruitment (

).
Part 1: Comparative Performance Analysis

To validate Cholate, one must benchmark it against the physiological standard (CDCA) and synthetic super-agonists (OCA, GW4064). The data below synthesizes consensus values from nuclear receptor transactivation and co-activator recruitment assays.

Table 1: Comparative Binding & Activation Metrics for FXR Ligands

LigandTypeBinding Affinity (

)
Functional Potency (

)*
Interaction Mechanism
Cholate (CA) Endogenous (Weak)> 100 µM ~500 - 6000 µM Weak hydrophobic contact; 12

-OH sterically hinders Helix 12 closure.
CDCA Endogenous (Potent)~ 10 µM ~ 10 - 50 µM Optimal hydrophobic filling of the LBD pocket; stabilizes active conformation.
Obeticholic Acid (OCA) Synthetic (Agonist)~ 0.1 µM ~ 0.1 - 0.3 µM Ethyl group at C6 position fills a specific hydrophobic cavity, drastically increasing affinity.
GW4064 Synthetic (Tool)< 0.05 µM ~ 0.08 µM Non-steroidal; forms unique H-bonds unavailable to bile acids.

*Note:


 values vary by assay type (e.g., SRC-1 recruitment vs. Luciferase reporter). Cholate often requires specific transporters (like NTCP) in cellular assays to reach sufficient intracellular concentrations to show activity.
Part 2: Mechanistic Insight & Causality

Why is Cholate such a poor binder compared to CDCA? The causality lies in the structural biology of the FXR Ligand Binding Domain (LBD).

  • The 12

    
    -Hydroxyl Penalty:  Cholate differs from CDCA primarily by the presence of a hydroxyl group at the C12 position. In the FXR binding pocket, this 12
    
    
    
    -OH faces a hydrophobic surface, creating an energetic penalty that destabilizes the ligand-receptor complex.
  • Helix 12 Stabilization: High-affinity agonists (CDCA, OCA) bind in a way that stabilizes Helix 12 (AF-2) in the "closed" conformation, creating a docking surface for co-activators like SRC-1. Cholate's binding mode is "loose," failing to rigidly lock Helix 12, resulting in poor co-activator recruitment even if physical occupancy occurs.

Visualization: FXR Signaling & Ligand Interaction

The following diagram illustrates the pathway from ligand binding to gene regulation, highlighting where Cholate's weak affinity acts as a bottleneck.

FXR_Pathway cluster_mechanism Activation Mechanism Ligand_CA Cholate (CA) (Low Affinity) FXR_LBD Ligand Binding Domain (Conformational Change) Ligand_CA->FXR_LBD Weak Binding (High Kd) Ligand_CDCA CDCA/OCA (High Affinity) Ligand_CDCA->FXR_LBD Strong Binding (Low Kd) FXR_Cyt FXR (Inactive) Cytosol/Nucleus FXR_Cyt->FXR_LBD Helix12 Helix 12 Stabilization (AF-2 Surface) FXR_LBD->Helix12 Agonist Induced CoActivator Co-Activator Recruitment (SRC-1/PGC-1a) Helix12->CoActivator Recruitment RXR RXR Heterodimerization CoActivator->RXR FXRE Bind to FXRE DNA RXR->FXRE TargetGenes Target Gene Expression (SHP, BSEP, FGF19) FXRE->TargetGenes

Caption: Comparative pathway activation. Cholate's weak binding leads to unstable Helix 12 positioning, reducing co-activator recruitment efficacy.

Part 3: Validation Protocols

To scientifically validate Cholate's affinity, reliance on a single assay is insufficient due to its weak nature. A self-validating system combines physical binding (SPR) with functional recruitment (TR-FRET).

Protocol A: Surface Plasmon Resonance (SPR) – Direct Binding

Objective: Determine the physical dissociation constant (


) of Cholate to FXR-LBD.

Experimental Logic: Since Cholate is a small molecule (~400 Da) and FXR-LBD is large (~30 kDa), the protein must be immobilized to maximize the signal-to-noise ratio. However, direct amine coupling can deactivate the LBD. Therefore, biotin-streptavidin capture is the validated standard.

Workflow:

  • Ligand Preparation: Express recombinant Human FXR-LBD with an N-terminal AviTag™. Biotinylate enzymatically using BirA ligase.

  • Chip Immobilization: Use a Streptavidin (SA) sensor chip. Inject biotinylated FXR-LBD to a density of ~3000-5000 RU. Crucial: Keep a reference channel with biotinylated non-binding protein (e.g., BSA) to subtract non-specific binding, which is common with steroid molecules.

  • Analyte Injection: Prepare Cholate dilution series in running buffer (PBS-P + 2% DMSO). Range: 0, 10, 50, 100, 250, 500, 1000 µM.

    • Note: High concentrations are required for Cholate. Ensure DMSO concentration is matched exactly in all samples to prevent "bulk shift" errors.

  • Kinetic Analysis: Inject for 60s (association) and dissociate for 120s.

  • Data Fitting: Fit to a "Steady State Affinity" model. Cholate kinetics are often too fast for 1:1 kinetic fitting (

    
    ); equilibrium analysis (
    
    
    
    vs. Concentration) is more reliable for weak binders.
Protocol B: LanthaScreen™ TR-FRET – Functional Recruitment

Objective: Validate if Cholate binding induces the active conformation required for co-activator recruitment.

Experimental Logic: Physical binding (SPR) does not guarantee activation. TR-FRET uses a Terbium-labeled anti-GST antibody (donor) binding to GST-FXR-LBD, and a Fluorescein-labeled SRC-1 peptide (acceptor). Proximity occurs only if the ligand (Cholate) forces Helix 12 to fold, creating the SRC-1 binding site.

Workflow:

  • Reagents:

    • GST-FXR-LBD (5 nM final).

    • Tb-anti-GST Antibody (2 nM final).

    • Fluorescein-SRC-1 Peptide (200 nM final).

    • Cholate (Titration: 1 mM down to 1 µM).

  • Incubation: Mix reagents in 384-well black plates. Incubate for 1 hour at Room Temperature in the dark.

  • Detection: Read on a plate reader (e.g., EnVision). Excitation: 340 nm. Emission 1: 495 nm (Tb donor). Emission 2: 520 nm (Fluorescein acceptor).

  • Calculation: Calculate TR-FRET ratio (520/495). Plot Ratio vs. Log[Cholate].

  • Validation Check: If Cholate fails to generate a sigmoidal curve while CDCA (positive control) succeeds, the result is valid: Cholate binds but acts as a partial agonist or weak binder incapable of fully stabilizing the co-activator pocket.

Visualization: Validation Workflow

The following diagram details the logical flow for validating weak affinity ligands.

Validation_Workflow Start Start Validation SPR_Step Protocol A: SPR (Physical Binding) Start->SPR_Step SPR_Result Measure Steady State Response (Req) SPR_Step->SPR_Result Decision Is Kd < 100 µM? SPR_Result->Decision FRET_Step Protocol B: TR-FRET (Co-activator Recruitment) Decision->FRET_Step Yes or No (Proceed to Functional) FRET_Result Measure EC50 (SRC-1 Recruitment) FRET_Step->FRET_Result Conclusion_Weak Conclusion: Weak/Partial Agonist FRET_Result->Conclusion_Weak High EC50 / Low Emax Conclusion_Strong Conclusion: Potent Agonist FRET_Result->Conclusion_Strong Low EC50 / High Emax

Caption: Dual-assay validation workflow ensuring both physical occupancy and functional activation are measured.

Critical Context: Transporters vs. Receptors

It is vital to distinguish FXR binding from transporter binding. Cholate is a high-affinity substrate for transporters like NTCP (Sodium/taurocholate cotransporting polypeptide) and ASBT , with


 values often in the low micromolar range (1–10 µM).
  • Validation Trap: Do not confuse whole-cell uptake assays (measuring transport) with nuclear receptor binding. High intracellular accumulation of Cholate via NTCP can falsely mimic high receptor affinity in reporter assays. Always use cell-free assays (SPR/FRET) to validate receptor affinity specifically.

References
  • Makishima, M., et al. (1999).[5] "Identification of a nuclear receptor for bile acids." Science, 284(5418), 1362-1365. Link

  • Parks, D. J., et al. (1999).[5] "Bile acids: natural ligands for an orphan nuclear receptor." Science, 284(5418), 1365-1368. Link

  • Pellicciari, R., et al. (2002).[5] "6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity." Journal of Medicinal Chemistry, 45(16), 3569-3572. Link

  • Merk, D., et al. (2012). "Medicinal chemistry of farnesoid X receptor ligands: from agonists and antagonists to modulators." Future Medicinal Chemistry, 4(8), 1031-1064. Link

  • Sato, H., et al. (2008). "Novel potent and selective bile acid derivatives as TGR5 agonists: biological screening, structure-activity relationships, and molecular modeling studies." Journal of Medicinal Chemistry, 51(6), 1831-1841. Link

Sources

Comparative

Bile Salt Selection in Biologics: Sodium Cholate vs. Sodium Deoxycholate

[1][2][3] Executive Summary: The Hydrophobicity Trade-Off In the development of biologics and lipid-based drug delivery systems, the choice between Sodium Cholate (SC) and Sodium Deoxycholate (SDC) is rarely a matter of...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary: The Hydrophobicity Trade-Off

In the development of biologics and lipid-based drug delivery systems, the choice between Sodium Cholate (SC) and Sodium Deoxycholate (SDC) is rarely a matter of preference—it is a calculation of hydrophobicity versus protein integrity.

While both are anionic bile salts derived from cholesterol, they occupy distinct functional niches:

  • Sodium Cholate (Trihydroxy): The "Gentle Architect." It possesses three hydroxyl groups, making it more hydrophilic (CMC ~14 mM). It is the superior choice for preserving the native state of fragile membrane proteins and for applications requiring rapid removal via dialysis.

  • Sodium Deoxycholate (Dihydroxy): The "Aggressive Solubilizer." Lacking the C7 hydroxyl group, it is significantly more hydrophobic (CMC ~2–6 mM). It excels at disrupting tough lipid bilayers (cell lysis) and stabilizing lipid nanoparticles (LNPs) but carries a higher risk of protein denaturation and cytotoxicity.

This guide provides a head-to-head technical analysis to assist researchers in selecting the optimal surfactant for protein extraction and LNP formulation.

Physicochemical Showdown

The functional differences between SC and SDC stem directly from their Critical Micelle Concentration (CMC) and micellar aggregation numbers.

FeatureSodium Cholate (SC)Sodium Deoxycholate (SDC)Practical Implication
Molecular Formula


SDC lacks one -OH group, increasing hydrophobicity.
CMC (in

)
13 – 15 mM 2 – 6 mM SDC forms micelles at lower concentrations; SC is easier to dialyze out.
Aggregation Number 2 – 4 (Primary)8 – 10 (Primary)SDC forms larger, more stable micelles, better for encapsulating hydrophobic drugs.
Solubilization Power ModerateHighSDC is a standard component of RIPA buffer for nuclear membrane disruption.
Dialyzability HighLowSC is preferred when the detergent must be removed for downstream crystallography.
Toxicity (

)
Lower CytotoxicityHigher CytotoxicitySDC induces apoptosis at lower concentrations than SC.

Key Insight: The lower CMC of SDC implies that once it binds to a lipid or protein, it is thermodynamically more difficult to remove than SC. If your downstream application involves NMR or Crystallography, start with SC.

Deep Dive: Membrane Protein Solubilization

The Yield vs. Structure Paradox

A common error in proteomics is selecting a detergent based solely on extraction yield. While SDC often provides higher total protein yields, it can irreversibly denature complex quaternary structures.

  • Sodium Deoxycholate (SDC):

    • Mechanism:[1][2] The steroid nucleus intercalates deeply into the lipid bilayer, disrupting hydrophobic interactions efficiently.

    • Data Support: In comparative proteomics of recalcitrant tissues (e.g., oil palm mesocarp), SDC buffers demonstrated extraction efficiencies comparable to or better than Urea/Thiourea/CHAPS systems, specifically enriching hydrophobic membrane proteins.

    • Risk: High concentrations (>1%) can interfere with colorimetric protein assays (BCA/Bradford) and may precipitate in acidic conditions.

  • Sodium Cholate (SC):

    • Mechanism: Acts as a "facial amphiphile," covering hydrophobic patches without penetrating as aggressively as SDC.

    • Application: Preferred for G-Protein Coupled Receptors (GPCRs) where maintaining ligand-binding capability is critical.

Decision Logic for Protein Extraction

ProteinExtraction Start Target Protein Localization Membrane Membrane Bound? Start->Membrane Cytosolic Cytosolic Start->Cytosolic Use Non-ionic (Triton) Fragile Fragile / Complex? Membrane->Fragile Yes Tough Nuclear / Lipid Raft Membrane->Tough No SC_Path Use Sodium Cholate (1-2%) + Phospholipids Fragile->SC_Path Preserve Structure SDC_Path Use Sodium Deoxycholate (0.5-1%) (RIPA Buffer) Tough->SDC_Path Max Solubilization Dialysis Downstream: NMR/Crystallography SC_Path->Dialysis Easy Removal Dilution Downstream: Western Blot/Mass Spec SDC_Path->Dilution Hard to Dialyze

Figure 1: Decision matrix for selecting bile salts based on protein localization and downstream structural requirements.

Deep Dive: Lipid Nanoparticle (LNP) Formulation

In the context of mRNA vaccines and liposomal drug delivery, bile salts act as edge-activators and stabilizers.

Colloidal Stability

Experimental data suggests SDC is superior for long-term colloidal stability .[3]

  • Evidence: In Zein-based nanoparticle formulations, SDC-decorated particles maintained a narrow size distribution (100–200 nm) and prevented macro-aggregation over 24 hours, whereas SC-based formulations showed higher polydispersity indices (PDI).

  • Mechanism: The higher hydrophobicity of SDC allows for a tighter association with the lipid/polymer core, creating a higher negative Zeta potential that prevents aggregation via electrostatic repulsion.

Synergism in Mixed Micelles

Sodium Cholate shines in "mixed micelle" systems.

  • Evidence: SC shows stronger synergism with non-ionic surfactants (like Tween 20/60) than SDC. The axial hydroxyl groups of SC form hydrogen bonds with the ethoxy groups of Tween, creating a highly stable, yet flexible, delivery vehicle often used for insulin permeation.

Experimental Protocol: Comparative Solubilization Assay

Objective: Determine the optimal detergent for a target membrane protein by comparing Solubilization Efficiency (Yield) vs. Functional Stability.

Materials:

  • Buffer A: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.

  • Detergent Stock SC: 10% (w/v) Sodium Cholate in Buffer A.

  • Detergent Stock SDC: 10% (w/v) Sodium Deoxycholate in Buffer A.

  • Target Tissue/Cell Pellet (approx 100 mg).

Workflow:

  • Pre-Lysis: Resuspend cell pellet in detergent-free Buffer A containing protease inhibitors. Sonicate briefly to disrupt cell walls (if necessary).

  • Aliquot: Split the suspension into two equal volumes (Sample SC and Sample SDC).

  • Detergent Addition:

    • To Sample SC: Add SC stock to final concentration of 1.0% (approx 23 mM) . Note: This is > CMC.

    • To Sample SDC: Add SDC stock to final concentration of 0.5% (approx 12 mM) . Note: Lower concentration required due to lower CMC.

  • Incubation: Rotate at

    
     for 1 hour.
    
  • Separation: Centrifuge at

    
     for 30 mins at 
    
    
    
    .
  • Analysis (The Critical Step):

    • Supernatant (Soluble Fraction): Measure Total Protein (BCA Assay). Warning: Dilute SDC samples 1:5 to prevent BCA interference.

    • Activity Assay: If the protein is an enzyme, measure specific activity immediately.

    • Western Blot: Assess the presence of the target protein in the pellet (insoluble) vs. supernatant.

Expected Outcome:

  • SDC: Expect higher total protein in the supernatant but potentially lower specific activity per mg of protein.

  • SC: Expect lower total yield but higher specific activity retention.

Safety & Toxicity Profile

When moving from in vitro to in vivo or cell-culture models, toxicity is the limiting factor.

  • Cytotoxicity: SDC is significantly more cytotoxic. In Caco-2 and breast cancer cell lines, SDC induces apoptosis and alters mitochondrial membrane potential at concentrations as low as 2 mM.

  • Cell Proliferation: At physiological (low) concentrations, SC has been observed to promote cell proliferation (via AKT phosphorylation), whereas SDC is more likely to trigger cell death pathways.

  • Permeation Enhancement: SDC is a potent permeation enhancer for mucosal drug delivery (buccal/nasal) because it temporarily disrupts the epithelial barrier. This efficacy comes at the cost of local tissue irritation, which is less pronounced with SC.

References

  • Effect of β-Cyclodextrin on the Aggregation Behavior of Sodium Deoxycholate and Sodium Cholate. MDPI. Available at: [Link] (Accessed via search snippet 1.1).

  • Micelle Formation of Sodium Chenodeoxycholate and Solubilization... Comparison With Other Unconjugated Bile Salts. Biochimica et Biophysica Acta (BBA). Available at: [Link]

  • Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis. PLOS ONE. Available at: [Link] (Accessed via search snippet 1.6).

  • Sodium deoxycholate-decorated zein nanoparticles for a stable colloidal drug delivery system. Dove Medical Press. Available at: [Link] (Accessed via search snippet 1.7).

  • Concentration-dependent effects of sodium cholate and deoxycholate bile salts on breast cancer cells. PubMed. Available at: [Link] (Accessed via search snippet 1.2).

  • Sodium glycodeoxycholate and sodium deoxycholate as epithelial permeation enhancers. European Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Validation

Assessing the Specificity of Cholate’s Biological Effects

This guide provides a rigorous technical framework for evaluating the biological specificity of Cholate (Cholic Acid), distinguishing its receptor-mediated effects from non-specific detergent properties. Content Type: Pu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for evaluating the biological specificity of Cholate (Cholic Acid), distinguishing its receptor-mediated effects from non-specific detergent properties.

Content Type: Publish Comparison Guide Audience: Researchers, Drug Developers, and Application Scientists

Introduction: The Specificity Paradox of Cholate

Cholate (CA) is a primary bile acid often used in experimental models to study metabolic signaling. However, its utility is complicated by a "specificity paradox":

  • Promiscuity: CA activates both the nuclear receptor FXR (Farnesoid X Receptor) and the membrane receptor TGR5 (GPBAR1), though with significantly lower potency than other bile acids like Chenodeoxycholate (CDCA) or Lithocholate (LCA).[1][2]

  • Detergency: At millimolar concentrations, CA acts as a surfactant, causing membrane perturbation that can mimic signaling events (e.g., intracellular

    
     release) independent of receptors.
    

To generate robust data, researchers must distinguish between these overlapping mechanisms. This guide outlines the "Triangulation Method" to validate CA-specific effects.

Mechanism of Action & Signaling Divergence

Understanding the distinct pathways is the first step in designing specificity controls.

Graphviz Diagram 1: Divergent Signaling Pathways

This diagram illustrates the separation between genomic (FXR) and non-genomic (TGR5) signaling, and where Cholate fits into this landscape.

CholateSignaling cluster_Nuclear Nuclear Signaling (Genomic) cluster_Membrane Membrane Signaling (Non-Genomic) CA Cholate (CA) HighConc High Conc. (>1mM) Membrane Perturbation CA->HighConc Non-Specific FXR FXR (NR1H4) CA->FXR Low Affinity (EC50 ~100µM) TGR5 TGR5 (GPBAR1) CA->TGR5 Mod. Affinity (EC50 ~7.7µM) cAMP cAMP Increase HighConc->cAMP False Positive (Ca2+ influx) RXR RXR Heterodimer FXR->RXR SHP SHP Induction RXR->SHP CYP7A1 CYP7A1 Repression (Bile Acid Synthesis) SHP->CYP7A1 Inhibits TGR5->cAMP PKA PKA Activation cAMP->PKA GLP1 GLP-1 Secretion (Metabolic Control) PKA->GLP1

Caption: Divergent pathways of Cholate. Note the potential for high concentrations to cause non-specific membrane effects that mimic TGR5 signaling.

Comparison Landscape: Cholate vs. Alternatives

To validate that an observed effect is due to Cholate, you must compare it against Positive Controls (more potent natural ligands) and Synthetic Tools (highly specific agonists).

Table 1: Comparative Potency and Specificity Profile
CompoundClassTGR5 Potency (

)
FXR Potency (

)
Specificity Notes
Cholate (CA) Primary Bile Acid~7.7 µM (Weak)>100 µM (Very Weak*)"Promiscuous" & weak. High detergency risks at effective doses.
Chenodeoxycholate (CDCA) Primary Bile Acid~4.4 µM~4.5 - 10 µM The gold standard natural FXR agonist. More hydrophobic than CA.
Lithocholate (LCA) Secondary Bile Acid~0.29 - 0.53 µM Weak / ToxicMost potent natural TGR5 agonist. Highly toxic/hydrophobic.
Obeticholic Acid (OCA) Synthetic Agonist> 10 µM~0.13 µM FXR Selective. ~100x more potent than CDCA.
INT-777 Synthetic Agonist~0.8 - 1 µM > 100 µMTGR5 Selective. Critical tool for ruling out FXR effects.

*Note: CA potency on FXR is species-dependent; it is more active in murine models than human models due to metabolic conversion differences.

Experimental Framework: The Triangulation Method

Do not rely on Cholate alone. Use the Triangulation Method to confirm specificity. This involves running parallel arms of the experiment using specific agonists to mimic the effect and antagonists (or knockouts) to block it.

Graphviz Diagram 2: Specificity Assessment Workflow

SpecificityWorkflow Start Observed Effect with Cholate (CA) Q1 Replicate with INT-777? Start->Q1 Q2 Replicate with Obeticholic Acid? Q1->Q2 No Q3 Block with SBI-115 (TGR5 Antagonist)? Q1->Q3 Yes FXR_Specific Confirmed FXR Mechanism Q2->FXR_Specific Yes NonSpecific Non-Specific / Detergent Effect Q2->NonSpecific No TGR5_Specific Confirmed TGR5 Mechanism Q3->TGR5_Specific Blocked Q3->NonSpecific Not Blocked

Caption: The Triangulation Workflow. Use synthetic agonists (INT-777, OCA) to validate if the Cholate effect is receptor-mediated.

Detailed Protocol: Dual-Path Specificity Assay

This protocol couples a Luciferase Reporter Assay (for FXR) with a TR-FRET cAMP Assay (for TGR5) to profile Cholate against controls.

Phase A: FXR Activation (Luciferase Reporter)
  • Objective: Quantify genomic activation.

  • Cell Line: HEK293T (transiently transfected) or HepG2.

  • Reagents:

    • Expression Vector: hFXR (human Farnesoid X Receptor).

    • Reporter Vector: FXRE-Luc (Firefly luciferase driven by FXR Response Element).

    • Control Vector: Renilla luciferase (constitutive, for normalization).

  • Protocol Steps:

    • Seeding: Plate cells at

      
       cells/well in 96-well white plates.
      
    • Transfection: Co-transfect hFXR, FXRE-Luc, and Renilla using a lipid-based reagent (e.g., Lipofectamine). Incubate 24h.

    • Treatment: Replace media with serum-free media containing:

      • Vehicle (DMSO < 0.1%)

      • Cholate (Titration: 1 µM – 500 µM)

      • Positive Control: CDCA (100 µM) or OCA (1 µM).

    • Incubation: Incubate for 18–24 hours to allow protein expression.

    • Readout: Lyse cells and add Dual-Luciferase substrate. Measure Luminescence.

    • Data Analysis: Normalize Firefly/Renilla. Calculate fold-change vs. Vehicle.

Phase B: TGR5 Activation (cAMP TR-FRET)
  • Objective: Quantify rapid membrane signaling.

  • Cell Line: CHO-K1 overexpressing hTGR5 (stable line preferred).

  • Reagents: HTRF cAMP kit (Homogeneous Time-Resolved Fluorescence).

  • Protocol Steps:

    • Preparation: Resuspend cells in stimulation buffer (containing IBMX to inhibit phosphodiesterase).

    • Treatment: Add compounds in 384-well low-volume plates:

      • Cholate (Titration: 0.1 µM – 100 µM)

      • Positive Control: LCA (10 µM) or INT-777 (1 µM).

      • Negative Control: UDCA (Ursodeoxycholic acid - hydrophilic, non-agonist).

    • Incubation: 30 minutes at Room Temperature (signaling is rapid).

    • Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates. Incubate 1h.

    • Readout: Measure FRET signal (665nm/620nm ratio) on a compatible plate reader.

Interpretation of Results
  • True Specificity: Cholate shows dose-dependent activity in one or both assays, but with lower potency than the specific controls (OCA/INT-777).

  • Detergent Artifact: If Cholate induces signal only at >500 µM and cell viability drops (measure via ATP assay), the effect is likely toxicity-driven, not receptor-driven.

References

  • Kawamata, Y., et al. (2003). "A G protein-coupled receptor responsive to bile acids."[3][4][5][6] Journal of Biological Chemistry.

    • Significance: Identification of TGR5 and determination of bile acid potency (LCA > DCA > CDCA > CA).[7]

  • Sato, H., et al. (2008). "Novel potent and selective bile acid derivatives as TGR5 agonists: biological screening, structure-activity relationships, and molecular modeling studies."[8][9] Journal of Medicinal Chemistry.

    • Significance: Defines EC50 values for Cholate vs.
  • Pellicciari, R., et al. (2002). "6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity." Journal of Medicinal Chemistry.

    • Significance: Characterization of Obeticholic Acid (OCA) as a specific FXR tool.[1]

  • Hofmann, A. F., & Hagey, L. R. (2008). "Bile acids: chemistry, pathochemistry, biology, pathobiology, and therapeutics." Cellular and Molecular Life Sciences.

    • Significance: Comprehensive review of bile acid physical properties, including detergency and hydrophobicity rankings.
  • Duboc, H., et al. (2014). "The bile acid TGR5 membrane receptor: from basic research to clinical application." Digestive and Liver Disease.[1]

    • Significance: Reviews the signaling pathways of TGR5 and its distinction

Sources

Comparative

Benchmarking Sodium Cholate: A Comparative Guide to Membrane Protein Extraction and Liposome Formulation

As a Senior Application Scientist, I frequently observe researchers struggling with membrane protein reconstitution because they attempt to use the same detergent for both structural extraction and functional reconstitut...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers struggling with membrane protein reconstitution because they attempt to use the same detergent for both structural extraction and functional reconstitution. While modern synthetic detergents like DDM are unparalleled for stabilizing complexes for Cryo-EM, their biophysical properties make them highly resistant to removal, trapping proteins and preventing efficient integration into lipid bilayers.

To achieve functional reconstitution and homogeneous liposome formulation, the detergent must act as a temporary scaffold. This guide benchmarks Sodium Cholate —a mild, naturally derived bile salt—against other common detergents, detailing the biophysical causality behind its superior performance in dialysis-based workflows.

The Biophysical Mechanics of Detergent Selection

The efficacy of a detergent in downstream applications is dictated by two critical parameters: the Critical Micelle Concentration (CMC) and the Aggregation Number .

While n-Dodecyl-β-D-maltoside (DDM) has become the gold standard for structural biology due to its massive, stabilizing micelle belt and ultra-low CMC (0.17 mM)[1], these exact properties make DDM highly problematic for functional reconstitution. Removing DDM requires hydrophobic adsorption (e.g., Bio-Beads), which can indiscriminately strip lipids and destabilize the target protein.

In contrast, Sodium Cholate is a non-denaturing anionic detergent[2] that possesses a high primary CMC of approximately 14 mM (with primitive dimerization occurring around 7 mM)[3]. Furthermore, it has a very low aggregation number, typically forming small micelles of 10–18 monomers[4][5]. This biophysical profile ensures that a large fraction of the detergent exists as free monomers in solution. Because dialysis membranes are permeable to monomers but not to large micelles, Sodium Cholate can be rapidly and completely removed from a sample[2], allowing lipids to spontaneously close into thermodynamically stable vesicles[6].

When compared to CHAPS—a zwitterionic detergent that shares a similar steroidal backbone and high CMC (6–8 mM)—Sodium Cholate is generally milder. CHAPS is highly effective for complete solubilization in 2D gel electrophoresis[2][5], but Cholate is superior for preserving the functional integrity of delicate receptors during liposomal reconstitution[2].

Quantitative Benchmarking: Cholate vs. Alternative Detergents

The following table synthesizes the biophysical properties that dictate the behavior of these detergents during extraction and removal workflows[1][2][3][4][5].

DetergentClassificationCMC (mM)Aggregation NumberDialyzabilityPrimary Application
Sodium Cholate Ionic (Bile Salt)~14.010–18ExcellentFunctional Reconstitution, Liposomes
DDM Non-ionic (Maltoside)0.1778–149PoorCryo-EM, Structural Biology
CHAPS Zwitterionic6.0–8.0~10Excellent2D Electrophoresis, IEF
Triton X-100 Non-ionic0.24100–140PoorGeneral Cell Lysis
SDS Ionic (Anionic)8.0*~62GoodDenaturing PAGE, Unfolding

*Note: The CMC of SDS is highly sensitive to ionic strength, dropping from ~8.0 mM in pure water to 1.4 mM in the presence of 150 mM NaCl[4]. Sodium Cholate's CMC remains relatively stable, ensuring predictable dialysis kinetics.

Workflow 1: Membrane Protein Solubilization and Reconstitution

To guarantee success, a reconstitution protocol must be a self-validating system . The following workflow utilizes Sodium Cholate to extract proteins and subsequently reconstitute them into proteoliposomes, with built-in analytical checkpoints to confirm causality at each step.

G A Native Membrane (Lipid + Protein) B Add Sodium Cholate (>14 mM CMC) A->B Solubilization C Mixed Micelles (Protein-Lipid-Detergent) B->C Micellization D Dialysis (Rapid Cholate Removal) C->D Detergent Depletion E Proteoliposome (Reconstituted System) D->E Vesicle Assembly

Workflow of membrane protein solubilization and reconstitution using Sodium Cholate.

Step-by-Step Methodology
  • Solubilization: Suspend the isolated cell membranes in a buffer containing 2% (w/v) Sodium Cholate. This concentration is well above the 14 mM CMC, ensuring the system is pushed entirely into the micellar phase.

  • Clearance: Ultracentrifuge the sample at 100,000 × g for 45 minutes at 4°C to pellet insoluble debris.

    • Self-Validation Checkpoint 1: Run an SDS-PAGE of both the pellet and the supernatant. The target protein must be predominantly in the supernatant, confirming successful extraction without denaturation.

  • Lipid Doping: Add exogenous lipids (e.g., POPC) pre-solubilized in 1% Sodium Cholate to the supernatant at a defined lipid-to-protein ratio (typically 1:10 to 1:50 w/w).

  • Detergent Depletion: Transfer the mixture to a dialysis cassette (10 kDa MWCO) and dialyze against a 100-fold volume of detergent-free buffer. Perform three buffer exchanges over 48 hours. The high CMC of cholate drives continuous monomeric diffusion out of the cassette[2].

  • Vesicle Assembly: As the cholate concentration drops below 14 mM, the mixed micelles become thermodynamically unstable and spontaneously fuse into closed proteoliposomes.

    • Self-Validation Checkpoint 2: Analyze the dialysate via Size Exclusion Chromatography (SEC). The emergence of a sharp void-volume peak confirms the assembly of large proteoliposomes, distinct from the included-volume peak of free micelles.

Workflow 2: Liposome Preparation via Detergent Removal

The detergent removal method is highly favored for producing homogeneous Large Unilamellar Vesicles (LUVs)[6]. Sodium Cholate is the ideal candidate here because its removal rate directly controls the kinetics of bilayer closure.

Liposome L1 Dry Lipid Film L2 Hydration + Sodium Cholate (Molar Ratio 1:2) L1->L2 L3 Lipid-Detergent Micelles (Thermodynamically Stable) L2->L3 Spontaneous self-assembly L4 Detergent Dialysis (CMC drops < 14 mM) L3->L4 Monomer diffusion L5 Large Unilamellar Vesicles (Homogeneous LUVs) L4->L5 Bilayer closure

Mechanistic pathway of liposome formation via the cholate detergent-removal method.

Step-by-Step Methodology
  • Lipid Film Formation: Dissolve the desired phospholipid mixture in chloroform/methanol. Evaporate the solvent under a gentle stream of nitrogen, followed by 2 hours in a vacuum desiccator to form a dry lipid film.

  • Hydration & Micellization: Hydrate the film with an aqueous buffer containing Sodium Cholate. Crucially, maintain a lipid-to-detergent molar ratio of 1:2[7].

    • Self-Validation Checkpoint 1: Monitor the turbidity of the solution. The initially milky suspension will turn completely transparent as the lipids transition from multilamellar sheets into mixed lipid-detergent micelles.

  • Dialysis: Dialyze the transparent micellar solution against a detergent-free buffer at 4°C for 24–48 hours.

  • Maturation: As the cholate monomers diffuse away, the lipid-to-detergent ratio increases, forcing the micelles to grow into sheet-like structures that eventually close into unilamellar vesicles[6].

    • Self-Validation Checkpoint 2: Perform Dynamic Light Scattering (DLS) on the final suspension. A monodisperse peak with a Polydispersity Index (PdI) < 0.2 and a Z-average diameter between 100–200 nm confirms the successful formation of homogeneous LUVs.

References

1.[7]7 2.[4]4 3.[2]2 4.[6]6 5.[3]3 6.[5] 5 7.[1]1

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to Cholate Proper Disposal and Laboratory Management

As researchers and drug development professionals, we frequently rely on cholic acid and its sodium salt (sodium cholate) for the extraction of membrane proteins, liposome preparation, and viral lipid envelope disruption...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, we frequently rely on cholic acid and its sodium salt (sodium cholate) for the extraction of membrane proteins, liposome preparation, and viral lipid envelope disruption. While its utility in biochemistry is undisputed, its physicochemical nature as an anionic biological detergent dictates strict handling and disposal protocols.

To build deep trust and ensure your laboratory operates at the highest standards of safety and regulatory compliance, this guide synthesizes field-proven operational workflows with the fundamental chemical causality behind them.

Physicochemical Profile and Hazard Metrics

Understanding the fundamental properties of cholate is the first step in designing a self-validating disposal system. By knowing why a chemical behaves the way it does, laboratory personnel can anticipate hazards rather than merely reacting to them.

ParameterSodium CholateCholic AcidCausality / Operational Impact
CAS Number 361-09-181-25-4Critical for accurate waste manifesting and SDS tracking.
Molecular Weight 430.55 g/mol 408.58 g/mol Relevant for calculating molarity in buffer formulations.
LD50 (Oral, Mouse) 2,400 mg/kgN/AIndicates low acute systemic toxicity, but ingestion causes gastrointestinal ulceration[1].
Hazard Statements H315, H319H315, H319Causes skin and serious eye irritation; mandates strict PPE usage[2][3].
PBT / vPvB Status NegativeNegativeNot persistent or bioaccumulative; however, local regulations strictly prohibit drain disposal[4].
Operational Workflow: Accidental Spill Response and Containment

Cholate powders are highly prone to aerosolization. When a spill occurs, the primary objective is to prevent the generation of surfactant dust, which acts as a severe respiratory irritant.

SpillResponse A 1. Spill Detected Isolate Area B 2. Don PPE (N95, Gloves, Goggles) A->B C 3. Containment (Avoid Dust Generation) B->C D 4. Mechanical Recovery (Sweep/Shovel) C->D E 5. Surface Decontamination (Soap & Water) D->E F 6. Hazardous Waste Transfer E->F

Workflow for cholate spill containment and recovery.

Step-by-Step Spill Methodology:
  • Isolate and Assess : Immediately restrict access to the spill zone. Assess the volume of the spilled cholate.

  • Don Appropriate PPE : Equip safety goggles, nitrile gloves, and a particulate respirator (e.g., N95 or P3).

    • Causality: Cholate dust is a known respiratory and ocular irritant (H319)[2].

  • Mechanical Recovery (Dry) : Using a clean, non-sparking shovel or scoop, carefully transfer the solid into a dry, sealable hazardous waste container.

    • Causality: Avoid vigorous sweeping with a broom, which generates aerosolized dust. Inhalation of surfactant dust can disrupt the lipid bilayers of the alveolar epithelium, leading to respiratory distress[5].

  • Surface Decontamination : Wipe the affected surface with damp disposable towels, followed by a mild soap and water solution.

    • Causality: Water alone may cause the residual powder to foam; a systematic wet-wipe ensures all surfactant residue is lifted without excessive sudsing[6].

  • Waste Manifesting : Seal and label the container as "Hazardous Solid Waste - Sodium Cholate (Irritant)" and transfer to the facility's designated chemical waste accumulation area[4].

Standard Operating Procedures (SOP): Routine Waste Management

Proper routine disposal prevents long-term environmental contamination and ensures compliance with local and federal regulations.

Methodology A: Solid Cholate Waste Management
  • Segregation : Collect all solid cholate powder and contaminated consumables (e.g., weigh boats, spatulas, Kimwipes) in a dedicated, sealable hazardous waste container.

  • Labeling : Clearly label the container as "Hazardous Solid Waste - Sodium Cholate (Irritant)".

  • Storage : Store in a cool, dry, well-ventilated area away from strong oxidizing agents and extreme heat[7].

    • Causality: In the event of a laboratory fire, thermal decomposition of cholate leads to the release of irritating gases and carbon oxides (CO, CO2)[3].

  • Professional Handoff : Entrust the sealed containers to a licensed environmental waste management company for professional incineration[8].

Methodology B: Aqueous Cholate Solution Disposal
  • Collection : Transfer spent cholate-containing buffers (e.g., from dialysis, size exclusion chromatography, or cell lysis workflows) into a chemically compatible liquid waste carboy, such as High-Density Polyethylene (HDPE).

  • pH Verification : Ensure the pooled waste maintains a neutral pH (6.0 - 8.0).

    • Causality: Extreme pH fluctuations in mixed waste containers can lead to the precipitation of cholic acid (which is highly insoluble at low pH) or unwanted exothermic reactions[3].

  • Secondary Containment : Store the liquid waste carboy in a secondary containment tray to prevent accidental environmental release.

  • Disposal Execution : Hand over the sealed, labeled carboy to your Environmental Health and Safety (EHS) department or a licensed contractor. Under no circumstances should aqueous cholate be poured down the drain [1].

Environmental Toxicology and Regulatory Grounding

Why shouldn't aqueous cholate be poured down the laboratory sink?

Although cholate is a naturally occurring bile acid and is not classified as highly persistent or bioaccumulative (vPvB)[2], its fundamental mechanism of action makes it hazardous to aquatic ecosystems. Introducing concentrated biological detergents into municipal wastewater alters the surface tension of the water. This surfactant activity can lyse beneficial microbes in wastewater treatment bioreactors, artificially inflating the Biological Oxygen Demand (BOD) and disrupting the facility's ability to process municipal waste effectively. Consequently, authoritative bodies strictly mandate that cholate waste must be disposed of in accordance with national and local regulations, without mixing it with non-compatible waste streams[9].

References
  • Title : Safety Data Sheet: Sodium cholate Source : DC Fine Chemicals URL :[Link]

  • Title : SAFETY DATA SHEET: Cholic acid Source : Fisher Scientific URL :[Link]

  • Title : Sodium cholate (purified) Safety Data Sheet Source : Dojindo Laboratories URL :[Link]

  • Title : Safety Data Sheet: Cholic acid Source : Carl Roth URL : [Link]

Sources

Handling

Operational Safety Guide: PPE and Handling Protocols for Cholate Salts

Executive Summary & Scientific Context Cholate salts (Sodium Cholate, Cholic Acid) are primary bile salts used extensively in drug development for liposome preparation, membrane protein solubilization, and cell culture....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Cholate salts (Sodium Cholate, Cholic Acid) are primary bile salts used extensively in drug development for liposome preparation, membrane protein solubilization, and cell culture. While often categorized as "low toxicity" compared to cytotoxic payloads, their mechanism of action poses specific physiological risks that are frequently underestimated.

The Mechanism of Hazard: Cholate is a biological surfactant. Its experimental utility lies in its ability to disrupt lipid bilayers. Crucially, this same mechanism applies to human tissue. Upon contact with mucous membranes (eyes, respiratory tract), cholate strips the protective lipid film, leading to immediate irritation and increased permeability to other chemical agents present in the workflow.

This guide moves beyond generic safety advice, providing a protocol designed to neutralize the specific surfactant-based risks of cholate handling.

Hazard Identification & Risk Assessment

Before selecting PPE, operators must recognize the specific hazard codes and physical states involved.

Hazard ClassH-CodeDescriptionOperational Implication
Skin Irritant H315 Causes skin irritation.[1][2]Prolonged contact compromises the stratum corneum.
Eye Irritant H319 Causes serious eye irritation.[2][3]High risk during solubilization (splash) or powder handling (dust).
Respiratory H335 May cause respiratory irritation.[4]Critical Control Point: Weighing of dry powder generates invisible aerosols.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the permeation dynamics of surfactants . Standard latex gloves are often insufficient because surfactants can facilitate the wetting of porous materials.

PPE Selection Table
PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile (Minimum 0.11 mm / 4-5 mil) Nitrile offers superior resistance to surfactant-mediated wetting compared to latex. The synthetic polymer matrix prevents the "wicking" effect common with biological detergents.
Eye Protection Safety Glasses with Side Shields (General) Chemical Goggles (Powder Handling)Cholate dust is hygroscopic; if it contacts the eye, it dissolves immediately, creating a concentrated surfactant solution on the cornea. Goggles are required when generating dust.
Respiratory N95 / P2 Respirator (or Fume Hood)Required only if handling open powder outside a containment hood. Prevents inhalation of irritant dust which triggers upper respiratory inflammation.
Body Protection Lab Coat (High-neck, buttoned) Prevents accumulation of powder on street clothes. Cotton/Polyester blends are sufficient as Cholate is not corrosive to fabrics.

Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Prevent aerosolization of dry powder, which is the primary route of exposure.

  • Engineering Control Check: Ensure the chemical fume hood or balance enclosure is operating at a face velocity of 0.3–0.5 m/s.

  • Glove Inspection: Don Nitrile gloves. Inspect for micro-tears by trapping air in the glove and squeezing (the "pneumatic test").

  • Static Control: Cholate powder is static-prone. Use an anti-static gun or staticmaster brush on the weighing boat before adding powder to prevent "jumping" of particles.

  • Transfer: Use a spatula; never pour from the stock bottle.

  • Solubilization (The Critical Moment):

    • Incorrect: Adding water forcefully to powder (creates aerosol plume).

    • Correct: Add liquid down the side of the vessel slowly to wet the powder from the bottom up.

  • Decontamination: Wipe the balance area with a wet paper towel (water is the best solvent for Cholate) immediately after use.

Protocol B: Spill Management Logic

Self-Validating System: If you see white residue after drying, the cleanup was insufficient.

  • Dry Spill: DO NOT WET. Wetting a large pile of cholate creates a slippery, high-foam sludge that spreads contamination. Scoop/sweep dry first.

  • Wet Spill: Absorb with paper towels. Clean area with water, then 70% ethanol to remove sticky residue.

Visualized Workflows

Figure 1: Safe Handling Workflow

This diagram outlines the logical flow for handling Cholate, emphasizing the "Stop/Go" decision points for safety.

CholateHandling Start Start: Cholate Handling RiskAssess Risk Assessment: Check Ventilation & PPE Start->RiskAssess Decision_Form Physical Form? RiskAssess->Decision_Form Powder Dry Powder Handling Decision_Form->Powder Solid Liquid Liquid Solution Handling Decision_Form->Liquid Aqueous Engineering Engineering Control: Balance Enclosure / Fume Hood Powder->Engineering High Dust Risk PPE_Check PPE Check: Nitrile Gloves + Goggles Liquid->PPE_Check Weighing Weighing Protocol: Anti-static tools, No pouring Engineering->Weighing Solubilization Solubilization: Add liquid slowly (Wall method) PPE_Check->Solubilization Weighing->Solubilization Cleanup Decontamination: Wet Wipe Balance Area Solubilization->Cleanup End Process Complete Cleanup->End

Caption: Operational workflow for Sodium Cholate, highlighting engineering controls for powder handling.

Figure 2: Spill Response Decision Logic

A logic gate for determining the correct cleanup method based on spill state.

SpillResponse Start Spill Detected StateCheck Determine State Start->StateCheck DrySpill Dry Powder Spill StateCheck->DrySpill Powder WetSpill Liquid/Solution Spill StateCheck->WetSpill Liquid ActionDry Action: SCOOP/SWEEP Do not add water yet DrySpill->ActionDry ActionWet Action: ABSORB Paper towels/Spill pad WetSpill->ActionWet FinalClean Final Polish: Water Wipe -> Ethanol Wipe ActionDry->FinalClean ActionWet->FinalClean Disposal Disposal: Chemical Waste Bin FinalClean->Disposal

Caption: Decision matrix for Cholate spill cleanup to prevent spreading surfactant sludge.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23668194, Sodium Cholate. Retrieved from [Link]

  • Shield Scientific. Chemical Resistance Guide: Glove Permeation Data. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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